molecular formula C6H12S2 B1605956 2-Ethyl-1,3-dithiane CAS No. 6007-23-4

2-Ethyl-1,3-dithiane

Cat. No.: B1605956
CAS No.: 6007-23-4
M. Wt: 148.3 g/mol
InChI Key: MMCSAFCIQDJGDY-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-dithiane is a useful research compound. Its molecular formula is C6H12S2 and its molecular weight is 148.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,3-dithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S2/c1-2-6-7-4-3-5-8-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCSAFCIQDJGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1SCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334779
Record name 2-ethyl-1,3-dithiane
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Molecular Weight

148.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6007-23-4
Record name 2-ethyl-1,3-dithiane
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Record name 2-ETHYL-1,3-DITHIANE
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Foundational & Exploratory

2-Ethyl-1,3-dithiane fundamental properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Ethyl-1,3-dithiane: Properties, Synthesis, and Applications

Executive Summary

This compound is a sulfur-containing heterocyclic compound of significant interest in modern organic synthesis. As a derivative of 1,3-dithiane, its primary value lies in its function as a masked propionyl anion, enabling a reversal of the normal electrophilic reactivity of the carbonyl carbon—a concept known as "umpolung". This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of this compound for researchers, scientists, and professionals in drug development. It details core physical and spectroscopic data, provides validated experimental protocols for its synthesis and subsequent deprotection, and explores its versatile applications as a nucleophilic building block.

Introduction: Umpolung and the Strategic Role of Dithianes

In conventional organic chemistry, the carbonyl carbon is an electrophilic center, reacting readily with nucleophiles. The concept of umpolung , or polarity inversion, describes the strategic modification of a functional group to reverse this inherent reactivity.[1][2] 1,3-dithianes are preeminent reagents for achieving this transformation.[3]

The protons on the carbon atom situated between the two sulfur atoms in the 1,3-dithiane ring (the C2 position) are significantly more acidic (pKa ≈ 31-39) than typical methylene protons.[4][5] This increased acidity is attributed to the ability of the large, polarizable sulfur atoms to stabilize the resulting carbanion.[1] Consequently, treatment with a strong base, such as n-butyllithium (n-BuLi), readily generates a potent carbon nucleophile.[6] This lithiated dithiane serves as a masked acyl anion, capable of attacking a wide range of electrophiles in a manner that would be impossible for the corresponding carbonyl compound.[1]

This compound is a specific and valuable member of this class, functioning as a synthetic equivalent of the propionyl anion. Its subsequent hydrolysis unmasks a ketone, providing a powerful tool for the construction of complex carbon skeletons.

Core Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory.

Physical and Chemical Data

The key identifying and physical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 6007-23-4[7]
Molecular Formula C₆H₁₂S₂[7]
Molecular Weight 148.3 g/mol [7]
Appearance Light yellow liquid[8][9]
Odor Odorless[8][9]
Boiling Point 75 - 77 °C / 167 - 170.6 °F[8][9]
Density 1.220 g/mL at 25 °C[8]
Flash Point 54 °C / 129.2 °F (closed cup)[8][9]
Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • ¹³C NMR: The carbon atom at the C2 position (between the two sulfur atoms) is a key diagnostic signal, appearing at a characteristic chemical shift.

  • ¹H NMR: The spectrum will show a triplet-quartet system for the ethyl group and distinct multiplets for the dithiane ring protons.

  • Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) is expected at m/z = 148. Common fragmentation patterns involve the loss of the ethyl group or cleavage of the dithiane ring.[7]

  • Infrared (IR) Spectroscopy: The spectrum is characterized by C-H stretching and bending vibrations. The absence of a strong carbonyl (C=O) absorption band confirms the integrity of the dithiane ring.[7]

Synthesis and Handling

The preparation of this compound is a robust two-step process starting from propanal. The first step involves the protection of the aldehyde to form the dithiane, followed by deprotonation and alkylation to yield the final product.

Workflow for Synthesis

G cluster_0 Step 1: Thioacetal Formation cluster_1 Step 2: Deprotonation & Reaction Propanal Propanal Dithiane This compound Propanal->Dithiane Lewis Acid (e.g., BF₃·OEt₂) Propanedithiol 1,3-Propanedithiol Propanedithiol->Dithiane Dithiane_start This compound Lithium_Dithiane 2-Lithio-2-ethyl-1,3-dithiane Dithiane_start->Lithium_Dithiane n-BuLi, THF, -30°C Final_Product Substituted Product Lithium_Dithiane->Final_Product Electrophile (E+)

Caption: Synthesis of this compound and subsequent functionalization.

Experimental Protocol: Synthesis of this compound

This protocol first describes the formation of the parent 1,3-dithiane from a generic aldehyde, which is then adapted for the specific synthesis of the 2-ethyl derivative.

Part A: Synthesis of the 1,3-Dithiane Intermediate

This procedure is based on the general method for thioacetal formation from an aldehyde.[3][10]

  • Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add chloroform, glacial acetic acid, and a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂).[11]

  • Reagent Addition: Heat the mixture to reflux with vigorous stirring. Prepare a solution of 1,3-propanedithiol (1.0 eq) and the desired aldehyde (in this case, propanal, 1.1 eq) in chloroform. Add this solution dropwise to the refluxing mixture over several hours.

  • Workup: After the addition is complete, cool the reaction mixture to room temperature. Wash the organic layer successively with water, 10% aqueous potassium hydroxide, and finally with water again.[11]

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., K₂CO₃), filter, and concentrate under reduced pressure to yield the crude this compound.[11]

  • Purification: The product can be purified by vacuum distillation or recrystallization from methanol if it is a solid at room temperature.[11]

Causality: The Lewis acid is essential to activate the carbonyl carbon of the aldehyde, making it more electrophilic and susceptible to attack by the sulfur nucleophiles of 1,3-propanedithiol. The slow addition of reagents and refluxing conditions help to drive the equilibrium towards the product and minimize side reactions.[11]

Safe Handling and Storage

This compound is a flammable liquid and should be handled with appropriate care.[8][9]

  • Handling: Work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[8][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]

  • Hazards: It is classified as harmful if swallowed.[7]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the nucleophilicity of its C2-lithiated derivative.

Deprotonation and Nucleophilic Attack

The key reaction is the deprotonation at the C2 position using a strong, non-nucleophilic base.

G Dithiane This compound Lithium_Dithiane 2-Lithio-2-ethyl-1,3-dithiane(Propionyl Anion Equivalent) Dithiane->Lithium_Dithiane n-BuLi, THF -30°C to 0°C Product Adduct Lithium_Dithiane->Product Electrophile E+ (Electrophile) Electrophile->Product

Caption: Generation of the nucleophilic dithiane and reaction with an electrophile.

Mechanism Insight: The treatment of this compound with n-butyllithium in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures (-30 °C to 0 °C) quantitatively generates the 2-lithio-2-ethyl-1,3-dithiane carbanion.[1] This carbanion is a powerful nucleophile that readily attacks a variety of electrophiles, including:

  • Alkyl halides (Primary): For C-C bond formation, leading to more complex ketones after hydrolysis.[6][12]

  • Epoxides: Ring-opening of epoxides to form β-hydroxy ketones after hydrolysis.[12]

  • Aldehydes and Ketones: To generate α-hydroxy ketones after hydrolysis.[1]

  • Esters and Acid Derivatives: For the synthesis of 1,2-diketones and α-keto esters.[4]

Experimental Protocol: Deprotection to Regenerate the Ketone

The final and crucial step in many synthetic sequences involving dithianes is the hydrolysis of the thioacetal to unmask the carbonyl group. This step can be challenging due to the stability of the dithiane ring.[13] Mercuric chloride (HgCl₂) is a classic and effective reagent for this transformation.[6]

  • Setup: Dissolve the 2,2-disubstituted-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., a 9:1 ratio).[14]

  • Reagent Addition: Add mercury(II) chloride (HgCl₂, ~4.0 eq) and a weak base like calcium carbonate (CaCO₃, ~4.0 eq) to the solution. The CaCO₃ acts as an acid scavenger.[14]

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with water and filter through a pad of Celite to remove the insoluble mercury salts.[14]

  • Extraction: Extract the aqueous filtrate with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting ketone by flash column chromatography.[14]

Self-Validation: The choice of mercuric chloride is driven by the high affinity of the soft Lewis acid Hg(II) for the soft sulfur atoms, which facilitates the cleavage of the C-S bonds.[3] The use of Celite filtration is a critical safety and purification step to remove the toxic mercury precipitate.

Conclusion

This compound is a versatile and powerful reagent in the arsenal of the synthetic organic chemist. By enabling the inversion of polarity at a carbonyl carbon, it provides a reliable pathway for the formation of C-C bonds that are inaccessible through traditional methods. Its role as a propionyl anion equivalent, coupled with well-established protocols for its synthesis and deprotection, ensures its continued application in the construction of architecturally complex molecules, from natural products to novel pharmaceutical agents. A firm grasp of its properties and reactivity is essential for any scientist engaged in advanced organic synthesis.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-Dithiane. Coll. Vol. 6, p.556 (1988); Vol. 50, p.72 (1970). Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 1,3-Dithiane.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 1,3-dithiane-2-carboxylate. Retrieved from [Link]

  • YouTube. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • University of Windsor. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59, 6147-6212. Retrieved from [Link]

  • Wikipedia. (n.d.). Dithiane. Retrieved from [Link]

  • Wikipedia. (n.d.). Umpolung. Retrieved from [Link]

  • American Chemical Society. (2010). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 43(5), 662-673.
  • University Lecture Notes. (n.d.). Umpolung Synthesis. Retrieved from a relevant academic source on pKa values.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of 1,3-Dithianes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Ethyl-1,3-dithiane from Propanal

Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound via the acid-catalyzed thioacetalization of propanal with 1,3-propanedithiol. The document elucidates the underlying reaction mechanism, offers a detailed and validated experimental protocol, and discusses critical process parameters. This synthesis is a foundational step in leveraging the principles of Umpolung, or polarity inversion, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-grounded understanding of this essential transformation.

In the landscape of organic synthesis, the carbonyl group is a ubiquitous functional group, typically featuring an electrophilic carbon atom. The ability to reverse this inherent reactivity, transforming the carbonyl carbon into a nucleophilic species, opens up a vast array of synthetic possibilities. This concept, termed Umpolung (polarity inversion), was pioneered by Corey and Seebach and has become an indispensable tool for strategic bond formation.[1][2]

At the heart of this strategy lies the 1,3-dithiane moiety. The formation of a 1,3-dithiane from an aldehyde effectively masks the carbonyl's electrophilicity.[3] More importantly, the protons on the carbon atom between the two sulfur atoms (the C-2 position) become significantly acidic (pKa ≈ 31).[4] This increased acidity, stemming from the polarizability of the adjacent sulfur atoms, allows for deprotonation by a strong base, such as n-butyllithium (n-BuLi), to generate a stabilized carbanion.[1][5] This carbanion is a potent nucleophile and serves as a masked acyl anion, capable of reacting with a wide range of electrophiles.[1][4]

This guide focuses specifically on the first and most critical step in this sequence: the synthesis of the 2-substituted dithiane precursor, this compound, from propanal. A mastery of this procedure is fundamental to its subsequent application in more complex molecular construction.

Reaction Principles and Mechanistic Insight

The synthesis of this compound is a classic thioacetalization reaction. It involves the condensation of a carbonyl compound (propanal) with a dithiol (1,3-propanedithiol) under acidic conditions to form a cyclic thioacetal.[6][7]

The Role of the Acid Catalyst

The reaction requires an acid catalyst to activate the carbonyl group, making it more susceptible to nucleophilic attack by the weakly nucleophilic sulfur atoms of the dithiol.[8] Both Brønsted and Lewis acids are effective and widely used.

  • Brønsted Acids: Reagents like p-toluenesulfonic acid (p-TsOH) readily protonate the carbonyl oxygen.[8]

  • Lewis Acids: Catalysts such as boron trifluoride etherate (BF₃·OEt₂) coordinate to the carbonyl oxygen, withdrawing electron density and enhancing the electrophilicity of the carbonyl carbon.[9]

The choice of catalyst can influence reaction rates and yields, but both function by activating the aldehyde. For this guide, we will detail a procedure using the highly effective Lewis acid, BF₃·OEt₂.

Reaction Mechanism: A Step-by-Step Visualization

The mechanism proceeds through several distinct, reversible steps. The forward reaction is driven to completion by the removal of the water by-product, often accomplished by azeotropic distillation.

  • Activation of Carbonyl: The Lewis acid (BF₃·OEt₂) coordinates to the carbonyl oxygen of propanal, increasing the electrophilicity of the carbonyl carbon.

  • Initial Nucleophilic Attack: A sulfur atom from 1,3-propanedithiol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Hemithioacetal Formation: A proton transfer occurs, leading to the formation of a hemithioacetal intermediate.

  • Elimination of Water: The hydroxyl group is protonated (or activated by the Lewis acid), turning it into a good leaving group. Subsequent elimination of water generates a highly reactive, resonance-stabilized sulfonium ion.

  • Intramolecular Cyclization: The second thiol group within the same molecule acts as an intramolecular nucleophile, attacking the carbon of the sulfonium ion.

  • Deprotonation: Final deprotonation of the sulfonium ion yields the stable this compound product and regenerates the acid catalyst.

G Propanal Propanal Activated Activated Carbonyl (Propanal-BF₃ Adduct) Propanal->Activated + BF₃·OEt₂ Dithiol 1,3-Propanedithiol Catalyst BF₃·OEt₂ (Lewis Acid) Hemithioacetal Hemithioacetal Intermediate Activated->Hemithioacetal + 1,3-Propanedithiol (Nucleophilic Attack) Sulfonium Sulfonium Ion Intermediate Hemithioacetal->Sulfonium - H₂O (Dehydration) Product This compound Sulfonium->Product Intramolecular Cyclization Water H₂O

Caption: Acid-catalyzed mechanism for this compound formation.

Validated Experimental Protocol

This protocol is designed to be a self-validating system, providing clear steps and rationale for producing high-purity this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Density (g/mL)Notes
Propanal58.085.81 g (7.2 mL)1000.807Volatile, flammable
1,3-Propanedithiol108.2310.82 g (9.8 mL)1001.099Pungent odor, toxic
Boron trifluoride etherate (BF₃·OEt₂)141.930.71 g (0.6 mL)51.15Corrosive, moisture-sensitive
Dichloromethane (CH₂Cl₂)84.93200 mL-1.33Solvent
Saturated NaHCO₃ (aq)-50 mL--For quenching
Brine (Saturated NaCl aq)-50 mL--For washing
Anhydrous MgSO₄ or Na₂SO₄-~10 g--Drying agent
Experimental Workflow Diagram

G A 1. Setup Apparatus (Flask, Condenser, Stirrer) under N₂ atmosphere B 2. Charge Flask with Propanal, 1,3-Propanedithiol, and CH₂Cl₂ A->B C 3. Cool to 0 °C (Ice Bath) B->C D 4. Add Catalyst (BF₃·OEt₂) dropwise C->D E 5. Reaction Monitoring Stir at room temp for 2-4h (Monitor by TLC) D->E F 6. Quench Reaction Slowly add sat. NaHCO₃ E->F G 7. Aqueous Work-up Separate layers, wash organic phase with brine F->G H 8. Dry & Filter Dry organic layer over MgSO₄, filter G->H I 9. Solvent Removal Concentrate under reduced pressure H->I J 10. Purification Vacuum Distillation or Flash Chromatography I->J K 11. Characterization (NMR, IR, MS) J->K

Caption: Overall experimental workflow for the synthesis.

Step-by-Step Synthesis Procedure

CAUTION: This procedure must be performed in a well-ventilated fume hood due to the intense and unpleasant odor of 1,3-propanedithiol.

  • Apparatus Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is flame-dried or oven-dried to remove moisture.

  • Reagent Addition: To the flask, add dichloromethane (200 mL), propanal (7.2 mL, 100 mmol), and 1,3-propanedithiol (9.8 mL, 100 mmol). Begin stirring to ensure the solution is homogeneous.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. This is crucial to control the initial exothermic reaction upon catalyst addition.

  • Catalyst Addition: Slowly add boron trifluoride etherate (0.6 mL, 5 mmol) dropwise to the stirred solution over 5 minutes. A slight increase in temperature may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the propanal spot.

  • Quenching: Once the reaction is complete, cool the flask again to 0 °C. Slowly and carefully add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the catalyst. Caution: Gas evolution (CO₂) may occur.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), swirl for 5-10 minutes, and then filter to remove the drying agent.

  • Concentration: Remove the dichloromethane solvent using a rotary evaporator. The pressure should be kept moderate to avoid evaporation of the product.[9]

  • Purification: The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel to yield this compound as a colorless oil.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (CDCl₃): Expect signals corresponding to the ethyl group (a triplet and a quartet), the dithiane ring protons (multiplets), and the unique proton at the C-2 position (a triplet).

  • ¹³C NMR (CDCl₃): Expect distinct signals for the two carbons of the ethyl group and the three unique carbons of the dithiane ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₅H₁₀S₂) should be observed.

Safety and Handling

  • 1,3-Propanedithiol: Has an extremely foul and persistent odor. It is toxic upon inhalation and skin contact. Always handle in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), safety goggles, and a lab coat.

  • Propanal: Is a volatile and flammable liquid. Avoid sources of ignition. It is also an irritant.

  • Boron Trifluoride Etherate: Is corrosive and reacts violently with water. It is moisture-sensitive and should be handled under an inert atmosphere.

  • Waste Disposal: All sulfur-containing waste should be collected in a designated, sealed container. Before cleaning, glassware should be rinsed with a bleach solution to oxidize residual thiol and mitigate the odor.

Conclusion

The synthesis of this compound from propanal is a reliable and fundamental procedure in organic chemistry. It serves as the gateway to the powerful Corey-Seebach reaction, enabling the use of an aldehyde as a nucleophilic building block.[1] By understanding the mechanism and adhering to a robust experimental protocol, researchers can efficiently produce this valuable intermediate, paving the way for the synthesis of more complex molecular targets in pharmaceutical and materials science.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-Dithiane. Coll. Vol. 6, p.556 (1988); Vol. 50, p.72 (1970). Retrieved from [Link]

  • Shivaprasad Hs. (n.d.). Chemistry of 1,3-Dithiane. Scribd. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • Jin, T., et al. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 24(3), 1117-1120.
  • Karami, B., Taei, M., Khodabakhshi, S., & Jamshidi, M. (2012). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Journal of Sulfur Chemistry, 33(1), 65-74.
  • Chemistry Learning by Dr. ANK. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. Retrieved from [Link]

  • Chemistry with Rasayan. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. Retrieved from [Link]

  • Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212.
  • Wikipedia. (n.d.). Umpolung. Retrieved from [Link]

Sources

The Propanal Progenitor: A Technical Guide to 2-Ethyl-1,3-Dithiane as a Versatile Acyl Anion Equivalent

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of organic synthesis, where the strategic formation of carbon-carbon bonds dictates the path to complex molecular architectures, the concept of "umpolung" or polarity inversion stands as a powerful strategic maneuver.[1] This guide offers an in-depth exploration of 2-ethyl-1,3-dithiane, a premier propanal acyl anion equivalent, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage this versatile reagent. By temporarily masking the electrophilic nature of a carbonyl carbon within a dithiane framework, we unlock its latent nucleophilicity, enabling the construction of intricate molecular frameworks that defy conventional synthetic logic.[2][3]

The Principle of Umpolung: Inverting Carbonyl Reactivity

The carbonyl group is intrinsically electrophilic at the carbon atom due to the polarization of the carbon-oxygen double bond. Standard synthetic transformations invariably involve the attack of a nucleophile on this carbon. The Corey-Seebach reaction, a cornerstone of modern organic synthesis, masterfully inverts this reactivity.[3][4] By converting an aldehyde, in this case, propanal, into a this compound, the otherwise electrophilic carbonyl carbon is transformed into a proton acidic enough to be removed by a strong base.[5] The resulting carbanion, a masked acyl anion, is a potent nucleophile capable of reacting with a wide array of electrophiles.[6] The stability of this carbanion is attributed to the polarizability of the adjacent sulfur atoms and the longer carbon-sulfur bond length.[2]

Synthesis of this compound: Masking the Aldehyde

The initial and crucial step is the protection of propanal as its corresponding cyclic thioacetal, this compound. This is typically achieved by reacting propanal with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst.[4][7] The reaction proceeds via the formation of a hemithioacetal followed by intramolecular cyclization and dehydration.

Synthesis of this compound Propanal Propanal Catalyst H⁺ or Lewis Acid Propanal->Catalyst + Propanedithiol 1,3-Propanedithiol Propanedithiol->Catalyst Dithiane This compound Catalyst->Dithiane Thioacetalization

Caption: Synthesis of this compound from Propanal.

Experimental Protocol 1: Synthesis of this compound

This protocol details a representative procedure for the synthesis of this compound.

Materials:

  • Propanal

  • 1,3-Propanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of propanal (1.0 eq) in anhydrous dichloromethane (0.5 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 1,3-propanedithiol (1.05 eq).

  • Slowly add boron trifluoride diethyl etherate (0.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Generation and Reactivity of the Acyl Anion Equivalent

The key to unlocking the nucleophilic potential of this compound lies in the deprotonation of the C2 proton. This is accomplished using a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.[3][5] The resulting 2-lithio-2-ethyl-1,3-dithiane is a powerful nucleophile that can engage in a variety of carbon-carbon bond-forming reactions.[8]

Generation and Reaction of 2-Lithio-2-ethyl-1,3-dithiane Dithiane This compound Lithiation Deprotonation (n-BuLi, THF, -78 °C) Dithiane->Lithiation Lithiated_Dithiane 2-Lithio-2-ethyl-1,3-dithiane (Acyl Anion Equivalent) Lithiation->Lithiated_Dithiane Electrophiles Electrophiles (e.g., R-X, Epoxides, Carbonyls) Lithiated_Dithiane->Electrophiles Nucleophilic Attack Alkylated_Dithiane 2-Ethyl-2-substituted-1,3-dithiane Electrophiles->Alkylated_Dithiane Hydrolysis Deprotection (e.g., HgCl₂, H₂O) Alkylated_Dithiane->Hydrolysis Ketone Ketone Product Hydrolysis->Ketone

Caption: General workflow for the use of this compound.

Experimental Protocol 2: Deprotonation and Alkylation with an Alkyl Halide

This protocol provides a general procedure for the generation of the lithiated dithiane and its subsequent reaction with an electrophile, exemplified by an alkyl halide.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere, cool the mixture to -30 °C.

  • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the internal temperature below -25 °C. The solution may turn a pale yellow color.

  • Stir the mixture at -30 °C for 2-3 hours to ensure complete deprotonation.

  • Cool the solution to -78 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Electrophile ClassProduct TypeTypical Yield (%)
Primary Alkyl HalidesKetones75-90
Epoxidesβ-Hydroxy ketones70-85
Aldehydes/Ketonesα-Hydroxy ketones65-80
Acyl Chlorides1,2-Diketones60-75

Table 1: Representative yields for the reaction of 2-lithio-2-ethyl-1,3-dithiane with various electrophiles followed by hydrolysis. Yields are approximate and can vary based on the specific substrate and reaction conditions.

Deprotection: Unveiling the Carbonyl Group

The final step in the sequence is the hydrolysis of the dithiane group to regenerate the carbonyl functionality. This deprotection can be challenging due to the stability of the thioacetal.[9] Various methods have been developed, often employing heavy metal salts, such as mercury(II) chloride, or oxidative conditions.[2][5] The choice of deprotection method is crucial and depends on the functional groups present in the molecule.

Experimental Protocol 3: Hydrolysis of the Dithiane

This protocol outlines a common method for the deprotection of a 2,2-disubstituted-1,3-dithiane.

Materials:

  • 2-Ethyl-2-substituted-1,3-dithiane

  • Mercury(II) chloride (HgCl₂)

  • Calcium carbonate (CaCO₃)

  • Acetonitrile (CH₃CN)

  • Water

Procedure:

  • To a vigorously stirred solution of the 2-ethyl-2-substituted-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v), add mercury(II) chloride (2.5 eq) and calcium carbonate (2.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the mercury salts.

  • Wash the Celite® pad with diethyl ether.

  • Combine the filtrate and washings, and wash sequentially with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or distillation.

Conclusion and Future Perspectives

The use of this compound as a propanal acyl anion equivalent is a robust and reliable method for the synthesis of a diverse range of ketones and other carbonyl-containing compounds.[4] Its ability to function as a nucleophilic propanoyl group provides a powerful tool for retrosynthetic analysis and the construction of complex molecular targets. While the use of heavy metals in the deprotection step is a notable drawback, ongoing research into milder and more environmentally benign deprotection methods continues to enhance the utility of this important synthetic strategy. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this compound chemistry in both academic and industrial research settings.

References

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

  • Zahoor, A. F., et al. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 27(13), 4367. Available at: [Link]

  • Scribd. Chemistry of 1,3-Dithiane. Available at: [Link]

  • Wikipedia. Corey–Seebach reaction. Available at: [Link]

  • ResearchGate. 2‐Lithio‐1,3‐dithiane. Available at: [Link]

  • YouTube. (2020). Preparations of aldehydes and Ketones from 1,3-dithiane. Available at: [Link]

  • Yus, M., et al. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212.
  • Organic Chemistry Portal. Corey-Seebach Reaction. Available at: [Link]

  • Wikipedia. Umpolung. Available at: [Link]

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Umpolung Reactivity of 2-Ethyl-1,3-dithiane

Abstract

The concept of "Umpolung," or polarity inversion, represents a paradigm shift in synthetic organic chemistry, enabling the formation of carbon-carbon bonds that are otherwise inaccessible through conventional synthetic strategies. The Corey-Seebach reaction, which utilizes 1,3-dithianes as masked acyl anions, is a cornerstone of this field.[1][2] This guide provides an in-depth exploration of the umpolung reactivity of a specific, yet versatile, member of this class: this compound. We will dissect the synthesis of this precursor, the critical deprotonation step to generate a potent nucleophile, its subsequent reactions with a variety of electrophiles, and the final deprotection to unveil the target carbonyl compound. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful synthetic tool for the construction of complex molecular architectures.

The Foundational Principle: Umpolung and the Dithiane Advantage

In typical carbonyl chemistry, the carbonyl carbon is electrophilic, reacting readily with nucleophiles. The umpolung strategy inverts this reactivity.[1] By converting an aldehyde into a 1,3-dithiane, the formerly electrophilic carbonyl carbon becomes part of a C-H bond at the C2 position. The presence of two adjacent sulfur atoms significantly increases the acidity of this proton (pKa ≈ 31-35), allowing for its removal by a strong base.[3]

Why Sulfur is Key: The acidity of the C2 proton is attributed to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion. This is due to the high polarizability of sulfur and the longer C-S bond length, which can accommodate the negative charge effectively.[1] The resulting 2-lithio-1,3-dithiane is a stabilized, highly nucleophilic species—a masked acyl anion—that can attack a wide range of electrophiles.[1][4]

This guide focuses on the 2-ethyl derivative, which serves as a nucleophilic propanoyl anion equivalent, ultimately leading to the synthesis of a diverse array of ketones.

Synthesis and Characterization of this compound

The journey begins with the synthesis of the dithiane precursor itself. This is a critical, high-yielding step that sets the stage for the subsequent umpolung transformations.

Synthesis Pathway

This compound is readily prepared via the acid-catalyzed reaction of propanal with 1,3-propanedithiol.[4][5] This reaction is a thioacetalization, forming a stable six-membered ring.

G propanal Propanal reagents Lewis or Brønsted Acid (e.g., BF₃·OEt₂, H₃PW₁₂O₄₀)[5][6] propanal->reagents dithiol 1,3-Propanedithiol dithiol->reagents plus1 + dithiane This compound reagents->dithiane

Sources

Acidity of C-2 proton in 2-Ethyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity of the C-2 Proton in 2-Ethyl-1,3-dithiane

Authored by: A Senior Application Scientist

Abstract

The 1,3-dithiane scaffold is a cornerstone of modern synthetic organic chemistry, primarily for its role in "umpolung" or polarity inversion strategies. The remarkable acidity of the C-2 proton allows for the generation of a potent carbon nucleophile, effectively serving as a masked acyl anion. This guide provides a comprehensive examination of the principles governing the acidity of this proton, with a specific focus on the this compound system. We will explore the intricate electronic and stereoelectronic factors that stabilize the resulting conjugate base, detail the practical considerations for its deprotonation, and contextualize its synthetic utility. This document is intended for researchers, scientists, and drug development professionals who leverage advanced synthetic methodologies.

Introduction: The Concept of Umpolung and the 1,3-Dithiane Linchpin

In conventional organic synthesis, the carbonyl carbon is an electrophilic center. The concept of Umpolung (polarity inversion) provides a powerful strategic reversal, transforming this electrophilic center into a nucleophilic one.[1] The 1,3-dithiane group, introduced in the seminal work of Corey and Seebach, is the quintessential tool for achieving this transformation.[2] By converting an aldehyde into its corresponding 1,3-dithiane, the otherwise un-ionizable aldehydic proton becomes acidic and can be removed by a strong base.[3][4]

This guide focuses specifically on this compound, a derivative of propanal. Understanding the factors that control the acidity of its C-2 proton is paramount for its effective use in complex molecule synthesis, enabling the formation of key carbon-carbon bonds.[5]

The Source of Acidity: Stabilizing the 2-Dithianyl Anion

The C-H bond at the C-2 position of a 1,3-dithiane is significantly more acidic than a typical alkane C-H bond. The pKa of the parent 1,3-dithiane's C-2 proton is estimated to be in the range of 31-39, a remarkable value for a proton on a saturated carbon.[6][7] This enhanced acidity is not due to a single factor, but rather a confluence of electronic effects that stabilize the resulting carbanion (the 2-dithianyl anion).

Key Stabilizing Factors:

  • Inductive Effect: The two flanking sulfur atoms are more electronegative than carbon, exerting a significant inductive electron-withdrawing effect. This polarizes the C-2 C-H bond, facilitating proton abstraction.

  • Polarizability of Sulfur: Sulfur is a large, third-row element with diffuse valence electrons. This high polarizability allows the electron cloud of the sulfur atoms to distort and stabilize the adjacent negative charge of the carbanion.[6]

  • Anionic Hyperconjugation (σ Orbital Overlap):* While early theories invoked the participation of sulfur's vacant 3d orbitals for delocalization, the modern and more widely accepted explanation centers on stereoelectronic effects.[3] The primary stabilizing interaction is the overlap of the carbanion's non-bonding p-orbital with the low-lying antibonding (σ) orbitals of the adjacent C-S bonds.[8] This delocalization of electron density into the C-S σ orbitals is a form of negative hyperconjugation and is highly dependent on orbital alignment.

For the this compound, the electron-donating nature of the ethyl group slightly destabilizes the carbanion compared to the unsubstituted parent dithiane, resulting in a marginally higher pKa (lower acidity). However, the proton remains readily abstractable by a suitable strong base.

Stereoelectronic Preference in Deprotonation

In the chair conformation of the dithiane ring, the C-2 position has both an axial and an equatorial proton. It is the equatorial proton (He) that is preferentially removed. The carbanion resulting from the removal of the equatorial proton is in an orbital that has optimal anti-periplanar alignment with the C-S σ* orbitals, allowing for maximum stabilizing overlap.[8]

Caption: Stabilization via anionic hyperconjugation.

Generating the Nucleophile: A Practical Protocol

The deprotonation of this compound is a kinetically controlled process that requires careful selection of reagents and strict control of reaction conditions to prevent side reactions.[9][10]

Core Reagents and Conditions
ParameterSelection & Rationale
Base n-Butyllithium (n-BuLi) is the base of choice. Its conjugate acid, butane, has a pKa of ~50, ensuring the deprotonation equilibrium lies far to the product side.[11][12] It is a strong, commercially available organometallic base.
Solvent Anhydrous Tetrahydrofuran (THF) is the standard solvent. It is aprotic and effectively solvates the lithium counter-ion, preventing aggregation and enhancing the reactivity of the base.[13]
Temperature Low temperatures (-40 °C to -20 °C) are critical.[13] These conditions prevent n-BuLi from reacting with the THF solvent or inducing fragmentation of the dithiane ring, ensuring selective deprotonation at C-2.[7]
Atmosphere An inert atmosphere (e.g., Argon or Nitrogen) is mandatory to exclude moisture and oxygen, which would rapidly quench the base and the resulting carbanion.[13]
Step-by-Step Experimental Protocol: Formation of 2-Lithio-2-ethyl-1,3-dithiane

Safety Precaution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care by trained personnel using appropriate techniques.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF under the inert atmosphere.

  • Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Base Addition: Slowly add a solution of n-BuLi (typically 1.6 M in hexanes, 1.05 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -30 °C.

  • Reaction: Stir the resulting colorless to pale yellow solution at a temperature between -30 °C and -20 °C for 2-3 hours to ensure complete deprotonation.[13]

  • Confirmation (Optional but Recommended): To confirm anion formation, a small aliquot can be withdrawn and quenched with deuterium oxide (D₂O). ¹H NMR analysis of the worked-up sample would show the disappearance of the C-2 proton signal.

  • Usage: The resulting solution of 2-lithio-2-ethyl-1,3-dithiane is not isolated and should be used immediately in the subsequent reaction with an electrophile.

node_proc node_proc node_cond node_cond node_reag node_reag A 1. Assemble Flame-Dried Glassware B 2. Add this compound and Anhydrous THF A->B cond1 Inert Atmosphere (Ar or N₂) A->cond1 C 3. Cool to -40 °C B->C D 4. Add n-BuLi (1.05 eq) Dropwise C->D Slowly E 5. Stir for 2-3 hours at -25 °C D->E cond2 Maintain T < -30 °C D->cond2 F Ready for Electrophile Addition E->F node_start node_start node_inter node_inter node_final node_final node_reag node_reag start This compound anion 2-Lithio-2-ethyl- 1,3-dithiane Anion start->anion Deprotonation adduct Alkylated Dithiane anion->adduct C-C Bond Formation product Ketone Product adduct->product Deprotection reag1 1. n-BuLi, THF -25 °C reag2 2. Electrophile (e.g., R-X) reag3 3. Hydrolysis (e.g., HgCl₂, H₂O)

Caption: Corey-Seebach reaction pathway.

Conclusion

The acidity of the C-2 proton in this compound is a sophisticated outcome of combined inductive, polarizability, and, most importantly, stereoelectronic effects. The stabilization of the conjugate base through anionic hyperconjugation allows for its clean and efficient generation under kinetically controlled conditions. A thorough understanding of these underlying principles is essential for drug development professionals and synthetic chemists to confidently employ this versatile building block for the strategic construction of complex molecular architectures. The ability to transform an otherwise inert C-H bond into a potent nucleophilic center remains a powerful and enabling technology in the field of organic synthesis.

References

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • 1,3-Dithiane. Organic Syntheses Procedure. [Link]

  • Chemistry of 1,3-Dithiane. Scribd. [Link]

  • Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. [Link]

  • Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Taylor & Francis Online. [Link]

  • 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. [Link]

  • 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. PubMed Central. [Link]

  • 2-Lithio-1,3-dithiane | Request PDF. ResearchGate. [Link]

  • Elimination, Fragmentation, and Proton Transfer in 1,3-Dithianes and 1,3-Dithiolanes in the Gas Phase. VolWeb. [Link]

  • The role of 1,3-dithianes in natural product synthesis. University of Windsor. [Link]

  • Dithiane. Wikipedia. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Umpolung. University of Regensburg. [Link]

  • Umpolung. Wikipedia. [Link]

  • n-Butyllithium. Wikipedia. [Link]

  • Umpolung. SlideShare. [Link]

  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Metoree. [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • In the following dithiane, the correct statement about acidity. Testbook. [Link]

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Spectroscopic Deep Dive: A Guide to the Characterization of 2-Ethyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, State] – [Date] – This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Ethyl-1,3-dithiane, a versatile heterocyclic compound with applications in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that are crucial for the unequivocal identification and characterization of this molecule.

Introduction

This compound belongs to the dithiane class of organosulfur compounds, which are widely recognized as important intermediates in synthetic organic chemistry.[1] Specifically, the 2-substituted 1,3-dithianes serve as masked acyl anions, enabling a polarity reversal (umpolung) of the carbonyl group's reactivity. The ethyl substituent at the 2-position provides a specific building block for the synthesis of more complex molecular architectures. Accurate and thorough spectroscopic characterization is paramount to ensure the purity and structural integrity of this compound for its successful application in multi-step syntheses. This guide will detail the expected spectroscopic signatures of this compound.

Molecular Structure and Isomerism

This compound possesses a six-membered heterocyclic ring containing two sulfur atoms at positions 1 and 3. An ethyl group is attached to the carbon atom at the 2-position.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl group and the three methylene groups of the dithiane ring. The chemical shifts are influenced by the electronegativity of the neighboring sulfur atoms and the overall magnetic environment.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (ethyl)~0.9 - 1.1Triplet (t)~7.53H
-CH₂- (ethyl)~1.7 - 1.9Quartet (q)~7.52H
-S-CH(Et)-S-~3.9 - 4.1Triplet (t)~7.01H
-S-CH₂- (axial)~2.8 - 3.0Multiplet (m)-2H
-S-CH₂- (equatorial)~2.0 - 2.2Multiplet (m)-2H
-CH₂-CH₂-CH₂-~1.8 - 2.0Multiplet (m)-2H

Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Interpretation:

  • The triplet for the methyl protons and the quartet for the methylene protons of the ethyl group are characteristic of an ethyl moiety, with the splitting pattern arising from coupling to the adjacent methylene and methyl groups, respectively.

  • The proton at the 2-position of the dithiane ring, being deshielded by two adjacent sulfur atoms, is expected to appear as a triplet further downfield.

  • The methylene protons of the dithiane ring are diastereotopic and will likely appear as complex multiplets . The axial and equatorial protons experience different magnetic environments, leading to distinct chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
-C H₃ (ethyl)~10 - 15
-C H₂- (ethyl)~25 - 30
-S-C (Et)-S-~45 - 50
-S-C H₂-~30 - 35
-CH₂-C H₂-CH₂-~25 - 30

Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Interpretation:

  • The carbon of the methyl group will appear at the most upfield region.

  • The carbons of the methylene groups in the ethyl chain and the dithiane ring will have distinct chemical shifts.

  • The carbon at the 2-position, bonded to two sulfur atoms, will be the most deshielded among the sp³ hybridized carbons and will appear furthest downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)VibrationIntensity
2960 - 2850C-H stretch (alkane)Strong
1465 - 1450C-H bend (methylene)Medium
1380 - 1370C-H bend (methyl)Medium
~1250C-S stretchMedium-Weak
~700-600C-S stretchMedium-Weak

Interpretation:

  • The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of C-H stretching vibrations of the ethyl and dithiane ring methylene and methyl groups.

  • The C-H bending vibrations for the methylene and methyl groups will appear in the 1465-1370 cm⁻¹ range.

  • The C-S stretching vibrations are typically weaker and appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/zIonRelative Intensity
148[M]⁺Present
119[M - C₂H₅]⁺High
106[M - C₃H₆]⁺Moderate
74[C₃H₆S]⁺Moderate

Data obtained from the NIST WebBook.[2]

Interpretation of Fragmentation:

The fragmentation of this compound upon electron ionization can be rationalized as follows:

Fragmentation_of_this compound M [C₆H₁₂S₂]⁺˙ m/z = 148 F1 [C₄H₇S₂]⁺ m/z = 119 M->F1 - C₂H₅˙ F2 [C₃H₆S₂]⁺˙ m/z = 106 M->F2 - C₃H₆ F3 [C₃H₆S]⁺˙ m/z = 74 F1->F3 - C₂H₃S˙

Caption: Proposed fragmentation pathway for this compound.

  • Molecular Ion ([M]⁺, m/z = 148): The peak corresponding to the intact molecule with one electron removed.

  • [M - C₂H₅]⁺ (m/z = 119): A prominent peak resulting from the loss of the ethyl group, forming a stable dithianyl cation.

  • [M - C₃H₆]⁺ (m/z = 106): Loss of a propylene fragment.

  • [C₃H₆S]⁺ (m/z = 74): A fragment corresponding to thioacrolein.

Experimental Protocols

Synthesis of this compound

A general and reliable method for the synthesis of 2-substituted-1,3-dithianes involves the reaction of an aldehyde with 1,3-propanedithiol in the presence of an acid catalyst.[3]

Step-by-step Methodology:

  • To a solution of propanal (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform) is added 1,3-propanedithiol (1 equivalent).

  • A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the mixture.

  • The reaction is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate).

  • The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by distillation to afford pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr).

  • Mass Spectrometry: The mass spectrum is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.

Conclusion

The spectroscopic data presented in this guide provide a detailed and authoritative framework for the characterization of this compound. The combination of NMR, IR, and MS data allows for the unambiguous confirmation of its structure and purity. This information is invaluable for researchers and scientists who utilize this important synthetic intermediate in their work, ensuring the reliability and reproducibility of their synthetic endeavors.

References

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The Corey-Seebach Reaction: A Comprehensive Guide to the Formation of 2-Ethyl-1,3-Dithiane and its Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This technical guide provides an in-depth exploration of the formation of 2-ethyl-1,3-dithiane, a cornerstone transformation in modern organic synthesis. We will dissect the mechanistic intricacies of this multi-step process, which is a classic example of the Corey-Seebach reaction. This guide is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of not just the synthetic protocol, but also the underlying principles of "umpolung" or polarity inversion that make this reaction a powerful tool for carbon-carbon bond formation. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Significance of 1,3-Dithianes and the Concept of Umpolung

In the realm of organic chemistry, the carbonyl group is a ubiquitous functional group characterized by an electrophilic carbon atom. This inherent reactivity dictates its interactions, primarily with nucleophiles. However, the ability to reverse this polarity, a concept termed "umpolung" (a German term for polarity inversion), opens up a new dimension of synthetic possibilities.[1][2][3] The 1,3-dithiane moiety is a pivotal tool for achieving this transformation.[4] By converting a carbonyl compound into a 1,3-dithiane, the formerly electrophilic carbonyl carbon can be transformed into a nucleophilic center upon deprotonation.[1][5] This "masked acyl anion" can then react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds in a manner that is synthetically counterintuitive to the normal reactivity of the parent carbonyl compound.[1][2][6]

The synthesis of this compound serves as an exemplary case study of this powerful strategy, developed by E.J. Corey and Dieter Seebach.[1][7][8] This guide will elucidate the step-by-step mechanism, from the initial thioacetal formation to the final alkylation, providing a robust framework for its application in complex molecule synthesis.

The Overall Transformation: A Two-Stage Process

The formation of this compound from an aldehyde (in this case, propanal) is not a single reaction but a sequence of two distinct, yet interconnected, stages:

  • Stage 1: Thioacetal Formation: The initial step involves the protection of the aldehyde as a cyclic thioacetal, specifically a 1,3-dithiane. This is achieved by reacting the aldehyde with 1,3-propanedithiol under acidic conditions.

  • Stage 2: Deprotonation and Alkylation: The resulting 1,3-dithiane is then deprotonated at the C2 position using a strong base, generating a nucleophilic carbanion. This carbanion is subsequently alkylated with an ethylating agent, such as ethyl bromide, to yield the final product, this compound.

Mechanistic Deep Dive: Unraveling the "Why"

A thorough understanding of the mechanism is paramount for troubleshooting, optimization, and extension of this methodology to other substrates.

Stage 1: Acid-Catalyzed Thioacetal Formation

The formation of the 1,3-dithiane ring is a reversible process that is driven to completion by the removal of water. The use of an acid catalyst, typically a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a Brønsted acid, is crucial.[9][10]

Why a Lewis Acid is Often Preferred: While Brønsted acids can be used, Lewis acids like BF₃ are often more effective for thioacetal formation.[11] The "hard" oxygen of the carbonyl group coordinates strongly with the "hard" Lewis acid, significantly enhancing the electrophilicity of the carbonyl carbon. Sulfur, being a "soft" nucleophile, readily attacks this activated carbonyl.

The mechanism proceeds through the following key steps:

  • Activation of the Carbonyl: The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Thiol: One of the sulfur atoms of 1,3-propanedithiol attacks the activated carbonyl carbon, forming a hemithioacetal intermediate.

  • Proton Transfer and Elimination of Water: A series of proton transfers facilitates the elimination of water, forming a highly reactive sulfonium ion.

  • Intramolecular Cyclization: The second thiol group within the same molecule then attacks the electrophilic carbon, leading to the formation of the stable six-membered 1,3-dithiane ring.

Experimental Workflow: Thioacetal Formation

Thioacetal_Formation cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_workup Work-up Propanal Propanal Mixing Combine Reactants and Solvent Propanal->Mixing Propanedithiol 1,3-Propanedithiol Propanedithiol->Mixing Catalyst Lewis Acid (e.g., BF₃·OEt₂) Addition Slow Addition of Catalyst Catalyst->Addition Solvent Aprotic Solvent (e.g., CH₂Cl₂) Solvent->Mixing Cooling Cool to 0°C Mixing->Cooling Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Quench Quench with NaHCO₃ (aq) Monitoring->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product 2-Propyl-1,3-dithiane Concentrate->Product

Caption: Workflow for the synthesis of the 1,3-dithiane intermediate.

Stage 2: Deprotonation and Electrophilic Quench

This stage is the heart of the umpolung strategy. The acidity of the C2 protons of the 1,3-dithiane ring is significantly enhanced due to the electron-withdrawing nature of the two adjacent sulfur atoms and the ability of sulfur to stabilize the resulting carbanion.[2][4] The pKa of these protons is approximately 31, making them amenable to deprotonation by a strong base.[2][6]

Choice of Base - A Critical Decision: The selection of the base is crucial. n-Butyllithium (n-BuLi) is the most commonly employed base for this transformation.[12][13] Its high basicity is sufficient to quantitatively deprotonate the dithiane. The use of weaker bases may result in an unfavorable equilibrium and incomplete carbanion formation.

The mechanistic steps are as follows:

  • Deprotonation: n-BuLi abstracts a proton from the C2 position of the 1,3-dithiane, generating a 2-lithio-1,3-dithiane species.[1][12][13] This carbanion is a potent nucleophile.

  • Nucleophilic Attack: The dithianyl anion attacks the electrophilic carbon of the ethylating agent (e.g., ethyl bromide) in a classic Sₙ2 reaction.[12] This step forms the new carbon-carbon bond.

  • Formation of this compound: The displacement of the bromide leaving group yields the desired this compound.

Reaction Mechanism: Deprotonation and Alkylation

Alkylation_Mechanism Dithiane 2-Propyl-1,3-dithiane C-H Anion 2-Lithio-1,3-dithiane C:⁻ Li⁺ Dithiane->Anion Deprotonation Base n-BuLi Base->Anion Product This compound Anion->Product Sₙ2 Attack Electrophile Ethyl Bromide CH₃CH₂-Br Electrophile->Product Byproduct LiBr + Butane

Sources

2-Ethyl-1,3-dithiane CAS number and chemical information

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Ethyl-1,3-dithiane: A Propanoyl Anion Equivalent for Modern Synthesis

Introduction

In the field of synthetic organic chemistry, the strategic formation of carbon-carbon bonds is paramount. The concept of "umpolung," or the reversal of polarity, provides a powerful paradigm for achieving this, enabling chemists to treat carbonyl carbons as nucleophilic synthons rather than their inherent electrophilic nature. This compound (CAS Number: 6007-23-4 ) stands as a cornerstone reagent in this class, serving as a masked equivalent of the propanoyl anion.[1][2][3] Its stability under a range of conditions, coupled with the predictable reactivity of its C2-lithiated derivative, makes it an invaluable tool for researchers in drug development and natural product synthesis.

This guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its core applications in C-C bond formation and subsequent deprotection strategies. The protocols and mechanistic discussions are designed for researchers and scientists, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. It is important to note that while some experimental data exists, certain physical properties are derived from high-quality computational models, which are indispensable in the absence of comprehensive empirical measurements.[4]

Data Summary Table
PropertyValueSource / Notes
CAS Number 6007-23-4[5][6]
Molecular Formula C₆H₁₂S₂[5]
Molecular Weight 148.29 g/mol [4][5]
IUPAC Name This compound[5]
Normal Boiling Point 451.89 K (178.7 °C)Joback Calculated Property[4]
Normal Melting Point 331.66 K (58.5 °C)Joback Calculated Property[4]
Octanol/Water Partition Coeff. (logP) 2.593Crippen Calculated Property[4]
Spectroscopic Characterization
  • ¹H NMR (Predicted):

    • δ ~4.1-4.3 ppm (t, 1H): The methine proton at the C2 position, coupled to the adjacent methylene group of the ethyl substituent.

    • δ ~2.8-3.0 ppm (m, 4H): The four protons on the dithiane ring carbons adjacent to the sulfur atoms (C4 and C6).

    • δ ~1.8-2.1 ppm (m, 2H): The central methylene protons of the dithiane ring (C5).

    • δ ~1.6-1.8 ppm (q, 2H): The methylene protons of the ethyl group.

    • δ ~0.9-1.1 ppm (t, 3H): The terminal methyl protons of the ethyl group.

  • ¹³C NMR (Predicted):

    • δ ~48-52 ppm: C2 (methine carbon bearing the ethyl group).

    • δ ~30-34 ppm: C4 and C6 (carbons adjacent to sulfur).

    • δ ~28-32 ppm: Methylene carbon of the ethyl group.

    • δ ~24-28 ppm: C5 (central methylene carbon of the ring).

    • δ ~10-14 ppm: Methyl carbon of the ethyl group.

  • Mass Spectrometry (GC-MS): Electron ionization mass spectral data is available, confirming the molecular weight.[5]

Synthesis of this compound

The most direct and common synthesis of this compound involves the acid-catalyzed thioacetalization of propanal with 1,3-propanedithiol.[6] This reaction robustly forms the stable six-membered dithiane ring.

G cluster_reactants Reactants propanal Propanal product This compound propanal->product Carbonyl Electrophile dithiol 1,3-Propanedithiol dithiol->product Sulfur Nucleophile catalyst Lewis or Brønsted Acid (e.g., BF₃·OEt₂) catalyst->product Catalysis

Caption: Synthesis of this compound via thioacetalization.
Experimental Protocol: Synthesis via Thioacetalization
  • Causality: The Lewis acid (e.g., BF₃·OEt₂) activates the carbonyl group of propanal, making it significantly more electrophilic and susceptible to nucleophilic attack by the sulfur atoms of 1,3-propanedithiol. The reaction is typically driven to completion by the removal of water.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add anhydrous dichloromethane (DCM, 200 mL).

  • Addition of Reactants: Add 1,3-propanedithiol (1.0 eq) followed by propanal (1.05 eq).

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Core Application: Umpolung Reactivity

The synthetic power of this compound lies in the acidity of the C2 proton, which is absent in the parent carbonyl compound (propanal). Deprotonation with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) generates a stabilized carbanion, 2-lithio-2-ethyl-1,3-dithiane.[6][8] This nucleophilic species is a synthetic equivalent of a propanoyl anion and reacts efficiently with a wide range of electrophiles.

G start This compound lithiated 2-Lithio-2-ethyl-1,3-dithiane (Nucleophile) start->lithiated n-BuLi, THF, -78°C coupled 2-Ethyl-2-substituted- 1,3-dithiane lithiated->coupled C-C Bond Formation electrophile Electrophile (E⁺) (e.g., R-Br, Aldehyde) electrophile->coupled ketone Resulting Ketone (after deprotection) coupled->ketone Deprotection

Caption: Umpolung workflow of this compound.
Experimental Protocol: Lithiation and Alkylation
  • Causality: The use of a strong base (n-BuLi) is essential to deprotonate the weakly acidic C2 proton (pKa ≈ 31-38). The reaction is performed at low temperatures (-78 °C to -30 °C) in an anhydrous aprotic solvent (THF) to prevent side reactions, such as the base reacting with the solvent or trace water, and to ensure the stability of the organolithium intermediate.[8][9]

  • Setup: Assemble a flame-dried, three-necked flask with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon inlet.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF) via cannula, followed by this compound (1.0 eq).

  • Deprotonation: Cool the solution to -40 °C. Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the solution at this temperature for 2 hours. The formation of the lithiated species is typically indicated by a color change.

  • Electrophile Addition: Cool the solution to -78 °C. Slowly add the electrophile (e.g., 1-bromobutane, 1.1 eq) dissolved in a small amount of anhydrous THF via cannula.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.[10]

  • Quenching and Workup: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting 2-ethyl-2-butyl-1,3-dithiane by flash chromatography.

Regeneration of the Carbonyl Group (Deprotection)

The final and critical step in this synthetic sequence is the hydrolysis of the dithiane protecting group to unveil the newly synthesized ketone. While traditional methods often rely on toxic heavy metal salts, numerous milder and more functional-group-tolerant protocols have been developed.[11]

Deprotection MethodReagentsConditionsAdvantagesDisadvantages
Mercuric Salt HgCl₂, CaCO₃aq. Acetonitrile, RTHighly effective, traditionalHighly toxic , stoichiometric waste
Oxidative (IBX) o-Iodoxybenzoic acid (IBX)DMSO or aq. systemsMetal-free, mildIBX can be explosive under heat/shock
Oxidative (H₂O₂/I₂) H₂O₂, I₂ (cat.)aq. Micellar (SDS)Mild, green, cheapMay not work for very hindered substrates
Acid-Catalyzed Polyphosphoric Acid (PPA), HOAc20-45 °CInexpensive, simpleCan be harsh for acid-sensitive molecules
Experimental Protocol: Mild Oxidative Deprotection with H₂O₂/I₂
  • Causality: This method, developed by Ganguly and Barik, utilizes iodine to catalyze the oxidation of the thioacetal by hydrogen peroxide under neutral, aqueous conditions.[12] The use of a surfactant like sodium dodecyl sulfate (SDS) is crucial for solubilizing the organic substrate in the aqueous medium, thereby facilitating the reaction.

  • Setup: In a round-bottom flask, dissolve the 2,2-disubstituted-1,3-dithiane (1.0 eq) and sodium dodecyl sulfate (SDS) (0.2 eq) in a mixture of water and acetonitrile (e.g., 9:1).

  • Catalyst Addition: Add iodine (I₂) (0.1 eq).

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) (3.0-4.0 eq) dropwise at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting ketone by flash chromatography.

Safety and Handling

  • Hazards: this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[5]

  • Handling:

    • Always handle this compound in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Associated Reagents:

    • The starting material, 1,3-propanedithiol, has an extremely foul and persistent odor. All manipulations should be performed in a fume hood, and glassware should be decontaminated with bleach.

    • Organolithium reagents like n-BuLi are pyrophoric and water-reactive. They must be handled under an inert atmosphere (argon or nitrogen) by trained personnel.[13]

Conclusion

This compound is a versatile and powerful reagent that epitomizes the strategic value of umpolung chemistry. By providing a reliable route to the propanoyl anion synthon, it enables the construction of complex ketones that would be challenging to access through traditional disconnections. A thorough understanding of its synthesis, the precise conditions required for its lithiation, and the array of available deprotection methods allows researchers to confidently incorporate this building block into sophisticated synthetic campaigns, advancing the frontiers of drug discovery and chemical science.

References

A complete list of references is available for verification. The URLs provided are intended to lead to the source abstract or a stable landing page.

Sources

Introduction to Corey-Seebach reaction with dithianes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Corey-Seebach Reaction: Dithiane-Mediated Umpolung for Carbon-Carbon Bond Formation

Abstract

The Corey-Seebach reaction represents a paradigm shift in synthetic organic chemistry, introducing the concept of "Umpolung" or polarity inversion of the carbonyl group. This powerful carbon-carbon bond-forming strategy utilizes 1,3-dithianes as masked acyl anions, enabling the synthesis of a diverse array of carbonyl-containing molecules, including ketones, α-hydroxy ketones, and 1,2-diketones, which are often inaccessible through conventional synthetic routes.[1][2][3] This guide provides a comprehensive exploration of the reaction's mechanistic underpinnings, field-proven experimental protocols, and broad synthetic applications, tailored for researchers and professionals in chemical synthesis and drug development.

The Principle of Umpolung: Inverting Carbonyl Reactivity

In standard organic chemistry, the carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. It readily reacts with nucleophiles. The Corey-Seebach reaction, first reported in 1965 by E.J. Corey and Dieter Seebach, ingeniously circumvents this native reactivity.[4][5] The core of this strategy is the temporary conversion of an electrophilic aldehyde carbon into a potent nucleophile—an acyl anion equivalent.[6]

This inversion of polarity, or Umpolung, is achieved through the formation of a 1,3-dithiane from an aldehyde and 1,3-propanedithiol.[6][7] The key to the reaction's success lies in the unique properties of the dithiane intermediate:

  • Acidity of the C2 Proton: The protons on the carbon atom flanked by two sulfur atoms (C2) are significantly more acidic (pKa ≈ 31) than those in analogous oxygen-based acetals.[8]

  • Carbanion Stabilization: The resulting carbanion, formed upon deprotonation with a strong base like n-butyllithium (n-BuLi), is effectively stabilized. This stability arises from the greater polarizability of sulfur and the longer carbon-sulfur bond length compared to oxygen, which helps delocalize the negative charge.[3][8]

Once generated, this nucleophilic 2-lithio-1,3-dithiane can attack a wide range of electrophiles, forging a new carbon-carbon bond. Subsequent hydrolysis of the dithiane moiety unmasks the carbonyl group, revealing the final product.[5]

Corey_Seebach_Workflow Diagram 2: Overall Corey-Seebach Reaction Workflow start Aldehyde (R-CHO) step1 Step 1: Dithiane Formation (+ 1,3-Propanedithiol, H⁺) start->step1 dithiane 1,3-Dithiane step1->dithiane step2 Step 2: Deprotonation (+ n-BuLi, THF, -30°C) dithiane->step2 lithio 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) step2->lithio step3 Step 3: C-C Bond Formation (+ Electrophile, E⁺) lithio->step3 alkylated 2-Alkyl-1,3-dithiane step3->alkylated step4 Step 4: Deprotection (e.g., HgCl₂/HgO) alkylated->step4 product Ketone (R-CO-E) step4->product

Caption: The four sequential stages of the Corey-Seebach reaction.

Stage 1: Dithiane Formation (Carbonyl Protection)

The initial step involves the protection of the aldehyde as a 1,3-dithiane. This is a classic thioacetal formation, typically catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). [6]The reaction is driven to completion by removing water from the system.

Stage 2: Deprotonation (Nucleophile Generation)

This is the critical Umpolung step. The 1,3-dithiane is dissolved in an anhydrous aprotic solvent, most commonly tetrahydrofuran (THF), and cooled to a low temperature (typically -30 °C to -20 °C). n-Butyllithium (n-BuLi), a strong, non-nucleophilic base, is added dropwise to selectively abstract the acidic C2 proton, generating the bright yellow 2-lithio-1,3-dithiane. [3][6]

  • Causality: The low temperature is crucial for maintaining the stability of the organolithium reagent and preventing side reactions, such as attack on the solvent. The anhydrous conditions are mandatory as organolithium reagents react violently with water.

Stage 3: Alkylation (Carbon-Carbon Bond Formation)

The generated lithiated dithiane is a potent nucleophile that reacts efficiently with a broad spectrum of electrophiles. [1]The choice of electrophile directly dictates the structure of the final product.

Electrophile (E+)Product after DeprotectionProduct Class
Alkyl Halide (R'-X)R-CO-R'Ketone
EpoxideR-CO-CH₂CH(OH)-R'β-Hydroxy Ketone
Aldehyde/Ketone (R'-CO-R'')R-CO-C(OH)R'R''α-Hydroxy Ketone
Acyl Halide (R'-CO-Cl)R-CO-CO-R'1,2-Diketone
Iminium SaltR-CO-CHR'-NR₂''α-Amino Ketone
Table 1: Scope of Electrophiles and Corresponding Products in the Corey-Seebach Reaction.
[1][2]
Stage 4: Deprotection (Carbonyl Regeneration)

The final step is the hydrolysis of the robust dithioacetal to reveal the newly synthesized carbonyl compound. This step is often the most challenging aspect of the sequence due to the stability of the dithiane. [3]The classic and most reliable method employs mercury(II) salts, such as a mixture of mercury(II) chloride (HgCl₂) and mercury(II) oxide (HgO), in aqueous acetonitrile. [1][6]The high affinity of the soft Hg²⁺ cation for the soft sulfur atoms facilitates cleavage.

  • Trustworthiness: While effective, the extreme toxicity of mercury reagents has driven the development of alternative, greener methods. These include oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or a combination of iodine and hydrogen peroxide (H₂O₂/I₂). [5]

Field-Proven Experimental Protocols

The following protocols are generalized yet detailed methodologies for performing a typical Corey-Seebach sequence.

Protocol 1: Synthesis of 2-Phenyl-1,3-dithiane
  • Materials:

    • Benzaldehyde

    • 1,3-Propanedithiol

    • Boron trifluoride etherate (BF₃·OEt₂)

    • Anhydrous dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine and anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of benzaldehyde (1.0 eq) in anhydrous DCM, add 1,3-propanedithiol (1.1 eq). [6] 2. Cool the mixture to 0 °C in an ice bath.

    • Slowly add BF₃·OEt₂ (0.1 eq) dropwise. [6] 4. Stir the reaction at room temperature for 2-4 hours, monitoring by Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated NaHCO₃ solution. [6] 6. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the title compound.

Protocol 2: Lithiation and Alkylation of 2-Phenyl-1,3-dithiane
  • Materials:

    • 2-Phenyl-1,3-dithiane

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Benzyl bromide (or other suitable electrophile)

    • Saturated ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Dissolve 2-phenyl-1,3-dithiane (1.0 eq) in anhydrous THF under an inert argon or nitrogen atmosphere.

    • Cool the solution to -30 °C.

    • Slowly add n-BuLi (1.1 eq) dropwise, ensuring the internal temperature does not exceed -20 °C. A deep yellow or orange color indicates carbanion formation. [6] 4. Stir the mixture at -30 °C for 1-2 hours.

    • Add the electrophile (e.g., benzyl bromide, 1.1 eq) dropwise at -30 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours or until TLC indicates consumption of the starting material.

    • Quench the reaction by carefully adding saturated NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO₄, and concentrate.

    • Purify via column chromatography.

Protocol 3: Deprotection using Mercury(II) Salts
  • Materials:

    • 2-Alkyl-1,3-dithiane

    • Mercury(II) chloride (HgCl₂)

    • Mercury(II) oxide (HgO)

    • Aqueous acetonitrile (9:1 MeCN:H₂O)

    • Celite

  • Procedure:

    • Dissolve the 2-alkyl-1,3-dithiane (1.0 eq) in 9:1 acetonitrile:water.

    • Add HgO (2.2 eq) and HgCl₂ (2.2 eq) to the solution. [6] 3. Stir the resulting slurry vigorously at room temperature for 1-4 hours. The formation of a dense white precipitate is expected.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the mercury salts. [6] 5. Extract the filtrate with an organic solvent, wash sequentially with saturated aqueous NH₄Cl and brine, then dry and concentrate. [6] 6. Purify the crude ketone by column chromatography.

Applications in Complex Synthesis

The Corey-Seebach reaction is not merely an academic curiosity; it is a cornerstone in the total synthesis of complex natural products and in the development of novel pharmaceuticals. Its ability to construct intricate carbon skeletons has been demonstrated in numerous high-impact syntheses. For instance, it has been a key step in the synthesis of the polyketide antibiotic Ambruticin J and various alkaloids like Lycoplanine A. [4][5][9]The reaction provides a reliable method for creating sterically hindered ketones and accessing functionalities that would be challenging to install using traditional enolate chemistry.

Conclusion

The Corey-Seebach reaction is a testament to the power of logical synthetic design, transforming the electronic nature of a functional group to achieve otherwise difficult bond formations. By leveraging the unique properties of sulfur, this methodology provides a robust and versatile platform for the synthesis of a vast range of carbonyl compounds. For the modern synthetic chemist, a thorough understanding of its mechanism, scope, and practical execution is indispensable for the creative and efficient construction of complex molecular architectures.

References

  • Iqbal, N., & Ahmad, S. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 28(11), 4367. Available at: [Link]

  • Encyclopedia MDPI. (2023). Corey-Seebach Reagent in the 21st Century. Available at: [Link]

  • Wikipedia. (n.d.). Corey–Seebach reaction. Available at: [Link]

  • Iqbal, N., & Ahmad, S. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Available at: [Link]

  • ChemWis. (2021). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). 1,3-Dithiane. Organic Syntheses Procedure. Available at: [Link]

  • Wikipedia. (n.d.). Dithiane. Available at: [Link]

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Role of sulfur in stabilizing 2-lithio-1,3-dithianes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of Sulfur in Stabilizing 2-Lithio-1,3-dithianes

Executive Summary

The remarkable stability of the 2-lithio-1,3-dithiane carbanion is the cornerstone of its utility as a premier acyl anion synthon in modern organic synthesis. This stability, which allows for the inversion of the natural electrophilic reactivity of a carbonyl carbon—a concept known as "umpolung"—is not attributed to a single phenomenon but rather a synergy of electronic and structural factors.[1] This guide provides an in-depth analysis of the multifaceted role of the sulfur atoms in stabilizing this critical synthetic intermediate. We will dissect the key contributing mechanisms, including sulfur's inherent polarizability, powerful stereoelectronic effects such as negative hyperconjugation, and the structural role of the lithium counterion. This document is intended for researchers, scientists, and drug development professionals who seek a deeper mechanistic understanding to inform and optimize synthetic strategies involving dithiane chemistry.

Introduction: The Concept of Umpolung and the Acyl Anion Synthon

In typical carbonyl chemistry, the carbonyl carbon is electrophilic. The groundbreaking work of Corey and Seebach introduced a method to reverse this inherent reactivity.[2] By converting an aldehyde into a 1,3-dithiane, the C-2 proton becomes sufficiently acidic to be removed by a strong base, generating a nucleophilic carbanion at the former carbonyl carbon.[3] This "umpolung" or inversion of polarity transforms the carbon from an electrophilic center into a potent nucleophile—an acyl anion equivalent.[1][4][5] This strategy unlocks synthetic pathways to crucial structures like α-hydroxy ketones and 1,2-diketones, which are otherwise challenging to access.[1] The success of this entire methodology hinges on the ability of the dithiane framework, specifically the two sulfur atoms, to stabilize the resulting 2-lithio-1,3-dithiane intermediate.

The Genesis of Stability: Deprotonation of 1,3-Dithianes

The first step in leveraging dithiane chemistry is the generation of the carbanion. The protons at the C-2 position of a 1,3-dithiane are significantly more acidic than those of a comparable cyclohexane. This enhanced acidity is a direct consequence of the electronic influence of the adjacent sulfur atoms.

Acidity and pKa Data

The acidifying effect of the sulfur atoms is quantitatively evident in the pKa values. While a typical alkane C-H bond has a pKa value around 50, making it non-acidic for all practical purposes, the C-2 proton of 1,3-dithiane has a pKa of approximately 31-39 in DMSO.[6] This dramatic increase in acidity of more than 10 pKa units brings the deprotonation within reach of common organolithium bases.

CompoundApproximate pKa (in DMSO)Rationale for Acidity
Cyclohexane~50No stabilizing factors for the conjugate base.
1,3-Dithiane~31-39Conjugate base is significantly stabilized by adjacent sulfur atoms.[6]
Acetone~26.5Conjugate base (enolate) is stabilized by resonance with the carbonyl group.

This table illustrates the potent acidifying effect of two adjacent sulfur atoms, rendering the C-2 proton accessible to strong bases.

Causality of Experimental Conditions

The generation of 2-lithio-1,3-dithiane requires specific conditions, the logic of which is rooted in the system's reactivity:

  • Base Selection: A strong, non-nucleophilic base is required. n-Butyllithium (n-BuLi) is the standard choice because its conjugate acid, butane (pKa ~50), is much weaker than 1,3-dithiane, ensuring the deprotonation equilibrium lies far to the right.

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) are essential. THF is polar enough to solvate the organolithium species but lacks acidic protons that would quench the carbanion.

  • Temperature: The reaction is typically conducted at low temperatures (-30 °C to -20 °C).[1][7] This is critical to prevent side reactions, such as the base attacking the solvent or decomposition of the thermally sensitive organolithium intermediate. Solutions of 2-lithio-1,3-dithiane are generally stable for extended periods at -20 °C.[7]

Core Mechanisms of Sulfur-Mediated Stabilization

The stability of the 2-lithio-1,3-dithiane carbanion is a result of several cooperative effects.

Inductive Effect and Polarizability

Sulfur is more electronegative than carbon, exerting a modest electron-withdrawing inductive effect that helps stabilize the adjacent negative charge. However, a far more significant factor is sulfur's high polarizability.[1] Unlike the compact, tightly held valence electrons of a second-period element like oxygen, sulfur's larger, more diffuse third-period valence electron cloud is easily distorted. This polarizability allows the electron density of the sulfur atoms to shift and redistribute, effectively dispersing the negative charge of the carbanion over a larger volume, which is a highly stabilizing effect.[1]

The Role of d-Orbitals: A Historical Correction

Early hypotheses suggested that the carbanion's negative charge was delocalized into the empty 3d-orbitals of the sulfur atoms.[8] This was an intuitive explanation based on resonance principles.[8] However, extensive computational studies and a modern understanding of bonding have largely refuted this model.[1][9] While some computational results have shown that including d-orbitals is necessary for an accurate description of the bonding, their role is not one of simple resonance delocalization.[7] The current consensus is that factors like polarizability and negative hyperconjugation are the dominant contributors to stabilization, and direct d-orbital resonance is not considered a significant factor.[1]

Negative Hyperconjugation: A Key Stereoelectronic Effect

The most sophisticated and accurate explanation for a significant portion of the stabilization lies in a stereoelectronic effect known as negative hyperconjugation. This involves an interaction between the filled, non-bonding p-orbital of the carbanion (nC) and the adjacent empty antibonding orbitals of the carbon-sulfur bonds (σ*S-C).[6]

For this interaction to be maximal, the carbanion's p-orbital must be anti-periplanar (aligned parallel but in opposite planes) to the C-S bond. In the chair conformation of the dithiane ring, this optimal alignment occurs when the carbanion's lone pair is in an axial position. Consequently, the lithium counterion preferentially occupies the more sterically accessible equatorial position. This leads to a significant thermodynamic preference for the equatorial lithio species. Computational studies have confirmed this, predicting the equatorial conformer to be more stable than the axial by a substantial margin.

This nC → σ*S-C interaction effectively delocalizes the negative charge into the C-S bonds, shortening the C2-S bonds and lengthening the C-H bonds at C4/C6, a prediction consistent with structural data.

Chelation and the Lithium Counterion

The lithium cation does not exist as a free ion in solution but is intimately associated with the carbanion. In the preferred equatorial conformation, the lithium ion is perfectly positioned to form a chelate-like structure, coordinating simultaneously with the carbanion center and the lone pairs of both sulfur atoms. This coordination further stabilizes the organometallic complex, reducing the reactivity of the carbanion and contributing to the overall stability of the reagent.

Visualization of Concepts and Workflows

Visual models are essential for understanding the complex interplay of factors in dithiane chemistry.

The Corey-Seebach Reaction Workflow

The following diagram outlines the complete logical flow of a typical Corey-Seebach reaction, from aldehyde protection to the final ketone product.

Corey_Seebach_Workflow cluster_protection Step 1: Protection cluster_umpolung Step 2: Umpolung cluster_alkylation Step 3: C-C Bond Formation cluster_deprotection Step 4: Deprotection Aldehyde Aldehyde (R-CHO) Dithiane 1,3-Dithiane Derivative Aldehyde->Dithiane HS(CH₂)₃SH, Lewis Acid LithioDithiane 2-Lithio-1,3-dithiane (Acyl Anion) Dithiane->LithioDithiane n-BuLi, THF -20 °C AlkylatedDithiane Alkylated Dithiane LithioDithiane->AlkylatedDithiane Ketone Ketone (R-CO-R') AlkylatedDithiane->Ketone HgCl₂/H₂O or other methods Electrophile Electrophile (e.g., R'-X) Electrophile->AlkylatedDithiane

Caption: Logical workflow of the Corey-Seebach reaction.

Orbital Stabilization Mechanism

This diagram illustrates the key electronic and structural interactions that stabilize the 2-lithio-1,3-dithiane intermediate.

Caption: Key stabilizing interactions in 2-lithio-1,3-dithiane.

Field-Proven Methodologies

The following protocols provide a self-validating system for the synthesis and application of 2-lithio-1,3-dithiane.

Protocol 1: Generation of 2-Lithio-1,3-dithiane

This protocol describes the standard procedure for deprotonating 1,3-dithiane.[7]

Materials:

  • 1,3-Dithiane

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Dissolution: Dissolve 1,3-dithiane (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to between -30 °C and -20 °C using a dry ice/acetone or similar cooling bath.

  • Deprotonation: Slowly add a solution of n-BuLi (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Stirring: Stir the resulting colorless to pale yellow solution at -20 °C for 1-2 hours. The 2-lithio-1,3-dithiane solution is now ready for use.

Causality: The excess n-BuLi (1.05 eq) ensures complete deprotonation. Slow addition at low temperature is crucial to control the exotherm and prevent side reactions.

Protocol 2: Reaction with an Electrophile (Benzaldehyde)

This protocol demonstrates the nucleophilic addition of the generated carbanion to an aldehyde.

Materials:

  • Solution of 2-lithio-1,3-dithiane (from Protocol 1)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Electrophile Addition: While maintaining the temperature of the 2-lithio-1,3-dithiane solution at -20 °C (or cooling further to -78 °C for more sensitive electrophiles), slowly add a solution of benzaldehyde (1.0 eq) in a small amount of anhydrous THF dropwise.

  • Reaction: Stir the mixture at the low temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The reaction is quenched with a weak acid (NH₄Cl) to protonate the resulting alkoxide without causing side reactions that might occur with a strong acid.

Conclusion

The utility of 2-lithio-1,3-dithianes as robust acyl anion synthons is fundamentally enabled by the stabilizing influence of the two sulfur atoms. This stability is not due to the historically postulated d-orbital resonance but is a synergistic combination of sulfur's high polarizability, which delocalizes the carbanionic charge, and a dominant stereoelectronic effect—negative hyperconjugation (nC → σ*S-C)—which dictates the reagent's preferred conformation. The coordination of the lithium counterion further enhances this stability. A thorough understanding of these core principles empowers chemists to rationally design, troubleshoot, and optimize complex synthetic routes, making dithiane chemistry an enduring and powerful tool in the construction of molecular architecture.

References

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • 2‐Lithio‐1,3‐dithiane | Request PDF. ResearchGate. [Link]

  • Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Taylor & Francis Online. [Link]

  • Chemistry of 1,3-Dithiane. Scribd. [Link]

  • 1,3-DITHIANE. Organic Syntheses. [Link]

  • Carbanion Stabilization by Adjacent Sulfur: Polarizability, Resonance, or Negative Hyperconjugation? Experimental Distinction Based on Intrinsic Rate Constants of Proton Transfer from (Phenylthio)nitromethane and 1-Nitro-2-phenylethane. ACS Publications. [Link]

  • Identifying Acidic Protons. Chemistry LibreTexts. [Link]

  • The Corey-Seebach Reagent in the 21st Century: A Review. National Institutes of Health. [Link]

  • Variation of the ease of α-sulfonyl carbanion formation with the orientation of different β-substituents. Sci-Hub. [Link]

  • Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Organic Chemistry Portal. [Link]

  • Why does acidity increase going from sulfide to sulfoxide to sulfone? Chemistry Stack Exchange. [Link]

  • New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions. ACS Publications. [Link]

  • Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. National Institutes of Health. [Link]

  • Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Cardiff University. [Link]

  • CARBANIONS Carbanions are units that contain a negative charge on a carbon atom. Southern Illinois University Edwardsville. [Link]

  • The Corey-Seebach Reagent in the 21st Century: A Review. ResearchGate. [Link]

  • Corey-Seebach Reaction. Organic Chemistry Portal. [Link]

  • Umpolung Synthesis. University of Wisconsin. [Link]

  • Sulfur Anions: Comments upon Structure. UNL Digital Commons. [Link]

  • Umpolung. Wikipedia. [Link]

  • Nucleophilic Acylation of o-Quinone Methides: An Umpolung Strategy for the Synthesis of α-Aryl Ketones and Benzofurans. National Institutes of Health. [Link]

Sources

Methodological & Application

The Corey-Seebach Reaction in Modern Synthesis: A Detailed Guide to Using 2-Ethyl-1,3-Dithiane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining Carbonyl Reactivity

In the landscape of synthetic organic chemistry, the ability to form carbon-carbon bonds is paramount. Traditional carbonyl chemistry dictates that the carbonyl carbon is an electrophilic center, readily attacked by nucleophiles. The Corey-Seebach reaction, a powerful transformation developed by E.J. Corey and Dieter Seebach, fundamentally challenges this paradigm through a concept known as "umpolung," or polarity inversion.[1][2] At the heart of this strategy is the transformation of an electrophilic aldehyde into a nucleophilic acyl anion equivalent. This is achieved by converting the aldehyde into a 1,3-dithiane, a cyclic thioacetal. The protons at the C-2 position of the dithiane ring are sufficiently acidic to be removed by a strong base, generating a potent carbon nucleophile.[3]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the practical application of the Corey-Seebach reaction using 2-ethyl-1,3-dithiane. This specific substrate serves as a masked propanoyl anion, a versatile building block for the synthesis of a wide array of ketones and other complex molecules. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer expert insights to ensure successful implementation in your synthetic endeavors.

The Scientific Principle: From Electrophile to Nucleophile

The efficacy of the Corey-Seebach reaction hinges on the unique properties of sulfur. The acidity of the C-2 proton in a 1,3-dithiane (pKa ≈ 31 in DMSO) is significantly enhanced compared to its oxygen-based acetal counterpart. This is attributed to the ability of the larger, more polarizable sulfur atoms to stabilize the resulting negative charge.[3] Once formed, this lithiated dithiane is a robust nucleophile capable of reacting with a diverse range of electrophiles, including alkyl halides, carbonyl compounds, and epoxides.[2] The final, crucial step is the hydrolysis of the dithiane group to unveil the newly synthesized ketone, thus completing the synthetic transformation.[4]

Experimental Workflow Overview

The Corey-Seebach reaction using this compound can be conceptually broken down into three primary stages:

  • Thioacetal Formation: The initial step involves the protection of propanal as this compound.

  • Umpolung and C-C Bond Formation: Deprotonation of the dithiane generates the nucleophilic acyl anion equivalent, which is then reacted with an electrophile.

  • Deprotection: Hydrolysis of the substituted dithiane reveals the final ketone product.

Caption: Overall workflow of the Corey-Seebach reaction.

Detailed Experimental Protocols

Materials and General Considerations:

  • All reactions involving organolithium reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

  • Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl.

  • n-Butyllithium (n-BuLi) in hexanes should be titrated prior to use to determine its exact concentration.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of this compound from Propanal

This protocol details the formation of the key starting material, this compound.

Materials:

  • Propanal

  • 1,3-Propanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of propanal (1.0 equiv.) in anhydrous DCM (0.5 M) at 0 °C under an inert atmosphere, add 1,3-propanedithiol (1.05 equiv.).

  • Slowly add boron trifluoride diethyl etherate (0.1 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Protocol 2: Deprotonation and Alkylation of this compound

This protocol describes the generation of the lithiated dithiane and its subsequent reaction with an alkyl halide electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous THF (0.5 M) in an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.

  • Cool the solution to -30 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes (1.1 equiv.) dropwise via syringe, maintaining the internal temperature below -25 °C. A color change (typically to yellow or orange) indicates the formation of the lithiated species.

  • Stir the resulting solution at -30 °C for 1-2 hours.

  • Add a solution of the alkyl halide (e.g., benzyl bromide, 1.1 equiv.) in a small amount of anhydrous THF dropwise, again maintaining the temperature below -25 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, a 2,2-disubstituted-1,3-dithiane, can be purified by column chromatography on silica gel.

Protocol 3: Hydrolysis of the Dithiane to the Ketone (NBS Method)

This protocol outlines a modern, mercury-free method for the deprotection of the dithiane to reveal the final ketone product.

Materials:

  • 2,2-Disubstituted-1,3-dithiane (from Protocol 2)

  • N-Bromosuccinimide (NBS)

  • Acetone

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 2,2-disubstituted-1,3-dithiane (1.0 equiv.) in a mixture of acetone and water (e.g., 9:1 v/v, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (2.2 equiv.) portion-wise over 10-15 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the orange/brown color dissipates.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude ketone can be purified by column chromatography on silica gel.

Reaction Mechanism: The Umpolung in Action

The Corey-Seebach reaction is a textbook example of polarity inversion. The key steps are illustrated below:

Caption: Mechanism of the Corey-Seebach reaction.

Data Presentation: Scope and Expected Yields

The lithiated this compound is a versatile nucleophile. The following table summarizes its reactivity with various classes of electrophiles and provides typical yield ranges based on literature precedents for similar substrates.

Electrophile ClassRepresentative ElectrophileProduct TypeTypical Yield (%)Reference
Primary Alkyl HalideBenzyl bromideKetone75-90[5]
Secondary Alkyl Halide2-BromopropaneKetone50-70[6]
AldehydeBenzaldehydeα-Hydroxyketone70-85[7]
KetoneCyclohexanoneα-Hydroxyketone65-80[7]
EpoxideStyrene oxideβ-Hydroxyketone60-75[7]
Acyl ChlorideBenzoyl chloride1,2-Diketone60-70[8]

Troubleshooting and Expert Insights

  • Incomplete Deprotonation: If the reaction with the electrophile is sluggish or gives low yields, incomplete formation of the lithiated dithiane may be the cause. Ensure the n-BuLi is properly titrated and that the reaction is maintained at a low temperature (-30 °C to -20 °C) during its addition. The use of additives like HMPA or TMEDA can sometimes enhance reactivity, but these should be used with caution.

  • Side Reactions with Hindered Halides: When using sterically hindered alkyl halides, elimination can compete with the desired SN2 reaction. It is advisable to use primary or less hindered secondary halides for optimal results.[6]

  • Enolization of Carbonyl Electrophiles: When using enolizable aldehydes or ketones as electrophiles, the lithiated dithiane can act as a base, leading to deprotonation of the electrophile rather than nucleophilic addition. Running the reaction at very low temperatures (e.g., -78 °C) can often mitigate this issue.

  • Difficulty in Hydrolysis: While the NBS method is generally effective, some complex or sensitive substrates may require alternative deprotection conditions. Other methods include using mercuric chloride (HgCl₂) with calcium carbonate (CaCO₃), or milder oxidative methods like iodine in the presence of hydrogen peroxide.[9] Careful screening of hydrolysis conditions may be necessary for challenging substrates.

Conclusion

The Corey-Seebach reaction, exemplified here with this compound, remains a cornerstone of modern organic synthesis. Its ability to invert the polarity of a carbonyl carbon opens up synthetic pathways that are otherwise difficult to access. By understanding the underlying principles and adhering to carefully controlled experimental conditions, researchers can effectively leverage this powerful tool for the construction of complex molecular architectures. This guide provides a robust framework for the successful application of this reaction, from initial substrate preparation to the final product, empowering chemists in their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • Yus, M., et al. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(35), 6147-6212.
  • Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]

  • Seebach, D., & Wilka, E.-M. (1976). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synthesis, 1976(07), 476-477.
  • YouTube. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. Retrieved from [Link]

  • Hale, C. R., et al. (2014). Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes.
  • Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from [Link]

  • Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System.
  • Organic Syntheses. (n.d.). 1,3-Dithiane. Retrieved from [Link]

  • ResearchGate. (n.d.). 2‐Lithio‐1,3‐dithiane. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes.
  • Kotwica-Mojzych, K., & Mojzych, M. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 27(20), 6889.

Sources

Application Note: Synthesis of Ketones via Umpolung Chemistry Using 2-Ethyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Principle of Umpolung in Ketone Synthesis

In conventional organic synthesis, the carbonyl carbon is an electrophilic center, reacting readily with nucleophiles. The ability to reverse this intrinsic polarity—a concept termed "Umpolung" (polarity inversion)—opens a powerful and non-obvious pathway for carbon-carbon bond formation.[1][2] The Corey-Seebach reaction, which utilizes 1,3-dithianes as masked acyl anions, is a cornerstone of this strategy.[2]

The protons on the C2 carbon of a 1,3-dithiane are rendered acidic (pKa ≈ 31) by the two adjacent, polarizable sulfur atoms.[3] This allows for deprotonation with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to generate a stabilized carbanion.[2][4] This carbanion serves as a potent nucleophile—an acyl anion equivalent—that can react with a wide range of electrophiles.[2][3]

This application note provides a detailed guide for researchers on the synthesis of ketones starting from 2-ethyl-1,3-dithiane. This specific substrate acts as a masked propionyl anion, which, upon alkylation and subsequent hydrolysis, yields a diverse range of ethyl ketones. We will explore the underlying mechanism, provide a detailed experimental protocol, discuss safety considerations, and present data on the reaction's scope.

Core Principles & Reaction Mechanism

The synthesis is a three-stage process: deprotonation, alkylation, and hydrolysis. The causality behind each step is critical for success.

2.1 Stage 1: Deprotonation to Form the Nucleophilic Anion The process begins with the deprotonation of this compound. The choice of a strong, non-nucleophilic base is paramount. n-Butyllithium is ideal for this purpose due to its high basicity, which is sufficient to quantitatively remove the weakly acidic C2 proton.[2][4] The reaction is performed at low temperatures (typically -30 °C to -20 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[2][5] The low temperature is crucial to prevent side reactions, such as the reaction of n-BuLi with the THF solvent, which can occur at higher temperatures.[6] The resulting 2-lithio-2-ethyl-1,3-dithiane is a stabilized nucleophile, ready for the subsequent C-C bond formation.[1]

2.2 Stage 2: Carbon-Carbon Bond Formation via Alkylation The generated lithiated dithiane reacts efficiently with primary and some secondary alkyl halides in a classic SN2 reaction.[4] This step forms the core of the new ketone structure. The choice of the electrophile (R-X) directly determines the final product. The reaction is typically initiated at low temperature and allowed to warm gradually to ensure controlled reaction kinetics and minimize potential side reactions like elimination, particularly with more hindered halides.

2.3 Stage 3: Hydrolysis to Unmask the Ketone The final step is the cleavage of the robust dithiane protecting group to reveal the desired ketone. This thioacetal hydrolysis is the most challenging step and requires specific reagents because of the stability of the C-S bonds.[2][7] The classic and most reliable method involves the use of a mercury(II) salt, such as HgCl₂, in an aqueous organic solvent. The thiophilic nature of Hg²⁺ facilitates the cleavage. Alternative, less toxic methods using reagents like o-iodoxybenzoic acid (IBX) or Selectfluor™ have also been developed.[7]

Detailed Mechanistic Pathway

The following diagram illustrates the complete transformation from the dithiane precursor to the final ketone product.

Sources

The Corey-Seebach Reaction in Focus: A Detailed Guide to the Alkylation of 2-Ethyl-1,3-dithiane with Primary Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Polarity Inversion in Carbon-Carbon Bond Formation

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The Corey-Seebach reaction, a powerful tool for achieving this transformation, leverages the concept of "umpolung," or polarity inversion, to convert an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent.[1][2] This is accomplished through the use of 1,3-dithianes, which serve as masked carbonyl groups.[3][4] Specifically, the reaction of 2-ethyl-1,3-dithiane with primary alkyl halides provides a reliable and efficient method for the synthesis of a diverse range of ketones, making it an invaluable methodology for researchers, scientists, and drug development professionals.[5][6]

This comprehensive guide provides an in-depth exploration of the reaction between this compound and primary alkyl halides. We will delve into the underlying mechanistic principles, offer detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Mechanistic Insights: Unveiling the Umpolung Reactivity

The success of the Corey-Seebach reaction hinges on the unique acidity of the C-2 proton of the 1,3-dithiane ring. The adjacent sulfur atoms effectively stabilize the resulting carbanion, facilitating its formation with a strong, non-nucleophilic base.[7]

The overall transformation can be dissected into three key stages:

  • Deprotonation: this compound is treated with a strong base, typically n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.[7] The n-BuLi selectively abstracts the acidic proton at the C-2 position, generating a highly nucleophilic 2-lithio-2-ethyl-1,3-dithiane intermediate. The low temperature is crucial to prevent side reactions, such as the deprotonation of the solvent by the highly basic organolithium reagent.

  • Alkylation: The generated carbanion acts as a potent nucleophile and readily attacks the electrophilic carbon of a primary alkyl halide in a classic SN2 reaction.[8] This step forges the new carbon-carbon bond, yielding a 2-ethyl-2-alkyl-1,3-dithiane. The choice of a primary alkyl halide is critical to favor the SN2 pathway and minimize competing elimination reactions.

  • Deprotection (Hydrolysis): The final step involves the hydrolysis of the dithiane group to unveil the ketone functionality. This is typically achieved using a thiophilic metal salt, such as mercury(II) chloride (HgCl₂), in the presence of water or an alcohol.[2][8] The mercury(II) ion has a high affinity for the sulfur atoms, facilitating the cleavage of the C-S bonds and subsequent formation of the carbonyl group.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the alkylation of this compound with a primary alkyl halide.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation (SN2) cluster_step3 Step 3: Deprotection A This compound B 2-Lithio-2-ethyl-1,3-dithiane A->B Deprotonation Base n-BuLi, THF, low temp. D 2-Ethyl-2-alkyl-1,3-dithiane B->D Nucleophilic Attack C Primary Alkyl Halide (R-X) C->D E Ketone D->E Hydrolysis Reagent HgCl2, H2O/MeOH

Caption: Reaction mechanism for the synthesis of ketones.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, validated protocol for the alkylation of this compound with a primary alkyl halide, followed by the deprotection to the corresponding ketone.

Protocol 1: Alkylation of this compound with 1-Bromobutane

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 1-Bromobutane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Argon or nitrogen inlet

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the dithiane in anhydrous THF (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to -30 °C to -20 °C using a suitable cooling bath.

  • Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe while maintaining the internal temperature below -15 °C. A color change to yellow or orange is typically observed, indicating the formation of the lithiated species. Stir the reaction mixture at this temperature for 1-2 hours.

  • Alkylation: Slowly add 1-bromobutane (1.1 eq) dropwise to the cooled solution. Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-ethyl-2-butyl-1,3-dithiane, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Hydrolysis of 2-Ethyl-2-butyl-1,3-dithiane to 3-Heptanone

Materials:

  • 2-Ethyl-2-butyl-1,3-dithiane

  • Mercury(II) chloride (HgCl₂)

  • Mercury(II) oxide (HgO, red)

  • Methanol or aqueous acetonitrile

  • Diethyl ether

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: Dissolve the purified 2-ethyl-2-butyl-1,3-dithiane (1.0 eq) in a suitable solvent such as 90% aqueous methanol or acetonitrile.

  • Addition of Reagents: Add mercury(II) chloride (2.2 eq) and mercury(II) oxide (2.2 eq) to the solution. Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often complete within 1-4 hours. Gentle heating may be required for less reactive substrates.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the mercury salts.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride, and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the crude 3-heptanone.

  • Purification: The ketone can be further purified by distillation or column chromatography if necessary.

Data Presentation: A Survey of Alkylation Reactions

The following table summarizes the results of the alkylation of this compound with various primary alkyl halides, showcasing the versatility of this methodology.

EntryPrimary Alkyl HalideProduct (after hydrolysis)Yield (%)Reference
11-Bromobutane3-Heptanone85-95[9]
21-Iodopropane3-Hexanone~90[6]
3Benzyl Bromide1-Phenyl-2-butanone80-90[9]
41-Bromo-3-phenylpropane1-Phenyl-5-heptanone~85[6]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis of ketones using the dithiane methodology.

Experimental_Workflow Start Start: this compound & Primary Alkyl Halide Deprotonation Deprotonation with n-BuLi in THF (-30 to -20 °C) Start->Deprotonation Alkylation Alkylation with R-X (Warm to RT, overnight) Deprotonation->Alkylation Workup1 Aqueous Work-up & Extraction Alkylation->Workup1 Purification1 Column Chromatography (Purified Dithiane) Workup1->Purification1 Hydrolysis Hydrolysis with HgCl2/HgO Purification1->Hydrolysis Workup2 Filtration & Extraction Hydrolysis->Workup2 Purification2 Distillation/Chromatography (Final Ketone) Workup2->Purification2 End End Product: Ketone Purification2->End

Caption: General experimental workflow.

Troubleshooting and Considerations

  • Incomplete Deprotonation: Ensure the use of freshly titrated n-butyllithium and strictly anhydrous conditions. The presence of moisture will quench the organolithium reagent.

  • Low Alkylation Yield: Primary alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If yields are low, consider using a more reactive halide. For less reactive alkyl halides, the addition of HMPA (hexamethylphosphoramide) can sometimes enhance the reactivity of the lithiated dithiane, but be aware of its toxicity.

  • Elimination Side Products: While primary alkyl halides minimize this issue, the use of more sterically hindered bases or higher reaction temperatures can favor elimination. Adhering to the recommended temperature profiles is crucial.

  • Difficult Deprotection: For sterically hindered or sensitive substrates, alternative deprotection methods may be necessary. These include oxidative methods (e.g., with N-bromosuccinimide or ceric ammonium nitrate) or the use of other thiophilic reagents.[3]

Conclusion: A Versatile Tool for Synthetic Chemists

The reaction of this compound with primary alkyl halides stands as a robust and highly versatile method for the synthesis of ketones. Its foundation in the principles of umpolung chemistry provides a unique avenue for carbon-carbon bond formation that complements traditional synthetic strategies. By understanding the underlying mechanism and adhering to carefully optimized protocols, researchers can confidently employ this reaction to construct complex molecular architectures, accelerating progress in both academic research and the development of new therapeutics.

References

  • Sasson, R.; Hagooly, A.; Rozen, S. Org. Lett.2003, 5 (5), 769–771.
  • Ganguly, N. G.; Barik, S. K. Synthesis2009, (8), 1393-1399.
  • YouTube. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-Dithiane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1S-(−)-1,3-Dithiane 1-oxide. Retrieved from [Link]

  • Seebach, D.; Wilka, E.-M. Synlett1976, 476-477.
  • Tang, S., et al. Org. Biomol. Chem.2015, 13, 6344-6348.
  • Yus, M.; Nájera, C.; Foubelo, F. Tetrahedron2003, 59 (33), 6147–6212.
  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • ResearchGate. (2010). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from [Link]

  • Bryn Mawr College. (2016). Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, January 2). Mercury assisted deprotection of dithiane. Retrieved from [Link]

  • ResearchGate. (2011). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. Retrieved from [Link]

  • ResearchGate. (2005). 2‐Lithio‐1,3‐dithiane. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. Retrieved from [Link]

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Application Notes and Protocols: Nucleophilic Addition of 2-Ethyl-1,3-dithiane to Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Polarity Inversion in Carbon-Carbon Bond Formation

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The strategic disconnection of target molecules often leads to synthons that possess a reversed polarity from their typical reactivity, a concept known as "umpolung."[1] The Corey-Seebach reaction, which utilizes 1,3-dithianes as masked acyl anions, is a classic and powerful manifestation of this principle.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on a specific and highly useful variant of this chemistry: the nucleophilic addition of the anion of 2-ethyl-1,3-dithiane to epoxides. This reaction is a robust method for the synthesis of β-hydroxy ketones and related structures, which are valuable intermediates in the synthesis of complex natural products and pharmaceutical agents.[3][4]

The inherent reactivity of a carbonyl carbon is electrophilic. However, by converting an aldehyde into a 1,3-dithiane, the C-2 proton becomes sufficiently acidic (pKa ≈ 31) to be abstracted by a strong base, such as n-butyllithium (n-BuLi).[5] This generates a nucleophilic carbanion, effectively inverting the polarity of the original carbonyl carbon.[1][2] This lithiated dithiane can then react with a variety of electrophiles, including epoxides.[2][6] The subsequent ring-opening of the epoxide by the dithiane anion proceeds via an SN2 mechanism, leading to the formation of a new carbon-carbon bond and a secondary alcohol upon workup.[7][8][9] The dithiane moiety can then be hydrolyzed to reveal the ketone functionality, completing the synthesis of a β-hydroxy ketone.[5]

This guide will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for its execution, and offer insights into troubleshooting and optimization.

Mechanistic Overview: A Stepwise Look at the Reaction Pathway

The nucleophilic addition of this compound to an epoxide is a multi-step process that leverages the unique properties of organosulfur compounds.

  • Deprotonation (Anion Formation): The reaction is initiated by the deprotonation of this compound at the C-2 position using a strong base, typically n-butyllithium, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.[2][10] The resulting 2-lithio-2-ethyl-1,3-dithiane is a stabilized carbanion, with the negative charge delocalized by the adjacent sulfur atoms.[6]

  • Nucleophilic Attack and Epoxide Ring-Opening: The lithiated dithiane then acts as a potent nucleophile, attacking one of the electrophilic carbons of the epoxide ring.[6][7] This attack proceeds via a backside, SN2-type mechanism, leading to inversion of stereochemistry at the attacked carbon.[7][8][9] The choice of which epoxide carbon is attacked is governed by sterics; the nucleophile will preferentially attack the less sterically hindered carbon atom.[7][8][9] This ring-opening step is driven by the release of the significant ring strain inherent in the three-membered epoxide ring.[7][8]

  • Protonation (Workup): The immediate product of the ring-opening is a lithium alkoxide. An aqueous workup, typically with a saturated solution of ammonium chloride, protonates the alkoxide to yield the corresponding β-hydroxy dithiane derivative.[11]

  • Dithiane Deprotection: The final step involves the hydrolysis of the dithiane group to unveil the ketone functionality. This is often the most challenging step and requires specific reagents to cleave the stable thioacetal. Common methods include the use of mercury(II) salts, such as mercury(II) chloride, in the presence of a carbonate base, or other oxidative or electrophilic reagents.[11][12][13][14]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the reaction mechanism and the general experimental workflow.

Reaction_Mechanism cluster_0 1. Deprotonation cluster_1 2. Nucleophilic Attack cluster_2 3. Protonation cluster_3 4. Deprotection Dithiane This compound LithioDithiane 2-Lithio-2-ethyl-1,3-dithiane Dithiane->LithioDithiane THF, -78 °C to 0 °C nBuLi n-BuLi nBuLi->LithioDithiane LithioDithiane_c1 2-Lithio-2-ethyl- 1,3-dithiane Epoxide Epoxide Alkoxide Lithium Alkoxide Intermediate Epoxide->Alkoxide Alkoxide_c2 Lithium Alkoxide Intermediate LithioDithiane_c1->Alkoxide HydroxyDithiane β-Hydroxy Dithiane Alkoxide_c2->HydroxyDithiane Workup H₂O / NH₄Cl Workup->HydroxyDithiane HydroxyDithiane_c3 β-Hydroxy Dithiane FinalProduct β-Hydroxy Ketone HydroxyDithiane_c3->FinalProduct DeprotectionReagents e.g., HgCl₂, CaCO₃ DeprotectionReagents->FinalProduct

Caption: Reaction mechanism of dithiane addition to epoxides.

Experimental_Workflow Start Start: Prepare Reagents and Glassware Step1 Dissolve this compound in dry THF under inert atmosphere Start->Step1 Step2 Cool solution to -78 °C Step1->Step2 Step3 Add n-BuLi dropwise and stir Step2->Step3 Step4 Add epoxide solution dropwise Step3->Step4 Step5 Allow reaction to warm to room temperature and stir Step4->Step5 Step6 Quench with saturated aq. NH₄Cl Step5->Step6 Step7 Extract with organic solvent Step6->Step7 Step8 Dry organic layer and concentrate Step7->Step8 Step9 Purify β-hydroxy dithiane (e.g., column chromatography) Step8->Step9 Step10 Deprotection of the dithiane group Step9->Step10 Step11 Purify final β-hydroxy ketone Step10->Step11 End End: Characterize Product Step11->End

Caption: General experimental workflow.

Detailed Experimental Protocols

The following protocols are provided as a general guideline. Optimization may be necessary depending on the specific epoxide substrate.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the formation of dithianes.[12][15]

Materials:

  • Propanal (Propionaldehyde)

  • 1,3-Propanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of propanal (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanedithiol (1.1 eq).

  • Add BF₃·OEt₂ (0.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Nucleophilic Addition of 2-Lithio-2-ethyl-1,3-dithiane to an Epoxide

This protocol is a generalized procedure for the Corey-Seebach reaction with epoxides.[2][3]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Epoxide substrate

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate for extraction

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Glassware Preparation: Ensure all glassware is oven- or flame-dried and assembled under a positive pressure of inert gas.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 eq) and dissolve it in anhydrous THF.

  • Anion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe over several minutes. A color change (often to yellow or orange) may be observed. Stir the solution at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30-60 minutes.

  • Epoxide Addition: Cool the reaction mixture back down to -78 °C. In a separate flask, prepare a solution of the epoxide (1.1 eq) in a minimal amount of anhydrous THF. Add the epoxide solution to the lithiated dithiane solution dropwise via syringe or cannula.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. Purify the crude β-hydroxy dithiane by flash column chromatography on silica gel.

Protocol 3: Deprotection of the Dithiane Group

This protocol utilizes mercury(II) chloride for the hydrolysis of the dithiane.[11] Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • β-Hydroxy dithiane derivative

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Mercury(II) chloride (HgCl₂)

  • Calcium carbonate (CaCO₃)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Celite®

Procedure:

  • Dissolve the β-hydroxy dithiane (1.0 eq) in a mixture of acetonitrile and water (typically a 9:1 to 4:1 ratio).

  • Add mercury(II) chloride (4.0 eq) and calcium carbonate (4.0 eq) to the solution.

  • Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, dilute the reaction mixture with water and filter through a pad of Celite® to remove the solid precipitate.

  • Extract the filtrate with DCM or another suitable organic solvent (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude β-hydroxy ketone by flash column chromatography.

Quantitative Data and Substrate Scope

The success of the nucleophilic addition of this compound to epoxides is highly dependent on the nature of the epoxide. The following table provides a summary of expected outcomes with different classes of epoxides.

Epoxide TypeRegioselectivity of AttackExpected YieldKey Considerations
Terminal Epoxides (e.g., Propylene Oxide)Highly selective for the less substituted (terminal) carbon.[7][8][9]Good to Excellent (70-90%)Generally straightforward reactions.
Internal, Symmetrical Epoxides (e.g., cis-2,3-Butene Oxide)No regioselectivity issue.Good (65-85%)Stereochemistry of the product will be anti due to SN2 inversion.[7]
Internal, Unsymmetrical Epoxides Attack at the less sterically hindered carbon.[7][8][9]Moderate to Good (50-80%)Regioselectivity can be an issue if the steric environments of the two carbons are similar.
Trisubstituted Epoxides Attack at the least substituted carbon, if available.Lower (30-60%)Steric hindrance can significantly slow down the reaction or lead to side reactions.
Cyclic Epoxides (e.g., Cyclohexene Oxide)trans-diaxial opening is generally favored.Good to Excellent (75-95%)The conformation of the ring system plays a crucial role in the stereochemical outcome.

Troubleshooting and Field-Proven Insights

  • Low Yield of Lithiated Dithiane:

    • Cause: Incomplete deprotonation due to inactive n-BuLi or presence of moisture.

    • Solution: Titrate the n-BuLi solution before use. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere.

  • Low Yield of the Addition Product:

    • Cause: Steric hindrance from a bulky epoxide substrate. The lithiated dithiane may also decompose at higher temperatures.

    • Solution: For sterically hindered epoxides, consider using a more reactive organometallic reagent or adding a Lewis acid such as BF₃·OEt₂ to activate the epoxide.[16] However, be aware that Lewis acids can alter the regioselectivity of the ring-opening. Maintain low temperatures throughout the addition process.

  • Incomplete Dithiane Deprotection:

    • Cause: The dithiane group is notoriously stable.[12]

    • Solution: If mercury-based methods are undesirable or ineffective, alternative deprotection methods can be employed, such as those using o-iodoxybenzoic acid (IBX), Selectfluor™, or electrochemical oxidation.[12] The choice of deprotection method should be tailored to the functional groups present in the molecule.

  • Side Reactions:

    • Cause: The lithiated dithiane can act as a base and, in some cases, induce elimination reactions, particularly with substrates bearing good leaving groups.

    • Solution: Maintain low reaction temperatures to favor nucleophilic addition over elimination.

Conclusion

The nucleophilic addition of this compound to epoxides is a versatile and powerful tool in the synthetic chemist's arsenal. By leveraging the principles of umpolung chemistry, this method provides a reliable route to valuable β-hydroxy ketone building blocks. A thorough understanding of the reaction mechanism, careful execution of the experimental protocols, and an awareness of potential challenges are key to achieving successful outcomes. The protocols and insights provided in this application note serve as a comprehensive guide for researchers aiming to apply this important transformation in their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-Dithiane. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • YouTube. (2023). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: PREPARATION OF (R,R)- AND (S,S)-1,2:4,5-DIEPOXYPENTANE. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Nucleophilic Ring Opening of Epoxides by Organolithium Compounds: Ab Initio Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). 2‐Lithio‐1,3‐dithiane. Retrieved from [Link]

  • Wikipedia. (n.d.). Umpolung. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Corey-Seebach Reagent in the 21st Century: A Review. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. Retrieved from [Link]

  • J-STAGE. (n.d.). Synthesis of 1,3-Dithiane-2-thiones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by epoxide reduction. Retrieved from [Link]

  • YouTube. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Retrieved from [Link]

  • YouTube. (2017). Preparation of an Alcohol from an Epoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1s-(−)-1,3-dithiane 1-oxide. Retrieved from [Link]

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  • University of Calgary. (n.d.). Ch15: Epoxides. Retrieved from [Link]

  • Korean Chemical Society. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

  • ACS Publications. (n.d.). Deprotecting Dithiane-Containing Alkaloids. Retrieved from [Link]

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Application Notes & Protocols: Diastereoselective Addition of 2-Ethyl-1,3-dithiane to Chiral Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Polarity Inversion in Stereocontrolled Synthesis

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds with precise stereochemical control is a cornerstone of constructing complex molecules, from natural products to active pharmaceutical ingredients. The 1,3-dithiane moiety serves as a premier tool for achieving this, acting as a masked carbonyl group that can be transformed into a potent nucleophile through a strategy known as "umpolung" or polarity inversion.[1][2] Normally, a carbonyl carbon is electrophilic. However, by converting it into a dithioacetal, the corresponding C-2 proton becomes sufficiently acidic (pKa ≈ 31) to be abstracted by a strong base like n-butyllithium (n-BuLi).[2] This generates a stabilized carbanion, a robust nucleophilic acyl anion equivalent, ready to react with a variety of electrophiles.[3]

This guide focuses on the reaction of the 2-lithio-2-ethyl-1,3-dithiane anion with chiral aldehydes, specifically those bearing a stereocenter at the α-position. This transformation is a powerful method for creating a new stereocenter while forming a C-C bond, yielding valuable β-hydroxy ketone precursors. The critical challenge—and the focus of this protocol—is controlling the diastereoselectivity of this addition. The outcome is dictated by the subtle interplay of sterics, electronics, and the ability of the reaction components to form coordinated transition states. We will explore how to predictably steer the reaction towards either the syn or anti diastereomer by leveraging two fundamental stereochemical models: the Felkin-Anh model and the Cram-Chelate model.[4][5][6]

Mechanistic Underpinnings: Predicting Stereochemical Outcomes

The diastereoselectivity of the addition of the 2-lithio-2-ethyl-1,3-dithiane nucleophile to an α-chiral aldehyde is determined by the preferred geometry of the transition state. The aldehyde must adopt a conformation that minimizes steric strain, and the nucleophile will attack the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°).[4] The two dominant predictive models are outlined below.

The Felkin-Anh Model (Non-Chelation Control)

In the absence of a chelating group on the α-carbon, the reaction proceeds under steric control. The Felkin-Anh model predicts the major diastereomer by assuming the following:

  • The largest group (L) on the α-stereocenter orients itself perpendicular to the plane of the carbonyl group to minimize steric interactions.

  • The nucleophile then attacks the carbonyl from the less hindered face, opposite the large (L) and medium (M) sized groups.

This pathway leads to the formation of the anti product. This model is typically dominant when the α-substituent is a non-coordinating group, such as an alkyl group or a bulky silyl ether (e.g., -OTBDPS).[5]

The Cram-Chelate Model (Chelation Control)

When the α-substituent is a group capable of coordinating with the lithium cation of the nucleophile (e.g., an ether like -OBn, -OMOM, or -OTHP), a different transition state is favored.[5][7] The lithium ion forms a stable five-membered cyclic intermediate by chelating with both the carbonyl oxygen and the oxygen of the α-alkoxy group. This chelation locks the conformation of the aldehyde, forcing the R-group of the α-stereocenter to point away. The nucleophile is then directed to attack from the less hindered face of this rigid structure, leading selectively to the syn product.[5][8] The deliberate choice of a chelating protecting group on the α-hydroxy aldehyde is therefore a powerful strategy to enforce this stereochemical outcome.

Below is a diagram illustrating the competing transition states that govern the reaction's diastereoselectivity.

G Fig 1. Competing Stereochemical Pathways cluster_0 Felkin-Anh Model (Non-Chelating) cluster_1 Cram-Chelate Model (Chelating) FA_Model α-Chiral Aldehyde (Non-Chelating Group, e.g., OTBDPS) FA_TS Felkin-Anh Transition State (Steric Control) FA_Model->FA_TS Nu Attack FA_Product Anti-Adduct (Major Product) FA_TS->FA_Product CC_Model α-Chiral Aldehyde (Chelating Group, e.g., OMOM) CC_TS Cram-Chelate Transition State (Li⁺ Coordination) CC_Model->CC_TS Nu Attack CC_Product Syn-Adduct (Major Product) CC_TS->CC_Product Start 2-Lithio-2-ethyl-1,3-dithiane + Chiral Aldehyde Start->FA_Model Conditions: No Chelation Start->CC_Model Conditions: Chelation Possible

Caption: Competing stereochemical pathways.

Experimental Protocols

Safety Precaution: All procedures involving organolithium reagents must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware. Organolithium reagents are pyrophoric and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Preparation of 2-Ethyl-1,3-dithiane

This protocol details the synthesis of the starting material from propionaldehyde and 1,3-propanedithiol.

Materials:

  • Propionaldehyde

  • 1,3-Propanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Chloroform (CHCl₃), anhydrous

  • 10% Potassium hydroxide (KOH) solution

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH)

Procedure:

  • Set up a flame-dried, three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere.

  • Charge the flask with BF₃·OEt₂ (0.1 eq) in anhydrous CHCl₃.

  • Heat the solution to a gentle reflux.

  • Prepare a solution of propionaldehyde (1.0 eq) and 1,3-propanedithiol (1.1 eq) in anhydrous CHCl₃.

  • Add the aldehyde/dithiol solution dropwise from the dropping funnel to the refluxing catalyst solution over 2-3 hours.

  • After the addition is complete, maintain reflux for an additional hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with water (2x), 10% KOH solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous K₂CO₃, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from cold methanol to yield this compound as a white solid.

Protocol 2: Diastereoselective Addition via Felkin-Anh Control (anti-Adduct)

This protocol is designed to favor the anti diastereomer by using a chiral aldehyde with a bulky, non-chelating protecting group at the α-position (e.g., tert-butyldiphenylsilyl, TBDPS).

Materials:

  • This compound

  • n-Butyllithium (n-BuLi), ~1.6 M in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • α-(TBDPS-oxy) Phenylacetaldehyde (or similar non-chelating chiral aldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried, three-necked flask under inert atmosphere, add this compound (1.2 eq) and dissolve in anhydrous THF.

  • Cool the solution to -30 °C in a dry ice/acetonitrile bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe. A milky white precipitate of the lithiated dithiane should form.

  • Stir the suspension at -30 °C for 2 hours.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • In a separate flame-dried flask, dissolve the α-(TBDPS-oxy) aldehyde (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution to the cold dithiane suspension dropwise via cannula over 20-30 minutes.

  • Stir the reaction at -78 °C for 3-4 hours. Monitor reaction progress by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with Et₂O (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and isolate the major anti-adduct.

Causality Behind Choices:

  • Low Temperature (-78 °C): The addition is performed at low temperature to ensure the reaction is under kinetic control, preventing equilibration to a thermodynamically favored product and minimizing side reactions.[9]

  • TBDPS Protecting Group: This bulky silyl ether is an extremely poor ligand for lithium, preventing the formation of a chelate and ensuring the reaction proceeds via the sterically governed Felkin-Anh pathway.[5]

Protocol 3: Diastereoselective Addition via Cram-Chelate Control (syn-Adduct)

This protocol is optimized to produce the syn diastereomer by using a chiral aldehyde with a chelating α-alkoxy group (e.g., methoxymethyl, MOM).

Materials:

  • Same as Protocol 2, except for the aldehyde.

  • α-(MOM-oxy) Phenylacetaldehyde (or similar chelating chiral aldehyde)

Procedure:

  • To a flame-dried, three-necked flask under inert atmosphere, add this compound (1.2 eq) and dissolve in anhydrous THF.

  • Cool the solution to -30 °C.

  • Slowly add n-BuLi (1.1 eq) dropwise.

  • Stir the resulting white suspension at -30 °C for 2 hours.

  • Cool the reaction mixture to -78 °C.

  • In a separate flask, dissolve the α-(MOM-oxy) aldehyde (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution to the lithiated dithiane suspension dropwise via cannula.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.

  • Perform an aqueous workup and extraction as described in Protocol 2.

  • Purify the crude product by flash column chromatography to isolate the major syn-adduct.

Causality Behind Choices:

  • MOM Protecting Group: The ether oxygen of the MOM group is a good Lewis base and readily chelates to the lithium cation, forming a rigid five-membered ring with the carbonyl oxygen. This locks the transition state into the Cram-Chelate conformation.[5]

  • Lewis Acid Additives (Optional): For less coordinating ethers or to further enhance selectivity, a chelating Lewis acid like MgBr₂ or ZnBr₂ can be added to the aldehyde solution before its introduction to the nucleophile. These divalent metals are excellent at forming stable chelates.[5]

Data Summary and Product Characterization

The success of these protocols is measured by the chemical yield and the diastereomeric ratio (d.r.) of the products. The d.r. can be reliably determined using ¹H NMR spectroscopy of the crude reaction mixture by integrating distinct, well-resolved signals for each diastereomer.

Table 1: Expected Outcomes for Diastereoselective Addition

Aldehyde Substrate (α-substituent)Controlling ModelExpected Major AdductTypical Diastereomeric Ratio (syn:anti)
-OTBDPS (tert-Butyldiphenylsilyl)Felkin-Anhanti>10:1
-OBn (Benzyl)Cram-Chelatesyn>15:1
-OMOM (Methoxymethyl)Cram-Chelatesyn>20:1
-Me (Methyl)Felkin-Anhanti~3:1 - 5:1

Note: Ratios are illustrative and can vary based on the specific aldehyde structure and reaction conditions.[5][9]

The absolute stereochemistry of the newly formed center is typically confirmed by converting the adducts into a rigid cyclic system (e.g., an acetonide if a diol is present) and performing Nuclear Overhauser Effect (nOe) NMR experiments.[9]

Experimental Workflow Visualization

The following diagram outlines the general workflow for conducting a diastereoselective dithiane addition experiment.

G Fig 2. General Experimental Workflow start Start prep_glass Flame-Dry Glassware & Assemble Under Inert Gas start->prep_glass prep_dithiane Prepare Solution of This compound in THF prep_glass->prep_dithiane cool_dithiane Cool to -30 °C prep_dithiane->cool_dithiane deprotonate Add n-BuLi Dropwise Stir for 2h cool_dithiane->deprotonate cool_reaction Cool to -78 °C deprotonate->cool_reaction add_aldehyde Add Aldehyde Solution via Cannula cool_reaction->add_aldehyde prep_aldehyde Prepare Solution of Chiral Aldehyde in THF prep_aldehyde->add_aldehyde react Stir at -78 °C (3-4h, Monitor by TLC) add_aldehyde->react quench Quench with sat. NH₄Cl react->quench warm Warm to Room Temp. quench->warm workup Aqueous Workup & Extraction warm->workup purify Dry, Concentrate & Purify via Chromatography workup->purify analyze Analyze Product (Yield, d.r. by NMR) purify->analyze end End analyze->end

Caption: General experimental workflow.

References

  • Asymmetric Synthesis of α-Amino 1,3-Dithianes via Chiral N-Phosphonyl Imine-based Umpolung Reaction. PMC - NIH.[Link]

  • Diastereoselective synthesis of chiral 1,3-cyclohexadienals. PMC - NIH.[Link]

  • Ultimate Guide to the Felkin-Anh Model. Organic Chemistry - YouTube.[Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal.[Link]

  • Chemistry of 1,3-Dithiane. Scribd.[Link]

  • Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube.[Link]

  • 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts.[Link]

  • 1,3-Dithiane. Organic Syntheses Procedure.[Link]

  • The role of 1,3-dithianes in natural product synthesis. University of Windsor.[Link]

  • Lewis base catalyzed 1,3-dithiane addition to carbonyl and imino compounds using 2-trimethylsilyl-1,3-dithiane. PubMed.[Link]

  • 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube.[Link]

  • Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research - ACS Publications.[Link]

  • Controlled diastereoselection in 2-lithio-1,3-dithiane additions onto α-substituted γ-lactols. Model studies toward bryostatin. Canadian Science Publishing.[Link]

  • Felkin-Anh and Cram Chelate Models. University of Rochester.[Link]

  • Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

Sources

Application Notes and Protocols: 2-Ethyl-1,3-Dithiane as a Protecting Group for Carbonyls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Carbonyl Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the carbonyl group presents a recurring strategic challenge. Its inherent electrophilicity, while a cornerstone of its synthetic utility, often necessitates its temporary masking to prevent unwanted side reactions with nucleophilic reagents or under basic conditions. The judicious choice of a protecting group is therefore paramount, governed by criteria of ease of installation, stability under a range of reaction conditions, and facile, high-yielding removal.

Among the arsenal of carbonyl protecting groups, 1,3-dithianes, cyclic thioacetals formed from 1,3-propanedithiol, have carved a unique and enduring niche.[1] Their exceptional stability to both acidic and basic media makes them significantly more robust than their oxygen-based counterparts, the 1,3-dioxolanes and 1,3-dioxanes.[1][2] This guide provides a detailed exploration of 2-ethyl-1,3-dithiane, a derivative formed from propanal, as a representative example of this important class of protecting groups. We will delve into the mechanistic underpinnings of its formation and cleavage, provide detailed, field-tested protocols, and explore its celebrated role in carbon-carbon bond formation through the principle of "umpolung" or dipole inversion.

Core Principles of Dithiane Protection

The formation of a this compound from propanal and 1,3-propanedithiol is typically achieved under acidic catalysis, which can be mediated by either Brønsted or Lewis acids.[3] The reaction proceeds via protonation of the carbonyl oxygen, enhancing its electrophilicity, followed by nucleophilic attack by one of the thiol groups of 1,3-propanedithiol. Subsequent intramolecular cyclization and dehydration yield the stable six-membered dithiane ring.

A key feature that distinguishes 1,3-dithianes is the acidity of the C-2 proton (pKa ≈ 31 in DMSO).[4] This allows for deprotonation with a strong base, such as n-butyllithium, to generate a stabilized carbanion.[5] This nucleophilic carbon center, which was originally the electrophilic carbonyl carbon of the aldehyde, represents a reversal of polarity—a concept termed "umpolung."[5] This nucleophilic acyl anion equivalent can then react with a variety of electrophiles, enabling the construction of new carbon-carbon bonds in a process known as the Corey-Seebach reaction.[6][7]

Experimental Protocols

Protocol 1: Protection of Propanal as this compound

This protocol is adapted from a general and robust procedure for the formation of 1,3-dithianes, utilizing boron trifluoride etherate as a Lewis acid catalyst.[8]

Materials:

  • Propanal

  • 1,3-Propanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Glacial acetic acid

  • Chloroform (CHCl₃)

  • 10% Aqueous potassium hydroxide (KOH)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of boron trifluoride diethyl etherate (1.2 eq) and glacial acetic acid (2.4 eq) in chloroform.[8]

  • Addition of Reactants: Heat the chloroform solution to a gentle reflux with vigorous stirring. Separately, prepare a solution of 1,3-propanedithiol (1.0 eq) and propanal (1.1 eq) in chloroform. Add this solution dropwise to the refluxing reaction mixture over a period of 8 hours.[8]

  • Workup: After the addition is complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water (4 x volume of acids used), 10% aqueous KOH (2 x volume of acids used), and again with water (2 x volume of acids used).[8]

  • Isolation and Purification: Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by recrystallization from methanol or by distillation under reduced pressure.[8]

Causality Behind Experimental Choices:

  • Catalyst: Boron trifluoride etherate is a highly effective Lewis acid that activates the carbonyl group of propanal towards nucleophilic attack by the weakly nucleophilic thiol groups. The addition of glacial acetic acid can act as a co-catalyst.

  • Slow Addition: The slow, dropwise addition of the aldehyde and dithiol solution is crucial to prevent polymerization of the aldehyde and to maintain a low concentration of the reactants, which favors the formation of the desired cyclic dithiane over intermolecular side products.[8]

  • Aqueous Workup: The aqueous washes are essential to remove the acid catalyst and any water-soluble byproducts. The potassium hydroxide wash neutralizes any remaining acidic components.[8]

  • Drying Agent: Anhydrous potassium carbonate is a suitable drying agent that is basic enough to remove any residual acid without causing decomposition of the product.

Diagram 1: Formation of this compound

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product R1 Propanal P1 Protonation of Carbonyl R1->P1 R2 1,3-Propanedithiol P2 Nucleophilic Attack R2->P2 Cat BF3·OEt2 Cat->P1 activates P1->P2 P3 Intramolecular Cyclization P2->P3 P4 Dehydration P3->P4 Prod This compound P4->Prod G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product SM This compound P1 Oxidation of Sulfur SM->P1 R1 IBX R1->P1 oxidizes R2 H2O P2 Hydrolysis R2->P2 P1->P2 Prod Propanal P2->Prod G Start This compound Step1 Deprotonation (n-BuLi, THF, -30°C) Start->Step1 Intermediate 2-Lithio-2-ethyl-1,3-dithiane (Acyl Anion Equivalent) Step1->Intermediate Step2 Alkylation (R-X) Intermediate->Step2 Product1 2-Alkyl-2-ethyl-1,3-dithiane Step2->Product1 Step3 Deprotection (e.g., IBX, H2O) Product1->Step3 FinalProduct Ketone Step3->FinalProduct

Sources

Application Notes and Protocols: Regenerating Carbonyls from 2-Ethyl-1,3-dithianes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 1,3-Dithianes in Complex Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product development, the reversible masking of functional groups is a cornerstone of strategic molecular construction. Among the arsenal of protecting groups for carbonyls, the 1,3-dithiane stands out for its exceptional stability under a wide range of acidic and basic conditions, a feature that allows for extensive molecular manipulations elsewhere in a complex substrate.[1][2] The true power of the dithiane, however, lies in its ability to facilitate "umpolung," or the inversion of polarity, of the carbonyl carbon. Through the pioneering work of Corey and Seebach, the deprotonation of a 1,3-dithiane with a strong base like n-butyllithium generates a nucleophilic acyl anion equivalent.[3][4] This nucleophile can then react with various electrophiles, forging new carbon-carbon bonds—a transformation fundamental to the assembly of complex molecular architectures.[3][4]

The 2-ethyl-1,3-dithiane moiety, specifically, serves as a masked form of butan-2-one. Following its strategic use in a synthetic sequence, the efficient and clean removal of the dithiane protecting group to regenerate the parent carbonyl is a critical final step. However, the very stability that makes dithianes so attractive also presents a significant challenge for their cleavage.[3][5] Deprotection often necessitates conditions that can be harsh and may not be compatible with sensitive functional groups present in the molecule.[5] This guide provides an in-depth analysis of various deprotection methodologies, their underlying mechanisms, and detailed, field-proven protocols to empower researchers in selecting and executing the optimal strategy for their specific synthetic challenges.

Choosing Your Cleavage Strategy: A Mechanistic Overview

The deprotection of a this compound fundamentally involves the hydrolysis of the thioacetal. Direct hydrolysis is typically sluggish due to the poor leaving group ability of the thiol moieties.[6] Therefore, successful deprotection strategies rely on activating the sulfur atoms to facilitate C-S bond cleavage. This can be broadly categorized into three main approaches: electrophilic metal-assisted cleavage, oxidative cleavage, and metal-free methods.

Electrophilic Metal-Assisted Cleavage

This classical approach leverages the high affinity of soft heavy metal cations for the soft sulfur atoms of the dithiane.

  • Mechanism: Metals such as Hg(II), Ag(I), or Cu(II) coordinate to the sulfur atoms, effectively turning them into excellent leaving groups.[6] Subsequent attack by water or an alcohol, followed by hydrolysis, regenerates the carbonyl compound. The reaction is often buffered with a mild base like calcium carbonate to neutralize the acid generated during the process.[6]

  • Causality in Experimental Choice: Mercury(II) salts, like HgCl₂ or Hg(NO₃)₂, are highly effective due to the strong Hg-S bond formation.[2][3] However, their extreme toxicity necessitates careful handling and disposal, making them less desirable for large-scale or environmentally conscious processes. Silver or copper salts offer a less toxic alternative, though they may require harsher conditions or longer reaction times.

Oxidative Cleavage

This widely used method involves the oxidation of the sulfur atoms, which enhances their electrophilicity and promotes hydrolysis.

  • Mechanism: A diverse range of oxidants can be employed. Reagents like o-iodoxybenzoic acid (IBX), N-bromosuccinimide (NBS), or bis(trifluoroacetoxy)iodobenzene (PIFA) are thought to proceed through the formation of a sulfonium ion or a related activated sulfur species.[5][6][7] This intermediate is then readily attacked by water to initiate the collapse of the dithiane ring and release the carbonyl. A simple and effective system involves the use of aqueous hydrogen peroxide with a catalytic amount of iodine.[5]

  • Causality in Experimental Choice: The choice of oxidant is dictated by the functional group tolerance of the substrate. IBX is a powerful and often high-yielding reagent but can be explosive under certain conditions.[5] N-halosuccinimides are effective but can lead to undesired side reactions if other sensitive functional groups are present.[3][7] The H₂O₂/I₂ system is attractive due to its mild, often neutral conditions and the use of environmentally benign reagents.[5]

Metal-Free Cleavage Methods

Driven by the need for milder and more environmentally friendly protocols, several metal-free deprotection strategies have been developed.

  • Mechanism: One notable example is the use of trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in acetonitrile.[8] This combination is believed to generate in situ trimethylsilyl iodide (TMSI), a powerful Lewis acid that activates the dithiane for subsequent hydrolysis. Another approach employs a mixture of polyphosphoric acid (PPA) and acetic acid, which provides a strongly acidic medium to promote hydrolysis.[1]

  • Causality in Experimental Choice: The TMSCl/NaI system is particularly advantageous as it avoids the use of toxic metals and harsh oxidants.[8] The reaction often proceeds under mild conditions with high yields.[8] The PPA/acetic acid method is simple and uses inexpensive reagents, making it a practical alternative, though the strongly acidic conditions may not be suitable for all substrates.[1]

Comparative Overview of Deprotection Methods

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Metal-Assisted HgCl₂/CaCO₃Aqueous Acetonitrile, RTHigh efficiency, reliableHighly toxic mercury waste
Oxidative (IBX) o-Iodoxybenzoic acid (IBX)DMSO or wet solvents, RTHigh yields, effectivePotential for over-oxidation, IBX can be hazardous
Oxidative (NCS) N-Chlorosuccinimide (NCS)Aqueous Acetonitrile, AgNO₃ (cat.)Readily available reagentPotential for side reactions with other functional groups
Oxidative (H₂O₂/I₂) 30% H₂O₂ (aq.), I₂ (cat.)Aqueous media, RTMild, environmentally friendlyMay be slower than other methods
Metal-Free (TMSCl/NaI) TMSCl, NaIAcetonitrile, RT to 60 °CMetal-free, mild conditionsRequires anhydrous conditions initially
Metal-Free (PPA/AcOH) Polyphosphoric acid, Acetic acid20-45 °CInexpensive reagentsStrongly acidic, may not be suitable for acid-labile substrates

Experimental Protocols

Protocol 1: Oxidative Deprotection using o-Iodoxybenzoic Acid (IBX)

This protocol is highly effective for a wide range of dithiane-protected compounds.

Materials:

  • This compound substrate

  • o-Iodoxybenzoic acid (IBX)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the this compound substrate (1.0 mmol) in DMSO (5 mL) is added deionized water (0.5 mL).

  • Add IBX (1.2 mmol, 1.2 equivalents) to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL), saturated aqueous Na₂S₂O₃ (1 x 15 mL) to quench any remaining oxidant, and finally with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired carbonyl compound.

Self-Validation: The use of a slight excess of IBX ensures complete consumption of the starting material. The Na₂S₂O₃ wash is a critical step to remove any residual oxidant, which can interfere with subsequent steps or degrade the product. Successful regeneration of the carbonyl can be confirmed by ¹H NMR (disappearance of the dithiane protons) and IR spectroscopy (appearance of a strong C=O stretch).

Protocol 2: Metal-Free Deprotection using TMSCl/NaI

This protocol offers a mild and environmentally benign alternative to heavy metal and harsh oxidative methods.[8]

Materials:

  • This compound substrate

  • Sodium iodide (NaI), dried

  • Chlorotrimethylsilane (TMSCl)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound substrate (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add dried sodium iodide (10.0 mmol, 10 equivalents) to the solution.

  • Add TMSCl (10.0 mmol, 10 equivalents) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture for the required time (typically 2-24 hours), monitoring by TLC. Gentle heating (e.g., to 60 °C) may be required for less reactive substrates.[8]

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of deionized water (5 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure carbonyl product.

Self-Validation: The use of anhydrous conditions is crucial for the efficient in situ generation of TMSI. The reaction progress should be carefully monitored by TLC, as prolonged reaction times can sometimes lead to side products. The final product should be characterized by spectroscopic methods to confirm the complete removal of the dithiane group.

Visualization of the Deprotection Workflow

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis cluster_end Final Product Start This compound Substrate Reaction Select Deprotection Method: - Oxidative (e.g., IBX) - Metal-Free (e.g., TMSCl/NaI) Start->Reaction Add Reagents Quench Quench Reaction Reaction->Quench Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Dry Drying & Concentration Extract->Dry Purify Flash Column Chromatography Dry->Purify Analyze Spectroscopic Analysis (NMR, IR, MS) Purify->Analyze End Regenerated Carbonyl Compound Analyze->End Characterized Product

Caption: General workflow for the deprotection of this compound.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the deprotection stalls, ensure the reagents are of high quality and sufficient equivalents have been used. For oxidative methods, the presence of easily oxidizable groups on the substrate may consume the reagent. For metal-free methods, ensure anhydrous conditions are maintained. Gentle heating can often drive the reaction to completion.[8]

  • Low Yields: Low recovery can be due to product volatility or degradation during workup or purification. Ensure the workup is not overly acidic or basic if the product is sensitive. For oxidative deprotections, avoid over-oxidation by carefully monitoring the reaction and quenching it promptly upon completion.

  • Formation of Side Products: In some cases, especially with complex substrates, side reactions can occur. For example, with N-halosuccinimides, halogenation of electron-rich aromatic rings is a possibility. If side products are observed, switching to a milder deprotection method, such as the H₂O₂/I₂ or TMSCl/NaI systems, is recommended.

Conclusion

The regeneration of a carbonyl group from a this compound is a crucial transformation that requires careful consideration of the overall molecular context. While classical methods involving heavy metals are effective, modern oxidative and metal-free protocols offer milder, safer, and more environmentally conscious alternatives. By understanding the underlying mechanisms and selecting the appropriate reagents and conditions, researchers can efficiently unmask the carbonyl functionality and advance their synthetic campaigns. The protocols detailed herein provide reliable and validated starting points for achieving this critical deprotection step.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Retrieved from [Link]

  • Yao, Y., Zhao, G., Hamze, A., Alami, M., & Provot, O. (2020). Mild Deprotection of Dithioacetals by TMSCl/NaI Association in CH3CN. ChemRxiv. DOI: 10.26434/chemrxiv.12830840.v1. Retrieved from [Link]

  • Mohammadpoor-Baltork, I., & Pourshirvani, S. (2007). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Letters in Organic Chemistry, 4(1), 61-64. Retrieved from [Link]

  • Robert, M., & Peñéñory, A. B. (2014). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. The Journal of Organic Chemistry, 79(1), 130-138. Retrieved from [Link]

  • Akhtar, W., & Khan, M. F. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 27(21), 7487. Retrieved from [Link]

  • University of Bristol. (n.d.). 1) prepare S,S-acetals (dithianes) from a. Retrieved from [Link]

  • Corey, E. J., & Erickson, B. W. (1971). Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. The Journal of Organic Chemistry, 36(23), 3553-3560. Retrieved from [Link]

  • Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-Ethyl-1,3-dithiane in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic disconnection of complex natural products often reveals the need for synthons that defy standard reactivity patterns. Among the most powerful tools to address this challenge is the concept of "umpolung," or polarity inversion, famously pioneered by E.J. Corey and Dieter Seebach.[1][2] This guide provides an in-depth exploration of 2-ethyl-1,3-dithiane, a quintessential reagent in umpolung chemistry, which serves as a robust synthetic equivalent of a propanoyl anion. We will dissect its mechanism of action, provide detailed protocols for its generation and reaction, discuss methods for the crucial deprotection step, and illustrate its application in the context of advanced natural product synthesis. This document is intended for researchers and professionals in organic synthesis and drug development who seek to leverage this versatile building block for the construction of architecturally complex molecules.[3]

The Principle of Umpolung: Inverting Carbonyl Reactivity

In standard organic chemistry, the carbonyl carbon is an electrophilic center, reacting readily with nucleophiles. The innovation of dithiane chemistry lies in its ability to temporarily reverse this intrinsic polarity.[4][5] By converting an aldehyde (in this case, propanal) into its 1,3-dithiane derivative, the C2 carbon, which was formerly the electrophilic carbonyl carbon, now bears a proton that is sufficiently acidic (pKa ≈ 31) to be removed by a strong base.[4]

The resulting carbanion is an exceptional nucleophile, stabilized by the adjacent sulfur atoms through the polarizability of sulfur and the longer C-S bond length.[4][5] This lithiated dithiane is effectively a masked acyl anion, a powerful tool for forging carbon-carbon bonds with a wide array of electrophiles.[3][6] This transformation is the cornerstone of the Corey-Seebach reaction.[2][5]

The Role of this compound

Specifically, this compound is prepared from propanal and 1,3-propanedithiol.[7] Upon deprotonation, it generates a nucleophilic propanoyl anion equivalent. This allows for the direct installation of a propionyl group (or a more complex ethyl-substituted ketone moiety after reaction and deprotection) into a target molecule, a transformation that is often difficult to achieve via conventional enolate chemistry without competing side reactions.

Figure 1: A diagram illustrating the inversion of reactivity (umpolung) enabled by this compound compared to the standard electrophilic nature of propanal.

Core Workflow: Generation, Alkylation, and Deprotection

The synthetic utility of this compound hinges on a reliable three-stage workflow: (1) formation of the lithiated anion, (2) reaction with an electrophile, and (3) deprotection to reveal the ketone.

Stage 1 & 2: Lithiation and Electrophilic Quench

The key to this stage is the generation of the 2-lithio-2-ethyl-1,3-dithiane anion. This is almost universally achieved by treating the dithiane with n-butyllithium (n-BuLi) in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures (-30 to -78 °C).[5] The low temperature is critical to prevent side reactions and ensure the stability of the organolithium species.

Once formed, this potent nucleophile can react with a diverse range of electrophiles:

  • Alkyl Halides (Primary and some Secondary): For the synthesis of more complex ketones.[1][8]

  • Epoxides: To generate β-hydroxy ketones after deprotection.[1]

  • Aldehydes and Ketones: To form α-hydroxy ketones after deprotection.[1][5]

  • Acyl Chlorides and Esters: To produce 1,2-diketones.[6]

Dithiane_Reaction_Workflow Start This compound Step1 Deprotonation (n-BuLi, THF, -30°C) Start->Step1 Anion 2-Lithio-2-ethyl-1,3-dithiane (Acyl Anion Equivalent) Step1->Anion Step2 Reaction with Electrophile (E-X) Anion->Step2 Alkylated 2-Ethyl-2-E-1,3-dithiane Step2->Alkylated Step3 Deprotection (e.g., IBX or HgCl₂) Alkylated->Step3 FinalProduct Final Ketone Product Step3->FinalProduct

Figure 2: A generalized workflow for the application of this compound in synthesis.

Stage 3: The Critical Deprotection Step

The stability that makes 1,3-dithianes excellent protecting groups also makes their removal a significant synthetic challenge.[7][9] The choice of deprotection agent is critical and depends on the functional group tolerance of the substrate. Harsh conditions can lead to undesired side reactions, necessitating the development of milder protocols.[9]

Deprotection Method Reagents Typical Conditions Causality & Key Considerations
Mercuric Salt-Mediated HgCl₂, HgO, CaCO₃Aqueous Acetonitrile, RefluxMechanism: Lewis acidic Hg²⁺ coordinates to sulfur, facilitating hydrolysis. Pros: Highly effective and classic method. Cons: Extremely toxic mercury waste, harsh conditions.[10]
Oxidative Cleavage (IBX) o-Iodoxybenzoic acid (IBX)DMSO or Water with β-cyclodextrin, RTMechanism: Oxidation of sulfur atoms promotes cleavage. Pros: Metal-free, often mild, and efficient.[7] Cons: IBX can be explosive under certain conditions; stoichiometry is crucial.
Oxidative Cleavage (NBS) N-BromosuccinimideAqueous Acetone, AgNO₃ (cat.)Mechanism: Halogenation of sulfur initiates hydrolysis. Pros: Effective for many substrates. Cons: Requires silver catalyst, can be harsh for sensitive groups.
Oxidative (H₂O₂/I₂) 30% H₂O₂, I₂ (cat.)Aqueous micellar system (SDS), RTMechanism: Iodine activates H₂O₂ for oxidation. Pros: Environmentally benign (water solvent), mild, metal-free, and avoids overoxidation.[7][10] Cons: May not be suitable for substrates sensitive to oxidants.
Transketalization Glyoxylic Acid, TFADichloromethane, RefluxMechanism: Equilibrium-driven exchange with a more reactive carbonyl. Pros: Useful for acid-stable substrates. Cons: Requires forcing conditions.

Application in Total Synthesis: A Strategic Perspective

The true power of 2-substituted 1,3-dithianes is realized in the context of complex molecule synthesis. They enable key bond constructions that would be otherwise circuitous. For instance, in the synthesis of various alkaloids, terpenoids, and polyketides, dithiane methodology has been instrumental.[2][11] A common strategy involves the coupling of two advanced fragments, where one fragment is an electrophile (e.g., an alkyl iodide or epoxide) and the other is a dithiane-masked nucleophile.

A notable example of this strategy is found in approaches to the Lycopodium alkaloids, a family of natural products with complex, fused-ring systems.[12][13] While a specific synthesis of (-)-Lycopodine may use different building blocks, the logic is transferable.[14] A retrosynthetic analysis might identify a key C-C bond that can be formed by coupling a dithiane anion with a suitable electrophilic partner, streamlining the assembly of the carbon skeleton.

Detailed Experimental Protocols

Safety Precaution: All operations involving organolithium reagents (like n-BuLi) must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware. n-BuLi is pyrophoric and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves.

Protocol 1: Preparation of this compound

This procedure is adapted from the established synthesis of 1,3-dithiane.[15]

  • Reagents & Equipment:

    • Propanal (1.0 equiv)

    • 1,3-Propanedithiol (1.05 equiv)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup.

  • Procedure:

    • To a stirred solution of 1,3-propanedithiol in anhydrous DCM (approx. 0.5 M) at 0 °C under an inert atmosphere, add BF₃·OEt₂.

    • Add propanal dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield this compound as a colorless oil.

Protocol 2: General Procedure for Lithiation and Alkylation
  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • n-Butyllithium (1.1 equiv, solution in hexanes)

    • Electrophile (e.g., Alkyl Iodide, 1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Flame-dried, three-necked round-bottom flask, syringes, magnetic stirrer, low-temperature thermometer, inert atmosphere setup.

  • Procedure:

    • To the flame-dried flask under an inert atmosphere, add a solution of this compound in anhydrous THF (approx. 0.2 M).

    • Cool the solution to -30 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi solution dropwise via syringe over 15 minutes. A yellow to orange color often develops, indicating anion formation. Stir the solution at this temperature for 1-2 hours.

    • Add a solution of the electrophile in a small amount of anhydrous THF dropwise, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at -30 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting 2,2-disubstituted-1,3-dithiane by flash column chromatography.

Protocol 3: Deprotection using IBX (o-Iodoxybenzoic acid)

This protocol offers a modern, metal-free alternative to mercury salts.[7]

  • Reagents & Equipment:

    • 2,2-Disubstituted-1,3-dithiane (1.0 equiv)

    • o-Iodoxybenzoic acid (IBX) (2.5-3.0 equiv)

    • Dimethyl sulfoxide (DMSO)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the dithiane substrate in DMSO (approx. 0.1 M) in a round-bottom flask.

    • Add IBX in one portion to the stirred solution at room temperature. The reaction is often slightly exothermic.

    • Stir the mixture vigorously at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and water.

    • Filter the mixture through a pad of Celite® to remove the insoluble iodine-containing byproducts. Wash the pad thoroughly with diethyl ether.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts, wash sequentially with a saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting ketone by flash column chromatography.

References

  • Chemistry of 1,3-Dithiane. Scribd. [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • 1,3-Dithiane. Organic Syntheses Procedure. [Link]

  • The Corey-Seebach Reagent in the 21st Century: A Review. National Institutes of Health (PMC). [Link]

  • Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147–6212.
  • 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. [Link]

  • Synthetic applications of 1,2 dithiane. Slideshare. [Link]

  • Jin, Y.-S., et al. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 20(3), 1881-1886.
  • Corey-Seebach Reaction. Organic Chemistry Portal. [Link]

  • Synthetic Studies on Tetracyclic Diquinane Lycopodium Alkaloids Magellanine, Magellaninone and Paniculatine. National Institutes of Health (PMC). [Link]

  • The Carter Synthesis of (-)-Lycopodine. Organic Chemistry Portal. [Link]

  • Chemical activity of 2-substituted 1,3-dithianes. ResearchGate. [Link]

  • A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. ResearchGate. [Link]

  • Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids. eScholarship.org. [Link]

  • Corey–Seebach reaction. Wikipedia. [Link]

  • The Corey-Seebach Reagent in the 21st Century: A Review. ResearchGate. [Link]

  • Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365–377.
  • Dipolar Cycloaddition in Total Synthesis. Baran Lab. [Link]

  • Total Synthesis of Lycopodium Alkaloids Palhinine A and Palhinine D. ACS Figshare. [Link]

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Application Note: Synthesis of β-Hydroxy Ketones via Acyl Anion Addition of 2-Ethyl-1,3-Dithiane to Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Theoretical Foundation - The Power of Umpolung

The synthesis of β-hydroxy ketones is a fundamental transformation in organic chemistry, providing key structural motifs found in numerous natural products and pharmaceutical agents. Traditionally, their synthesis involves aldol-type reactions where an enolate acts as the nucleophile. However, the strategic use of 1,3-dithianes, pioneered by E.J. Corey and Dieter Seebach, offers a powerful alternative by inverting the polarity of a carbonyl carbon.[1][2][3][4] This concept, termed umpolung (German for "polarity inversion"), transforms the normally electrophilic carbonyl carbon into a potent nucleophile, effectively creating a masked acyl anion.[2][4]

The C-2 proton of a 1,3-dithiane, such as 2-ethyl-1,3-dithiane, is significantly more acidic (pKa ≈ 31) than a typical alkane proton.[2] This increased acidity is due to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion through polarization and the use of σ* orbitals.[2] Consequently, treatment with a strong base like n-butyllithium (n-BuLi) readily deprotonates the C-2 position, generating a nucleophilic 2-lithio-1,3-dithiane species.[1][2][5] This stabilized carbanion serves as an acyl anion equivalent that can react with a variety of electrophiles, including epoxides, to form new carbon-carbon bonds.[2][3] The subsequent hydrolytic cleavage of the dithiane group unmasks the carbonyl, yielding the final product.[6] This methodology provides a robust and versatile route to complex molecules that are often challenging to access through conventional synthetic strategies.[6][7]

Section 2: General Reaction Mechanism

The synthesis proceeds through a three-stage process: 1) Formation of the nucleophilic acyl anion equivalent, 2) Nucleophilic attack on an epoxide to form the β-hydroxy dithiane adduct, and 3) Deprotection to reveal the target β-hydroxy ketone.

  • Deprotonation: this compound is treated with n-butyllithium in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), at low temperatures (-30 to -20 °C) to generate the corresponding 2-lithio-2-ethyl-1,3-dithiane.[2]

  • Alkylation (Epoxide Ring-Opening): The lithiated dithiane attacks one of the carbon atoms of the epoxide ring. This S_N2 reaction proceeds at the less sterically hindered carbon of the epoxide, leading to the formation of a lithium alkoxide intermediate. An aqueous workup then protonates the alkoxide to yield the β-hydroxy dithiane adduct.[8]

  • Deprotection (Hydrolysis): The dithiane protecting group is removed to unveil the ketone functionality. This step often requires specific reagents as dithianes are stable to many standard hydrolytic conditions.[9] Common methods include using mercury(II) salts, oxidative cleavage with reagents like N-bromosuccinimide (NBS), or a combination of TMSCl and NaI.[10][11][12]

Caption: General mechanism for the synthesis of β-hydroxy ketones.

Section 3: Master Protocol

This section provides a detailed, step-by-step protocol for the synthesis of a model β-hydroxy ketone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-AldrichStore under inert gas.
n-Butyllithium2.5 M in hexanesSigma-AldrichHighly flammable and corrosive. Handle under inert gas.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichDry over sodium/benzophenone or from a solvent system.
Propylene Oxide≥99%Sigma-AldrichVolatile and flammable.
Mercury(II) Chloride (HgCl₂)≥99.5%Sigma-AldrichHighly Toxic. Use with extreme caution.
Calcium Carbonate (CaCO₃)Reagent GradeFisher ScientificUsed as a buffer in deprotection.
Acetonitrile (CH₃CN)HPLC GradeFisher Scientific
Diethyl Ether (Et₂O)AnhydrousFisher Scientific
Saturated NH₄Cl (aq)N/ALab Prepared
Saturated NaHCO₃ (aq)N/ALab Prepared
Brine (Saturated NaCl)N/ALab Prepared
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific
Experimental Workflow

G start Start: Assemble Dry Glassware under Nitrogen Atmosphere dissolve Dissolve this compound in anhydrous THF start->dissolve cool Cool solution to -30 °C (e.g., acetone/dry ice bath) dissolve->cool add_buli Add n-BuLi (2.5 M in hexanes) dropwise via syringe cool->add_buli stir1 Stir at -30 to -20 °C for 2 hours to form lithiated species add_buli->stir1 add_epoxide Add epoxide (e.g., propylene oxide) dropwise at -30 °C stir1->add_epoxide warm_stir Allow reaction to warm to room temperature and stir for 12-18 hours add_epoxide->warm_stir quench Quench reaction by slowly adding saturated aqueous NH₄Cl warm_stir->quench workup Perform aqueous workup and extract with diethyl ether quench->workup purify1 Dry, concentrate, and purify via column chromatography to isolate β-hydroxy dithiane adduct workup->purify1 deprotect Perform dithiane deprotection (e.g., using HgCl₂/CaCO₃) purify1->deprotect purify2 Workup and purify via column chromatography to isolate final product deprotect->purify2 end End: Characterize β-Hydroxy Ketone (NMR, IR, MS) purify2->end

Caption: Step-by-step workflow for β-hydroxy ketone synthesis.

Protocol A: Formation of the β-Hydroxy Dithiane Adduct

(Example: 1-(2-Ethyl-1,3-dithian-2-yl)propan-2-ol)

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.48 g, 10 mmol).

  • Dissolution: Add 40 mL of anhydrous THF via syringe and stir until the dithiane is fully dissolved.

  • Cooling: Cool the flask to -30 °C using an acetone/dry ice bath.

  • Deprotonation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol, 1.1 eq) dropwise over 10 minutes. The solution may turn pale yellow.

  • Anion Formation: Maintain the temperature between -30 °C and -20 °C and stir for 2 hours.

  • Electrophile Addition: Slowly add propylene oxide (0.77 mL, 11 mmol, 1.1 eq) dropwise, ensuring the internal temperature does not rise above -20 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 12-18 hours.

  • Quenching: Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel, add 50 mL of diethyl ether, and wash with water (2 x 30 mL) and then brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the pure β-hydroxy dithiane adduct.

Protocol B: Deprotection to the β-Hydroxy Ketone

(Example: 5-Hydroxy-3-hexanone)

Method 1: Mercury(II) Chloride (Classic Method)

CAUTION: Mercury compounds are highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. All waste must be disposed of as hazardous mercury waste.

  • Setup: In a 100 mL round-bottom flask, dissolve the β-hydroxy dithiane adduct (e.g., 2.06 g, 10 mmol) in 50 mL of 90% aqueous acetonitrile (CH₃CN/H₂O = 9:1).

  • Buffering: Add calcium carbonate (CaCO₃, 2.0 g, 20 mmol, 2 eq).

  • Reagent Addition: Add mercury(II) chloride (HgCl₂, 5.43 g, 20 mmol, 2 eq) in one portion.

  • Reaction: Stir the resulting slurry vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Filtration: Upon completion, dilute the mixture with 50 mL of dichloromethane (CH₂Cl₂) and filter through a pad of Celite® to remove the mercury salts and CaCO₃. Wash the filter cake with additional CH₂Cl₂ (2 x 20 mL).

  • Workup: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the β-hydroxy ketone.

Method 2: TMSCl / NaI (Milder, Metal-Free Alternative)[10]

  • Setup: In a 50 mL round-bottom flask, dissolve the β-hydroxy dithiane adduct (1 mmol) in 10 mL of anhydrous acetonitrile.

  • Reagent Addition: Add sodium iodide (NaI, 4 eq) and chlorotrimethylsilane (TMSCl, 4 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction with the addition of saturated aqueous Na₂S₂O₃ solution.

  • Workup & Purification: Extract the product with diethyl ether, wash with brine, dry over MgSO₄, concentrate, and purify by column chromatography.[10]

Section 4: Troubleshooting and Key Considerations

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield of dithiane adduct Incomplete deprotonation (wet solvent/reagents); Inactive n-BuLi.Ensure all glassware is flame-dried and reagents are anhydrous. Titrate the n-BuLi solution before use to confirm its molarity.
Low reactivity of the epoxide.For sterically hindered epoxides, consider elevating the temperature after addition or using an additive like HMPA (carcinogenic, use with caution) or DMPU.
Complex mixture after deprotection Side reactions due to harsh conditions.Use a milder deprotection method (e.g., TMSCl/NaI). Ensure adequate buffering (e.g., CaCO₃) in the HgCl₂ method to prevent acid-catalyzed side reactions like dehydration.
Deprotection reaction is stalled Insufficient reagent; Poor reagent quality.Add more deprotection reagent. Ensure reagents (e.g., HgCl₂) have not degraded.
Product decomposition Acid-sensitive product.Use neutral deprotection conditions (e.g., oxidative methods like IBX in neutral, aqueous media).[13] Ensure workup steps neutralize any acidic or basic residues.

Section 5: Safety Precautions

  • n-Butyllithium: Highly pyrophoric and corrosive. Must be handled under an inert atmosphere (N₂ or Ar) using proper syringe techniques. Always wear fire-retardant lab coat, safety glasses, and gloves. Have a Class D fire extinguisher readily available.

  • Mercury(II) Chloride: Acutely toxic by inhalation, ingestion, and skin contact. It is also a suspected teratogen. Always handle in a fume hood with appropriate PPE, including double gloves. All contaminated materials must be collected and disposed of as hazardous mercury waste according to institutional guidelines.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvent from a solvent purification system.

  • Cryogenic Baths: Handle dry ice and liquid nitrogen with cryogenic gloves and safety glasses to prevent cold burns.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Raut, B. (2020). Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. Retrieved from [Link]

  • Jin, Y.-S., et al. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. Retrieved from [Link]

  • Kotwica-Mojzych, K., & Mojzych, M. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 27(21), 7501. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • Dufour, J., et al. (2019). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. Retrieved from [Link]

  • Corey, E. J., & Seebach, D. (1971). 1,3-Dithiane. Organic Syntheses, 51, 72. Retrieved from [Link]

  • Kotwica-Mojzych, K., & Mojzych, M. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from [Link]

  • Corey, E. J., & Erickson, B. W. (1971). Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. The Journal of Organic Chemistry, 36(23), 3553–3560. Retrieved from [Link]

  • Yus, M., et al. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147–6212. Retrieved from [Link]

  • Trost, B. M., & Crawley, M. L. (2002). 1,3-Dithianes as Acyl Anion Equivalents in Pd-Catalyzed Asymmetric Allylic Substitution. Organic Letters, 4(11), 1971–1974. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Retrieved from [Link]

  • Mohammadi, B., & Gholami, M. R. (2010). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 15(12), 8758–8763. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Fragment Coupling Utilizing 2-Ethyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of fragment coupling strategies centered on the versatile synthetic building block, 2-Ethyl-1,3-dithiane. We delve into the core principles of its reactivity, leveraging the concept of "umpolung" to function as a propanoyl anion equivalent. Detailed, field-proven protocols for the generation of the 2-lithio-2-ethyl-1,3-dithiane species and its subsequent reaction with a range of electrophilic fragments are presented. This guide is intended for researchers, scientists, and drug development professionals seeking to employ robust and efficient C-C bond-forming reactions in the synthesis of complex molecules and novel chemical entities.

Introduction: The Power of Polarity Inversion in Synthesis

In the landscape of organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Traditional synthetic strategies often rely on the inherent electrophilicity of a carbonyl carbon. However, the ability to reverse this polarity, a concept termed "umpolung," opens up a new realm of synthetic possibilities.[1][2][3] This polarity inversion allows a carbonyl carbon to function as a nucleophile, enabling reactions that are otherwise challenging to achieve.

The 1,3-dithiane moiety is a classic and powerful tool for achieving umpolung.[3][4] Specifically, 2-substituted-1,3-dithianes, such as this compound, serve as masked acyl anion equivalents.[5][6] The protons at the C-2 position of the dithiane ring are rendered acidic by the adjacent sulfur atoms, allowing for deprotonation with a strong base to form a stabilized carbanion.[1][5] This nucleophilic species can then react with a variety of electrophiles in what is famously known as the Corey-Seebach reaction.[4][5][7]

This application note will focus on the practical implementation of this compound as a propanoyl anion synthon for the strategic coupling of molecular fragments, a key tactic in fragment-based drug discovery and the total synthesis of natural products.[6][8]

Core Principles and Mechanistic Overview

The utility of this compound in fragment coupling hinges on a three-step sequence: formation of the dithiane, generation of the nucleophilic anion, and subsequent reaction with an electrophile, followed by deprotection to reveal the ketone functionality.

Synthesis of this compound

This compound is readily prepared from propanal and 1,3-propanedithiol, typically under acidic catalysis.[9][10] This reaction forms the stable cyclic thioacetal.

Umpolung: Generation of the 2-Lithio-2-ethyl-1,3-dithiane Nucleophile

The key to the umpolung strategy is the deprotonation of the C-2 proton of this compound. This is typically achieved using a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) at low temperatures.[1][5][7] The resulting 2-lithio-2-ethyl-1,3-dithiane is a potent nucleophile, stabilized by the adjacent sulfur atoms.

Umpolung of this compound This compound This compound 2-Lithio-2-ethyl-1,3-dithiane 2-Lithio-2-ethyl-1,3-dithiane (Nucleophile) This compound->2-Lithio-2-ethyl-1,3-dithiane Deprotonation n-BuLi n-Butyllithium (Strong Base) n-BuLi->2-Lithio-2-ethyl-1,3-dithiane Butane Butane

Caption: Generation of the nucleophilic 2-lithio-2-ethyl-1,3-dithiane.

Fragment Coupling: Reaction with Electrophiles

The generated lithiated dithiane is a versatile nucleophile that can react with a wide array of electrophilic fragments.[5][7] This step is the core of the fragment coupling strategy. Common electrophiles include:

  • Alkyl halides: For the formation of more complex alkyl chains.

  • Epoxides: Leading to the formation of γ-hydroxy ketones after deprotection.[1]

  • Aldehydes and Ketones: Resulting in α-hydroxy ketones.[4][8]

  • Acyl chlorides and Esters: To generate 1,2-diketones.

The choice of electrophile will dictate the nature of the final coupled product.

Deprotection: Unmasking the Carbonyl Group

The final step in the sequence is the hydrolysis of the dithiane to reveal the ketone functionality. This is often the most challenging step and requires specific reagents to cleave the stable C-S bonds.[9] Common methods include the use of mercury(II) salts, oxidative cleavage, or other electrophilic reagents.[7]

Detailed Application Protocols

The following protocols provide a step-by-step guide for the key stages of fragment coupling using this compound.

Protocol 1: Synthesis of this compound

This protocol describes the formation of the dithiane from propanal.

Materials:

  • Propanal

  • 1,3-Propanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of propanal (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add 1,3-propanedithiol (1.1 eq).

  • Slowly add BF₃·OEt₂ (0.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Generation of 2-Lithio-2-ethyl-1,3-dithiane and Coupling with an Electrophile (Example: Benzyl Bromide)

This protocol details the deprotonation and subsequent alkylation.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF at -30 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise. A color change to yellow or orange is typically observed.

  • Stir the reaction mixture at -30 °C for 1 hour to ensure complete deprotonation.

  • Slowly add a solution of benzyl bromide (1.1 eq) in anhydrous THF to the reaction mixture at -30 °C.

  • Allow the reaction to stir at -30 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of the Dithiane to Yield the Ketone

This protocol describes a common deprotection method using mercury(II) chloride.

Materials:

  • 2-Ethyl-2-benzyl-1,3-dithiane (from Protocol 2)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Mercury(II) chloride (HgCl₂)

  • Calcium carbonate (CaCO₃)

  • Dichloromethane (CH₂Cl₂) for extraction

Procedure:

  • Dissolve the dithiane-protected compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Add mercury(II) chloride (2.2 eq) and calcium carbonate (2.2 eq) to the solution.

  • Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid precipitate.

  • Extract the filtrate with CH₂Cl₂ (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous ammonium chloride, then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired ketone.

Substrate Scope and Optimization

The success of these fragment coupling strategies is highly dependent on the nature of the electrophile and the reaction conditions.

Electrophile ClassTypical YieldsKey Considerations
Primary Alkyl HalidesGood to ExcellentSN2 reaction is generally efficient.
Secondary Alkyl HalidesModerate to GoodPotential for competing elimination reactions. Lower temperatures and less sterically hindered substrates are preferred.
EpoxidesGoodAttack at the less sterically hindered carbon is generally observed.
AldehydesGood to ExcellentReaction is typically fast at low temperatures.
KetonesModerate to GoodSteric hindrance can be a limiting factor.

Optimization Parameters:

  • Temperature: The deprotonation and alkylation steps are typically performed at low temperatures (-78 °C to -20 °C) to minimize side reactions.

  • Solvent: THF is the most common solvent due to its ability to solvate the lithium cation.

  • Base: n-Butyllithium is the standard base, but other strong bases can be used. The stoichiometry should be carefully controlled.

Workflow and Logical Relationships

The overall workflow for a fragment coupling strategy involving this compound can be visualized as a linear progression with key decision points.

Fragment Coupling Workflow Start Start Formation Formation of this compound Start->Formation Deprotonation Deprotonation with n-BuLi Formation->Deprotonation Coupling Coupling with Electrophilic Fragment Deprotonation->Coupling Deprotection Deprotection of Dithiane Coupling->Deprotection Final_Product Final Coupled Product (Ketone) Deprotection->Final_Product

Sources

The Cornerstone of Umpolung Chemistry: A Detailed Guide to the Alkylation of 2-Lithio-1,3-dithiane with Functionalized Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds remains a paramount objective. Among the myriad of methodologies developed, the chemistry of 2-lithio-1,3-dithiane, born from the seminal work of Corey and Seebach, stands as a testament to synthetic ingenuity.[1] This guide provides an in-depth exploration of the alkylation of 2-lithio-1,3-dithiane, a powerful tool for nucleophilic acylation that has found widespread application in the synthesis of complex molecules and natural products.[2][3] We will delve into the core principles, provide detailed, field-proven protocols, and explore the versatility of this reaction with a range of functionalized electrophiles.

The Principle of "Umpolung": Inverting Carbonyl Reactivity

The inherent electrophilicity of the carbonyl carbon dictates its typical reaction pathways. However, the chemistry of 1,3-dithianes allows for a clever reversal of this polarity, a concept termed "umpolung" (a German term for polarity inversion).[4] By converting an aldehyde into a 1,3-dithiane, the once electrophilic carbonyl carbon is transformed into a nucleophilic center upon deprotonation.[5] The protons at the C2 position of the 1,3-dithiane ring are sufficiently acidic (pKa ≈ 31) to be removed by a strong base, such as n-butyllithium (n-BuLi), generating a stabilized carbanion.[5] This nucleophilic 2-lithio-1,3-dithiane serves as a masked acyl anion, capable of reacting with a variety of electrophiles to forge new carbon-carbon bonds.[4] Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, unveiling the newly synthesized ketone or aldehyde.[6]

The Overall Transformation: A Three-Act Synthetic Play

The alkylation of 2-lithio-1,3-dithiane and subsequent deprotection can be conceptualized as a three-step process:

  • Generation of the Nucleophile: Deprotonation of 1,3-dithiane with a strong base to form the 2-lithio-1,3-dithiane.

  • Carbon-Carbon Bond Formation: Reaction of the lithiated dithiane with a suitable electrophile.

  • Unmasking the Carbonyl: Hydrolysis of the resulting 2-substituted-1,3-dithiane to reveal the final ketone or aldehyde.

G cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Carbonyl Deprotection 1,3-Dithiane 1,3-Dithiane 2-Lithio-1,3-dithiane 2-Lithio-1,3-dithiane 1,3-Dithiane->2-Lithio-1,3-dithiane Deprotonation n-BuLi n-BuLi n-BuLi->1,3-Dithiane 2-Substituted-1,3-dithiane 2-Substituted-1,3-dithiane 2-Lithio-1,3-dithiane->2-Substituted-1,3-dithiane Alkylation (SN2) Electrophile Electrophile Electrophile->2-Lithio-1,3-dithiane Ketone/Aldehyde Ketone/Aldehyde 2-Substituted-1,3-dithiane->Ketone/Aldehyde Deprotection Hydrolysis Hydrolysis Hydrolysis->2-Substituted-1,3-dithiane

Figure 1. General workflow for the alkylation of 1,3-dithiane.

Application Notes & Protocols

The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure both success and a deeper understanding of the underlying chemistry.

Protocol 1: Generation of 2-Lithio-1,3-dithiane

This initial step is critical and requires strictly anhydrous and anaerobic conditions to prevent quenching of the highly reactive organolithium species.

Materials:

  • 1,3-Dithiane

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox

  • Dry glassware

Procedure:

  • Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet connected to an argon or nitrogen line.

  • Reagent Addition: To the flask, add 1,3-dithiane (1.0 eq). Dissolve the dithiane in anhydrous THF (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to -20 °C to -30 °C using a dry ice/acetone or cryocool bath. This temperature control is crucial to prevent side reactions and decomposition of the lithiated species.[4]

  • Deprotonation: Slowly add a solution of n-BuLi (1.05 eq) dropwise via syringe over 10-15 minutes. The addition should be slow to maintain the low temperature. A colorless to pale yellow solution of 2-lithio-1,3-dithiane is formed.[7]

  • Stirring: Stir the reaction mixture at the same low temperature for 1-2 hours to ensure complete deprotonation. The resulting solution of 2-lithio-1,3-dithiane is now ready for reaction with an electrophile.

Expert Insight: The stability of 2-lithio-1,3-dithiane in THF is reasonably good at low temperatures, and solutions can often be stored at -20 °C for several weeks under an inert atmosphere.[7] However, for optimal reactivity, it is best to use the freshly prepared solution immediately.

Protocol 2: Alkylation with Functionalized Electrophiles

The versatility of 2-lithio-1,3-dithiane is showcased by its reactivity with a wide array of electrophiles. The choice of electrophile and reaction conditions will dictate the final product.

Primary alkyl halides and benzenesulfonates are excellent electrophiles for this reaction, proceeding via an S(_N)2 mechanism.[6][8]

Procedure:

  • Electrophile Addition: To the freshly prepared solution of 2-lithio-1,3-dithiane from Protocol 1, slowly add the alkyl halide or arenesulfonate (1.0 eq) dissolved in a minimal amount of anhydrous THF. The addition should be performed at the same low temperature.

  • Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH(_4)Cl).

  • Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4)), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

The reaction with epoxides provides a convenient route to β-hydroxy ketones after deprotection. The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide.[1][9]

Procedure:

  • Electrophile Addition: To the solution of 2-lithio-1,3-dithiane at -20 °C to -30 °C, add the epoxide (1.0 eq) either neat or dissolved in a small amount of anhydrous THF.

  • Reaction: Stir the mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Quenching and Work-up: Follow the same quenching and work-up procedure as described for alkyl halides.

This reaction is a powerful method for the synthesis of α-hydroxy ketones.

Procedure:

  • Electrophile Addition: Cool the solution of 2-lithio-1,3-dithiane to -78 °C. Slowly add the aldehyde or ketone (1.0 eq) dissolved in anhydrous THF. Maintaining a very low temperature is critical to prevent side reactions like enolization of the carbonyl compound.

  • Reaction: Stir the reaction at -78 °C for 1-3 hours.

  • Quenching and Work-up: Quench the reaction at -78 °C with saturated aqueous NH(_4)Cl, then allow it to warm to room temperature before proceeding with the standard work-up.

Protocol 3: Deprotection of the 1,3-Dithiane Group

The final step involves the hydrolysis of the dithioacetal to reveal the carbonyl functionality. Several methods exist, with the choice depending on the sensitivity of the other functional groups present in the molecule.

This is a classic and often high-yielding method, but it involves the use of toxic mercury salts.

Materials:

  • 2-Substituted-1,3-dithiane

  • Mercury(II) chloride (HgCl(_2))

  • Calcium carbonate (CaCO(_3))

  • Aqueous acetonitrile or acetone

Procedure:

  • Reaction Setup: Dissolve the 2-substituted-1,3-dithiane in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Reagent Addition: Add HgCl(_2) (2.2 eq) and CaCO(_3) (2.2 eq) to the solution. Calcium carbonate acts as a buffer to neutralize the acid generated during the reaction.

  • Reaction: Stir the mixture vigorously at room temperature for 1-4 hours. The formation of a white precipitate is typically observed.[10]

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the mercury salts. Extract the filtrate with an organic solvent. Wash the organic layer with saturated aqueous ammonium chloride and then with brine, dry, and concentrate.

  • Purification: Purify the resulting ketone or aldehyde by column chromatography or distillation.

This is a milder and more environmentally benign alternative to the mercury-based method.[2]

Materials:

  • 2-Substituted-1,3-dithiane

  • 30% Aqueous hydrogen peroxide (H(_2)O(_2))

  • Iodine (I(_2))

  • Sodium dodecyl sulfate (SDS)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-substituted-1,3-dithiane in water containing a catalytic amount of SDS.

  • Reagent Addition: Add a catalytic amount of iodine (5 mol%) followed by the slow addition of 30% aqueous H(_2)O(_2).

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete within a few hours.

  • Work-up: Extract the reaction mixture with an organic solvent. Wash the organic layer with a solution of sodium thiosulfate to remove excess iodine, followed by brine. Dry and concentrate to afford the carbonyl compound.

Scope of the Reaction: A Tabular Summary

The alkylation of 2-lithio-1,3-dithiane is compatible with a wide range of functionalized electrophiles, leading to a diverse array of products.

Electrophile CategorySpecific ElectrophileProduct after DeprotectionTypical Yield (%)Reference
Alkyl Halides Methyl iodideAcetone95[10]
Ethyl bromide2-Butanone92[10]
Benzyl bromidePhenylacetone90[10]
Arenesulfonates n-Octyl benzenesulfonate2-Decanone85-95[8]
Epoxides Ethylene oxide3-Hydroxypropanal88[10]
Propylene oxide3-Hydroxybutanal85[10]
Styrene oxide3-Hydroxy-3-phenylpropanal82[10]
Aldehydes Acetaldehyde3-Hydroxy-2-butanone80[10]
Benzaldehyde2-Hydroxy-1-phenylethanone90[10]
Ketones Acetone3-Hydroxy-3-methyl-2-butanone75[10]
Cyclohexanone1-(1-Hydroxycyclohexyl)methanone85[10]

Conclusion

The alkylation of 2-lithio-1,3-dithiane remains a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its ability to function as a nucleophilic acyl anion equivalent through the principle of umpolung provides access to a vast array of carbonyl-containing compounds that are often challenging to synthesize via traditional methods. The protocols and data presented herein offer a comprehensive guide for researchers to effectively implement this cornerstone reaction in their synthetic endeavors, from fundamental research to the complex challenges of drug development.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Seebach, D., & Wilka, E.-M. (1976). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synlett, 1976(07), 476–477.
  • ResearchGate. (n.d.). 2-Lithio-1,3-dithiane. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]

  • Smith, K., & El-Hiti, G. A. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Journal of Sulfur Chemistry, 42(6), 660-673.
  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of epoxides (−)-138 and (−)-139 with 1,3-dithiane 131 as nucleophile. Retrieved from [Link]

  • Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(09), 1493-1499.
  • Khan, T. S., et al. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 26(19), 5849.
  • SynArchive. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Corey-Seebach Reagent in the 21st Century: A Review. Retrieved from [Link]

  • Jin, Y.-S., et al. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 20(5), 3461-3466.
  • National Institutes of Health. (n.d.). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Retrieved from [Link]

Sources

Application Notes and Protocols for Tandem Reactions Initiated by 2-Ethyl-1,3-dithiane Addition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Umpolung in Sequential Bond Formation

In the landscape of modern organic synthesis, the quest for efficiency and elegance drives the development of novel synthetic strategies. Tandem, or domino, reactions—processes involving two or more consecutive bond-forming transformations within a single synthetic operation without the isolation of intermediates—represent a pinnacle of this pursuit.[1] These reactions not only streamline synthetic routes by minimizing purification steps and reducing solvent waste but also enable the rapid construction of complex molecular architectures from simple precursors.

At the heart of many powerful synthetic disconnections lies the concept of "umpolung," or the reversal of polarity of a functional group.[2] The 1,3-dithiane moiety, particularly when substituted at the 2-position, is a quintessential tool for achieving this polarity inversion. Deprotonation of a 2-alkyl-1,3-dithiane, such as 2-ethyl-1,3-dithiane, transforms the typically electrophilic C2 carbon (masked carbonyl) into a potent nucleophile—an acyl anion equivalent.[2] This nucleophilic species can then initiate a cascade of reactions, beginning with a conjugate addition to a Michael acceptor. This initial carbon-carbon bond formation generates a new enolate intermediate, which can be trapped intramolecularly by a suitably positioned electrophile, all within the same reaction vessel. This application note provides a detailed exploration of this powerful strategy, focusing on the tandem Michael addition-intramolecular alkylation sequence initiated by the addition of this compound.

Core Principle: Tandem Michael Addition-Intramolecular Alkylation

The fundamental principle of this tandem reaction is the sequential formation of two carbon-carbon bonds in a one-pot operation. The sequence is initiated by the 1,4-conjugate (Michael) addition of the 2-lithio-2-ethyl-1,3-dithiane to an α,β-unsaturated carbonyl compound or nitrile. This addition generates a lithium enolate intermediate. If the Michael acceptor is appropriately designed to contain a tethered electrophilic site, such as an alkyl halide, this enolate can undergo a subsequent intramolecular S(_N)2 reaction, leading to the formation of a new cyclic structure.

The causality behind this elegant sequence is rooted in the controlled generation and reactivity of sequential nucleophilic intermediates. The "hard" organolithium species (the dithiane anion) preferentially attacks the "soft" β-position of the Michael acceptor. This generates a "softer," resonance-stabilized enolate, which is then poised for the intramolecular cyclization. The success of the tandem process hinges on the careful selection of the substrate, reaction conditions, and the relative rates of the intermolecular Michael addition versus the intramolecular alkylation.

Mechanistic Workflow

The logical relationship of the tandem reaction can be visualized as a three-step process:

  • Deprotonation: Formation of the nucleophilic acyl anion equivalent.

  • Michael Addition: Intermolecular C-C bond formation.

  • Intramolecular Alkylation: Intramolecular C-C bond formation and cyclization.

Tandem_Reaction_Workflow cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Alkylation A This compound C 2-Lithio-2-ethyl-1,3-dithiane (Acyl Anion Equivalent) A->C Deprotonation B n-BuLi E Lithium Enolate Intermediate C->E 1,4-Conjugate Addition D Michael Acceptor (e.g., ω-halo-α,β-unsaturated ester) F Cyclized Product E->F Intramolecular SN2 Cyclization

Figure 1: Workflow of the tandem Michael addition-intramolecular alkylation.

Application Note I: Synthesis of Functionalized Cyclopentanes

This section details the application of the tandem reaction for the synthesis of highly substituted cyclopentane derivatives, which are common structural motifs in natural products and pharmaceuticals. The protocol is based on the reaction of 2-lithio-2-ethyl-1,3-dithiane with an ω-halo-α,β-unsaturated ester.

Scientific Rationale

The choice of an ω-halo-α,β-unsaturated ester as the Michael acceptor is strategic. The ester group activates the double bond for conjugate addition, while the terminal halide serves as the electrophilic handle for the subsequent intramolecular cyclization. The length of the alkyl chain connecting the double bond and the halide determines the size of the ring formed; in this case, a three-carbon tether leads to a five-membered ring.

The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is crucial for the efficient and clean deprotonation of the this compound without competing side reactions.[2] The reaction is performed at low temperatures (-78 °C to -30 °C) to control the reactivity of the organolithium species and to favor the kinetic conjugate addition product. The subsequent intramolecular alkylation can often be promoted by warming the reaction mixture, as this step typically has a higher activation energy.

Detailed Experimental Protocol

Reaction Scheme:

Reaction_Scheme Tandem Synthesis of a Substituted Cyclopentane Dithiane This compound LithioDithiane 2-Lithio-2-ethyl-1,3-dithiane Dithiane->LithioDithiane Deprotonation MichaelAcceptor Ethyl 5-bromopent-2-enoate Enolate Lithium Enolate Intermediate MichaelAcceptor->Enolate Base 1. n-BuLi, THF, -30 °C 2. HMPA (optional) LithioDithiane->Enolate Michael Addition Product Ethyl 2-(2-ethyl-1,3-dithian-2-yl)cyclopentane-1-carboxylate Enolate->Product Intramolecular Alkylation

Figure 2: Reaction scheme for cyclopentane synthesis.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound>97%Sigma-AldrichStore under nitrogen.
Ethyl 5-bromopent-2-enoate>95%TCI ChemicalsPrepare fresh or purify before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesAcros OrganicsTitrate before use.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichDistill from sodium/benzophenone.
Hexamethylphosphoramide (HMPA)>99%Sigma-AldrichCaution: Carcinogen. Handle with extreme care. Distill from CaH₂.
Diethyl ether (Et₂O)AnhydrousFisher ScientificFor workup.
Saturated aq. NH₄ClReagent Grade-For quenching.
Saturated aq. NaCl (brine)Reagent Grade-For washing.
Anhydrous MgSO₄Reagent Grade-For drying.

Step-by-Step Protocol:

  • Apparatus Setup: Under a positive pressure of dry nitrogen, assemble a flame-dried, three-necked, 100 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a low-temperature thermometer.

  • Reagent Preparation: In the reaction flask, dissolve this compound (1.0 mmol, 148.3 mg) in 15 mL of anhydrous THF.

  • Deprotonation: Cool the solution to -30 °C using a dry ice/acetone bath. To the stirred solution, add n-BuLi (1.05 mmol, 0.42 mL of a 2.5 M solution in hexanes) dropwise via syringe over 5 minutes. The solution may turn a pale yellow color. Stir the mixture at -30 °C for 2 hours to ensure complete formation of the lithiated dithiane.

  • Michael Addition: Cool the reaction mixture to -78 °C. In a separate flame-dried flask, prepare a solution of ethyl 5-bromopent-2-enoate (1.0 mmol, 207.1 mg) in 5 mL of anhydrous THF. Add this solution to the cold (-78 °C) lithiated dithiane solution dropwise via cannula over 15 minutes. Stir the reaction mixture at -78 °C for 3 hours.

    • Expert Insight: The addition of HMPA (1.0 mmol, 179.2 mg) at this stage can sometimes improve the rate and yield of the conjugate addition by breaking up organolithium aggregates. However, due to its toxicity, it should be used judiciously.

  • Intramolecular Alkylation: After the Michael addition is complete (as monitored by TLC), slowly warm the reaction mixture to room temperature and stir for 12-18 hours. The progress of the cyclization can be monitored by TLC (e.g., using a 1:4 ethyl acetate/hexane eluent).

  • Workup and Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with 30 mL of diethyl ether. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 15% ethyl acetate in hexanes) to afford the pure cyclopentane product.

Expected Results:

The tandem reaction typically proceeds in good to excellent yields (65-85%), providing the desired substituted cyclopentane as a mixture of diastereomers. The diastereomeric ratio will depend on the precise reaction conditions and the steric environment of the transition state during the intramolecular ring closure.

Trustworthiness: Self-Validating System and Characterization

The integrity of this protocol is validated through rigorous characterization of the final product. The successful formation of the target molecule confirms that both the intermolecular Michael addition and the intramolecular S(_N)2 cyclization have occurred as intended.

Key Characterization Data:

  • ¹H NMR: The disappearance of the vinyl protons from the starting material and the appearance of new aliphatic methine and methylene signals corresponding to the cyclopentane ring are key indicators. The presence of the characteristic dithiane and ethyl ester protons should also be confirmed.

  • ¹³C NMR: The appearance of new sp³ carbon signals for the cyclopentane ring and the disappearance of the sp² signals of the alkene are definitive.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated exact mass of the product (C₁₄H₂₄O₂S₂).

  • Infrared (IR) Spectroscopy: The C=O stretch of the ester group should be present (typically around 1730 cm⁻¹), while the C=C stretch of the starting α,β-unsaturated ester (around 1640 cm⁻¹) should be absent.

References

  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-Diketones and α-Hydroxy Ketones from 1,3-Dithiane. Angewandte Chemie International Edition in English, 4(12), 1077-1078. [Link]

  • Foumeshi, M. K., Halimehjani, A. Z., Alaei, A., Klepetářová, B., & Beier, P. (2021). Tandem Alkylation/Michael Addition Reaction of Dithiocarbamic Acids with Alkyl γ-Bromocrotonates: Access to Functionalized 1,3-Thiazolidine-2-thiones. Synthesis, 53(11), 2219-2228. [Link]

  • Gao, S., Wang, Q., & Chen, C. (2016). Tandem Alkyne Hydroacylation and Oxo-Michael Addition: Diastereoselective Synthesis of 2,3-Disubstituted Chroman-4-ones and Fluorinated Derivatives. ACS omega, 1(4), 597-604. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • Reisberg, S. H. (2018). Cascade Reactions in Organic Chemistry. Baran Group Meeting, Scripps Research. [Link]

  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Ethyl-1,3-Dithiane Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for dithiane chemistry. The alkylation of 2-substituted-1,3-dithianes, a cornerstone of the Corey-Seebach reaction, is a powerful tool for carbon-carbon bond formation by leveraging Umpolung (reversed polarity) chemistry.[1][2] However, its success is highly dependent on meticulous experimental technique. This guide is designed to help you troubleshoot common issues, particularly low reaction yields, by explaining the causality behind each experimental parameter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a 2-Ethyl-1,3-dithiane alkylation?

A1: The reaction hinges on the surprising acidity of the C-2 proton of the dithiane ring (pKa ≈ 31 in DMSO).[1] This allows for deprotonation by a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), to form a stabilized 2-lithio-1,3-dithiane.[1][3] This lithiated species acts as a nucleophilic acyl anion equivalent, which can then attack a suitable electrophile (like an alkyl halide) in an SN2 reaction to form a new carbon-carbon bond.[3][4]

Q2: Why is the temperature so critical during the deprotonation (metallation) step?

A2: Temperature control is paramount for two reasons. First, the 2-lithio-1,3-dithiane intermediate, while relatively stable at low temperatures, can undergo side reactions if warmed prematurely. For instance, at temperatures above -20°C, it can begin to react with the common solvent, tetrahydrofuran (THF).[5][6] Second, the stability of the n-BuLi reagent itself is temperature-dependent. Maintaining a low temperature ensures the base remains effective and minimizes unwanted side reactions with the solvent or starting material. Most protocols recommend temperatures between -40°C and -20°C for the metallation step.[1][5]

Q3: My starting this compound material is not a clean white solid. Does this matter?

A3: Absolutely. The success of organometallic reactions is highly contingent on the purity of the starting materials. Impurities in your dithiane, often resulting from its synthesis (e.g., from propionaldehyde and 1,3-propanedithiol), can consume the expensive n-BuLi reagent or interfere with the alkylation. It is highly recommended to purify the this compound by recrystallization or sublimation before use in organometallic reactions.[7]

Troubleshooting Guide: Low Reaction Yields

Problem Area 1: Inefficient Deprotonation

Q: My reaction quench shows mostly unreacted starting material. What could be wrong with my deprotonation step?

A: This is a classic symptom of incomplete metallation. The root cause is either an issue with the base, the reaction conditions, or the substrate itself.

  • Cause 1: Degraded n-Butyllithium.

    • Explanation: n-BuLi is highly reactive and degrades upon exposure to moisture or air. Its concentration can also change over time due to thermal decomposition.[6] An insufficient amount of active base will lead to incomplete deprotonation.

    • Solution: Always use freshly titrated n-BuLi. A simple and effective method is the double titration according to Kofron and Baclawski. Alternatively, titrate against a known standard like diphenylacetic acid.[6] Store the reagent under an inert atmosphere (Argon or Nitrogen) and handle it using proper air-free techniques (e.g., syringe or cannula transfer).

  • Cause 2: Presence of Protic Impurities.

    • Explanation: Water is the most common culprit. Any protic species (water, alcohols) in the solvent, on the glassware, or in the starting dithiane will quench the n-BuLi before it can deprotonate the dithiane.

    • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C overnight and cooled under an inert atmosphere). Use an anhydrous grade of THF, preferably freshly distilled from a suitable drying agent like sodium/benzophenone. Ensure your this compound is pure and dry.[7]

  • Cause 3: Incorrect Reaction Temperature.

    • Explanation: While excessively high temperatures are problematic, conducting the reaction at a temperature that is too low can significantly slow down the rate of deprotonation.

    • Solution: For the deprotonation of 2-substituted dithianes, a temperature range of -30°C to -20°C is generally optimal.[1] Allow the reaction to stir for a sufficient time (typically 1-2 hours) at this temperature to ensure complete formation of the lithiated intermediate.

Problem Area 2: Failure of the Alkylation Step

Q: I confirmed deprotonation (e.g., via a D₂O quench on a test run), but I still get low yield of my desired alkylated product after adding the electrophile. Why?

A: This points to an issue with the electrophile itself or the conditions of the C-C bond formation.

  • Cause 1: Poor Electrophile Reactivity.

    • Explanation: The 2-lithio-1,3-dithiane is a soft nucleophile and reacts most efficiently with unhindered, reactive electrophiles in an SN2 fashion.[4]

    • Solution:

      • Primary Halides: Use primary alkyl iodides or bromides for the best results. Alkyl chlorides are less reactive.[4]

      • Secondary Halides: Expect lower yields due to steric hindrance, which can favor a competing E2 elimination pathway.[8] To improve yields, you may need to use more forcing conditions or additives.

      • Alternative Electrophiles: Highly reactive electrophiles like arenesulfonates or epoxides are excellent alternatives to alkyl halides.[2][9]

  • Cause 2: Side Reactions with the Electrophile.

    • Explanation: If your electrophile has other functional groups, the lithiated dithiane may react elsewhere. For example, an ester group on the electrophile could be attacked.

    • Solution: Protect any incompatible functional groups on your electrophile before attempting the alkylation. Review the compatibility of your functional groups with strong organolithium nucleophiles.

  • Cause 3: Temperature Management during Alkylation.

    • Explanation: While deprotonation requires cold temperatures, the subsequent alkylation may require warming to proceed at a reasonable rate. However, warming too high or too quickly can promote side reactions.

    • Solution: Add the electrophile at the low temperature of lithiation (e.g., -30°C). Then, allow the reaction to warm slowly to room temperature and stir overnight. This controlled warming profile often provides the best balance of reaction rate and selectivity.

Data & Protocols

Table 1: Key Reagent and Temperature Parameters
ParameterRecommended Value/ReagentRationale & Citation
Base n-Butyllithium (n-BuLi)Strong base (pKa of butane ≈ 50) required to deprotonate the C-2 proton (pKa ≈ 31).[1]
Solvent Tetrahydrofuran (THF)Good solubility for the organolithium species. Must be anhydrous.[5]
Deprotonation Temp. -40°C to -20°CBalances reaction rate with the stability of the lithiated intermediate.[1][5]
Alkylation Temp. Add electrophile at -30°C, then slowly warm to RTEnsures controlled reaction and minimizes side reactions.
Additive (Optional) HMPA or TMEDACan break up organolithium aggregates and increase nucleophilicity, but may be necessary only for less reactive electrophiles.[4][6]
Standard Protocol: Alkylation of this compound with 1-Iodobutane

Materials:

  • This compound (purified, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (freshly titrated, 1.05 eq)

  • 1-Iodobutane (1.1 eq)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

Procedure:

  • Setup: Under an argon atmosphere, add this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the dithiane).

  • Deprotonation: Cool the solution to -30°C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe, ensuring the internal temperature does not rise above -25°C. A pale yellow color may develop.

  • Anion Formation: Stir the solution at -30°C to -25°C for 2 hours to ensure complete deprotonation.

  • Self-Validation Check (Optional): To confirm anion formation, you can pause here, extract a small aliquot (e.g., 0.1 mL), quench it with D₂O, and analyze by ¹H NMR to check for the disappearance of the C-2 proton signal.

  • Alkylation: Slowly add 1-iodobutane dropwise via syringe at -30°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir overnight (12-16 hours).

  • Quenching: Cool the reaction mixture to 0°C in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench any remaining organolithium species.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether and water, and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-ethyl-2-butyl-1,3-dithiane.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Guides

Reaction Mechanism

Caption: General mechanism for this compound alkylation.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of Alkylated Product check_sm Analysis of Crude Reaction: Mostly Starting Material? start->check_sm deprotonation_issue Problem Area: Inefficient Deprotonation check_sm->deprotonation_issue Yes alkylation_issue Problem Area: Inefficient Alkylation check_sm->alkylation_issue No check_base Is n-BuLi freshly titrated? deprotonation_issue->check_base titrate_base ACTION: Titrate n-BuLi before use. check_base->titrate_base No check_conditions Are solvent & glassware perfectly dry? check_base->check_conditions Yes titrate_base->check_conditions dry_system ACTION: Use anhydrous solvent. Flame-dry glassware. check_conditions->dry_system No check_conditions->alkylation_issue If problem persists, re-evaluate alkylation dry_system->start Retry Reaction check_electrophile Is electrophile a primary halide/sulfonate? alkylation_issue->check_electrophile use_better_e ACTION: Use R-I or R-Br. Avoid hindered electrophiles. check_electrophile->use_better_e No check_temp_profile Was reaction allowed to warm slowly to RT? check_electrophile->check_temp_profile Yes use_better_e->check_temp_profile check_temp_profile->start Yes, problem may be substrate-specific. Contact support. optimize_temp ACTION: Add electrophile cold, then warm slowly overnight. check_temp_profile->optimize_temp No optimize_temp->start Retry Reaction

Caption: Decision tree for troubleshooting low yields.

References

  • Raut, B. (2020). Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. Available from: [Link]

  • Sasson, R., Hagooly, A., & Rozen, S. (2003). Conversion of Dithioacetals to gem-Difluoro Compounds. Organic Letters, 5(20), 3635–3637. Available from: [Link]

  • Seebach, D., & Corey, E. J. (1975). 1,3-Dithiane. Organic Syntheses, 50, 57. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Available from: [Link]

  • Wikipedia. (n.d.). Corey–Seebach reaction. Available from: [Link]

  • Ganguly, N. G., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. Available from: [Link]

  • ResearchGate. (n.d.). 2-Lithio-1,3-dithiane. Available from: [Link]

  • Barletta, G., et al. (2016). Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. The Journal of Organic Chemistry, 81(4), 1437-1444. Available from: [Link]

  • Yus, M., & Nájera, C. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212. Available from: [Link]

  • Haroon, M., et al. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 28(11), 4367. Available from: [Link]

  • Haroon, M., et al. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. ResearchGate. Available from: [Link]

  • Dal-Cin, M. M., & Ciappa, A. (2021). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Organic & Biomolecular Chemistry, 19(39), 8448-8521. Available from: [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. Available from: [Link]

  • Encyclopedia.pub. (2023). Corey-Seebach Reagent in the 21st Century. Available from: [Link]

  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available from: [Link]

  • Siegel, D. (n.d.). Organolithium Reagents. Myers Group, Harvard University. Available from: [Link]

Sources

Technical Support Center: Optimizing n-BuLi Addition for 2-Ethyl-1,3-dithiane Lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the lithiation of 2-ethyl-1,3-dithiane. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the nuances of this procedure and optimize your experimental outcomes.

Introduction to this compound Lithiation

The deprotonation of 2-substituted-1,3-dithianes using n-butyllithium (n-BuLi) is a cornerstone of modern organic synthesis, embodying the concept of "umpolung" or polarity reversal. This reaction generates a nucleophilic acyl anion equivalent that can react with a wide range of electrophiles. The successful and high-yielding lithiation of this compound is pivotal for the subsequent alkylation, acylation, or addition reactions. However, the process is highly sensitive to reaction conditions, and suboptimal parameters can lead to diminished yields and the formation of unwanted byproducts. This guide provides a comprehensive framework for understanding and troubleshooting this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the addition of n-BuLi to this compound?

A1: The addition of n-BuLi is a highly exothermic process. To minimize side reactions, it is crucial to maintain a low temperature, typically between -40°C and -20°C in a tetrahydrofuran (THF) solvent. While some protocols for unsubstituted 1,3-dithiane suggest temperatures as low as -78°C, for 2-substituted dithianes, slightly higher temperatures can be beneficial for achieving complete deprotonation in a reasonable timeframe. It is critical to pre-cool the dithiane solution to the target temperature before commencing the slow, dropwise addition of n-BuLi.

Q2: How critical is the stoichiometry of n-BuLi?

A2: The stoichiometry is of utmost importance. An insufficient amount of n-BuLi will result in incomplete conversion of the starting material, leading to a mixture of the dithiane and its lithiated counterpart. Conversely, an excess of n-BuLi can lead to side reactions, including attack on the solvent (THF) or thiophilic addition to the dithiane sulfur atoms. It is imperative to accurately determine the concentration of your n-BuLi solution via titration before use.

Q3: My yields of the desired product after quenching the lithiated species are consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Inaccurate n-BuLi concentration: As mentioned, this is a common pitfall. Always titrate your n-BuLi solution.

  • Incomplete lithiation: This can be due to insufficient n-BuLi, a reaction temperature that is too low, or an inadequate reaction time.

  • Side reactions: These can consume the starting material, the n-BuLi, or the desired lithiated intermediate. Common side reactions include reaction with adventitious water or oxygen, and reaction with the solvent.

  • Degradation of the lithiated species: While the 2-lithio-1,3-dithiane anion is relatively stable at low temperatures, prolonged reaction times at elevated temperatures can lead to degradation.[1]

Q4: What is the role of additives like TMEDA or HMPA?

A4: N,N,N',N'-tetramethylethylenediamine (TMEDA) and hexamethylphosphoramide (HMPA) are Lewis bases that can coordinate to the lithium ion. This coordination breaks down the oligomeric aggregates of n-BuLi, leading to a more reactive monomeric species.[2] This can accelerate the rate of deprotonation and may allow for the reaction to be carried out at lower temperatures or with sterically hindered substrates. However, it's important to note that these additives can also increase the rate of side reactions, such as the deprotonation of THF.

Troubleshooting Guide

This guide addresses common issues encountered during the lithiation of this compound and provides systematic solutions.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Conversion to the Lithiated Species 1. Inactive or inaccurately quantified n-BuLi. 2. Presence of moisture or other protic impurities. 3. Reaction temperature is too low, leading to slow kinetics.1. Titrate n-BuLi: Use a reliable method like the double titration with diphenylacetic acid to determine the precise molarity of your n-BuLi solution.[3] 2. Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous THF. 3. Optimize Temperature: While starting at -40°C is a good practice, a slight warming to -20°C for a period after the addition of n-BuLi can facilitate complete deprotonation.
Formation of a White Precipitate During n-BuLi Addition 1. Reaction with residual water. 2. Formation of lithium alkoxides from reaction with oxygen.1. Improve Drying Technique: Re-evaluate your procedure for drying glassware and solvent. 2. Inert Atmosphere: Ensure a positive pressure of a high-purity inert gas is maintained throughout the reaction.
Yellowing of the Reaction Mixture 1. Formation of the lithiated dithiane often results in a pale yellow solution. 2. More intense yellow or orange coloration can indicate side reactions or impurities.1. Monitor Color Change: A persistent pale yellow color after the addition of n-BuLi is generally indicative of successful lithiation. 2. Check for Impurities: If the color is unusually intense, consider the purity of your this compound and solvent.
Low Yield of the Desired Product After Electrophilic Quench 1. Incomplete lithiation (see above). 2. Degradation of the lithiated species before quenching. 3. Side reaction with the electrophile. 4. Thiophilic addition of n-BuLi.1. Confirm Lithiation: Before adding the electrophile, you can take a small aliquot of the reaction mixture, quench it with D₂O, and analyze by ¹H NMR to confirm the incorporation of deuterium at the C2 position. 2. Control Reaction Time and Temperature: Do not let the reaction warm up significantly or stir for an unnecessarily long time before adding the electrophile. 3. Optimize Electrophile Addition: Add the electrophile at a low temperature to control the exotherm and minimize side reactions. 4. Use Correct Stoichiometry: Precise titration of n-BuLi is key to avoiding an excess that could lead to thiophilic attack.

Experimental Protocols

Protocol 1: Titration of n-Butyllithium with Diphenylacetic Acid

Objective: To accurately determine the molarity of an n-butyllithium solution.

Materials:

  • Diphenylacetic acid, recrystallized and dried

  • Anhydrous THF

  • n-Butyllithium solution in hexanes

  • Dry, argon-flushed glassware

  • Syringes and needles

Procedure:

  • To a flame-dried, argon-flushed flask containing a stir bar, add a precisely weighed amount of diphenylacetic acid (e.g., 1.00 mmol, 212.24 mg).

  • Add anhydrous THF (e.g., 8 mL) and stir at room temperature until the acid is fully dissolved.

  • Slowly add the n-BuLi solution dropwise from a syringe, carefully noting the volume added.[3]

  • Observe the formation of a transient yellow color with each drop. The endpoint is reached when a persistent pale yellow color is observed.[3]

  • Repeat the titration at least twice and average the results.

  • Calculation: Molarity of n-BuLi = (moles of diphenylacetic acid) / (volume of n-BuLi solution in Liters).

Protocol 2: Optimized Lithiation of this compound

Objective: To achieve high-yield formation of 2-lithio-2-ethyl-1,3-dithiane.

Materials:

  • This compound

  • Titrated n-butyllithium solution in hexanes

  • Anhydrous THF

  • Dry, argon-flushed reaction flask with a septum

  • Low-temperature thermometer

  • Syringes and needles

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (concentration typically 0.1-0.5 M).

  • Cool the solution to -40°C using a dry ice/acetonitrile bath.

  • Slowly add a titrated solution of n-BuLi (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -35°C.

  • After the addition is complete, stir the resulting pale yellow solution at -40°C to -20°C for 1-2 hours to ensure complete deprotonation.

  • The 2-lithio-2-ethyl-1,3-dithiane solution is now ready for reaction with an electrophile.

Visualizing the Process

Lithiation Workflow

lithiation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Electrophilic Quench Dry Glassware Dry Glassware Dithiane Solution Dithiane Solution Dry Glassware->Dithiane Solution Anhydrous THF Anhydrous THF Anhydrous THF->Dithiane Solution Titrated n-BuLi Titrated n-BuLi Slow n-BuLi Addition Slow n-BuLi Addition Titrated n-BuLi->Slow n-BuLi Addition Cool to -40C Cool to -40C Dithiane Solution->Cool to -40C Cool to -40C->Slow n-BuLi Addition Stir at -20C Stir at -20C Slow n-BuLi Addition->Stir at -20C Lithiated Dithiane Lithiated Dithiane Stir at -20C->Lithiated Dithiane Add Electrophile Add Electrophile Lithiated Dithiane->Add Electrophile Workup Workup Add Electrophile->Workup Product Product Workup->Product

Caption: Workflow for the lithiation of this compound.

Troubleshooting Logic

troubleshooting_logic Low Yield Low Yield Incomplete Lithiation Incomplete Lithiation Low Yield->Incomplete Lithiation Side Reactions Side Reactions Low Yield->Side Reactions Degradation Degradation Low Yield->Degradation Titrate n-BuLi Titrate n-BuLi Incomplete Lithiation->Titrate n-BuLi Cause: Inaccurate n-BuLi Use Anhydrous Conditions Use Anhydrous Conditions Incomplete Lithiation->Use Anhydrous Conditions Cause: Moisture Optimize Temp/Time Optimize Temp/Time Incomplete Lithiation->Optimize Temp/Time Cause: Poor Kinetics Ensure Inert Atmosphere Ensure Inert Atmosphere Side Reactions->Ensure Inert Atmosphere Cause: O2/H2O Check n-BuLi Stoichiometry Check n-BuLi Stoichiometry Side Reactions->Check n-BuLi Stoichiometry Cause: Excess n-BuLi Maintain Low Temperature Maintain Low Temperature Side Reactions->Maintain Low Temperature Cause: Reaction with THF Minimize Reaction Time Minimize Reaction Time Degradation->Minimize Reaction Time Cause: Prolonged Reaction Avoid High Temperatures Avoid High Temperatures Degradation->Avoid High Temperatures Cause: Thermal Instability

Caption: Troubleshooting decision tree for low-yield lithiation.

References

  • Gao, Y., et al. (2021). 2‐Lithio‐1,3‐dithiane. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Smith, K., & El-Hiti, G. A. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1221-1229. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Bailey, W. F., et al. (1996). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 61(24), 8216–8228. [Link]

  • Valiulin, R. A., Kottani, R., & Kutateladze, A. G. (2006). When ethyl is infinitely different from methyl: double addition of lithiated dithianes to aromatic carboxylates revisited. The Journal of organic chemistry, 71(13), 5047–5049. [Link]

  • Vapourtec. (n.d.). Lithiation. [Link]

  • Reich, H. J. (2018). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Accounts of chemical research, 51(5), 1219–1227. [Link]

  • Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric...[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Titration of n-BuLi. [Link]

  • Wikipedia. (n.d.). n-Butyllithium. [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. [Link]

  • Reddit. (2019). Using n-BuLi at room temperature?[Link]

  • Chemistry Stack Exchange. (2018). Why are DOM lithiations sometimes conducted at −78 °C and othertimes conducted at elevated temperatures?[Link]

  • ResearchGate. (2013). Problem with nBuLi reaction. [Link]

  • OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. [Link]

  • Exploring the practical uses of TMEDA in 2025. (2025). [Link]

Sources

Technical Support Center: Preventing Over-Alkylation of 1,3-Dithianes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who utilize 1,3-dithiane chemistry, a cornerstone of modern organic synthesis. The conversion of 1,3-dithianes into their corresponding 2-lithio derivatives, pioneered by Corey and Seebach, provides a powerful method for acyl anion synthons ("Umpolung" or polarity inversion)[1]. However, a frequent challenge in this process is controlling the reaction to achieve selective mono-alkylation, as the formation of dialkylated byproducts can significantly complicate purification and reduce yields.

This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and solve issues related to the over-alkylation of 1,3-dithianes, ensuring the success and efficiency of your synthetic endeavors.

Troubleshooting Guide: Mono- vs. Di-alkylation

This section provides a quick reference for common issues encountered during the alkylation of 1,3-dithianes.

Observation / Issue Probable Cause(s) Recommended Solutions & Rationale
High percentage of dialkylated product observed by TLC/NMR/GC-MS. 1. Excess Base: More than one equivalent of the strong base (e.g., n-BuLi) was used, leading to the deprotonation of the mono-alkylated product.Solution: Carefully titrate your n-BuLi solution before use to determine its exact molarity. Use precisely 1.0 equivalent of base relative to the dithiane starting material.
2. High Reaction Temperature: The deprotonation of the mono-alkylated product is kinetically slower but becomes significant at higher temperatures.Solution: Maintain a low temperature (typically -30°C to -78°C) during the deprotonation and alkylation steps. This minimizes the rate of the second deprotonation, favoring the mono-alkylation pathway[1].
3. Slow Addition of Electrophile: If the electrophile is added too slowly, the concentration of the initial dithiane anion decreases while the concentration of the mono-alkylated product builds up, creating an opportunity for it to be deprotonated by any remaining base.Solution: Once the initial deprotonation is complete, add the electrophile solution expeditiously (while still monitoring for exotherms) to trap the initial anion before a second deprotonation can occur.
4. Excess Electrophile with Excess Base: If both base and electrophile are present in excess, any mono-alkylated product that forms and is subsequently deprotonated will be readily trapped to form the dialkylated product.Solution: Adhere to a strict 1.0:1.0 stoichiometry of base to dithiane. A slight excess (1.05-1.1 eq.) of the electrophile is acceptable to ensure the consumption of the dithiane anion.
Reaction is sluggish or incomplete, with starting material remaining. 1. Insufficient Base / Inactive Base: The n-BuLi solution may have degraded, or an insufficient amount was used.Solution: Use freshly titrated or newly purchased n-BuLi. Ensure an inert atmosphere (N₂ or Ar) is maintained throughout the reaction to prevent quenching of the base by moisture or oxygen.
2. Unreactive Electrophile: The alkylating agent is not sufficiently reactive (e.g., secondary or tertiary halides, which may favor elimination)[2].Solution: The Corey-Seebach reaction works best with reactive primary alkyl halides or tosylates[2][3]. For less reactive electrophiles, consider using an additive like HMPA or DMPU to increase the reactivity of the lithiated dithiane, but be aware this may also increase the rate of dialkylation if not carefully controlled.
Complex mixture of products, including potential byproducts from base. 1. Reaction Warmed Prematurely: Allowing the reaction to warm before the electrophile has fully reacted can lead to the dithiane anion acting as a base and participating in side reactions.Solution: Maintain the cold bath until the reaction is complete (monitored by TLC) before quenching. Quench the reaction at low temperature before beginning the warm-up and workup procedure.

Frequently Asked Questions (FAQs)

Q1: Why is over-alkylation a common side reaction in 1,3-dithiane chemistry?

The protons on the C2 carbon of a 1,3-dithiane are acidic (pKa ≈ 31) due to the electron-withdrawing and stabilizing effect of the two adjacent sulfur atoms[4]. A strong base like n-butyllithium (n-BuLi) is required to abstract one of these protons, forming a nucleophilic 2-lithio-1,3-dithiane anion[1][5]. After the first alkylation, the resulting 2-alkyl-1,3-dithiane still possesses one proton at the C2 position. While this second proton is slightly less acidic, it can still be removed by a strong base, especially if there is an excess of base present or if the reaction temperature is too high[2]. This second deprotonation generates a new anion that can react with another molecule of the electrophile, leading to the dialkylated product[5][6].

Q2: How does temperature control critically influence the selectivity for mono-alkylation?

Temperature control is arguably the most critical parameter for achieving selective mono-alkylation. The deprotonation and subsequent alkylation are typically performed at low temperatures (e.g., -78°C to -30°C) for several reasons:

  • Kinetic Control: At low temperatures, the rate of the second deprotonation (of the mono-alkylated product) is significantly slower than the rate of the initial deprotonation. This kinetic difference allows the first-formed anion to be trapped by the electrophile before a substantial amount of the second deprotonation can occur.

  • Anion Stability: Lithiated species are more stable at lower temperatures, minimizing decomposition and side reactions.

  • Reaction Exotherm: Both the deprotonation with n-BuLi and the subsequent alkylation can be exothermic. Low temperatures help to dissipate this heat and prevent localized "hot spots" in the reaction flask that could accelerate the undesired second deprotonation.

Q3: What is the optimal stoichiometry of base and electrophile to favor mono-alkylation?

To maximize the yield of the mono-alkylated product, precise control over stoichiometry is essential.

  • Base (n-BuLi): Use exactly 1.0 equivalent of a freshly titrated strong base. Using less will result in incomplete conversion of the starting material. Using more than 1.0 equivalent is the most common cause of over-alkylation, as the excess base will deprotonate the mono-alkylated product as it is formed.

  • Electrophile (Alkyl Halide): A slight excess, typically 1.05 to 1.1 equivalents , is recommended. This ensures that the initially formed dithiane anion is rapidly consumed, minimizing its availability for side reactions and pushing the equilibrium towards the desired product.

Q4: My mono-alkylation was successful, but now I want to perform a second, different alkylation. How do I proceed?

The potential for over-alkylation can be turned into a synthetic advantage for creating ketones with two different alkyl groups. This is achieved through a sequential, two-step process:

  • First Alkylation: Perform the first mono-alkylation under the carefully controlled conditions described above (1.0 eq. n-BuLi, low temperature, 1.05 eq. of the first electrophile, R¹-X).

  • Isolation: Fully work up and purify the 2-R¹-1,3-dithiane product. This is a critical step to remove any unreacted reagents.

  • Second Alkylation: Subject the purified mono-alkylated product to the reaction conditions a second time, using a different electrophile (R²-X). This will generate the 2-R¹,2-R²-1,3-dithiane. Subsequent hydrolysis will yield the unsymmetrical ketone, R¹-CO-R².

Visualizing the Reaction Pathway

The following diagram illustrates the desired mono-alkylation pathway versus the competing over-alkylation pathway that leads to the undesired byproduct.

G cluster_main Alkylation of 1,3-Dithiane Start 1,3-Dithiane Anion1 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) Start->Anion1 1.0 eq. n-BuLi Low Temp (-78°C) MonoAlk Desired Product: 2-Alkyl-1,3-dithiane Anion1->MonoAlk 1.05 eq. R-X Anion2 2-Lithio-2-alkyl-1,3-dithiane MonoAlk->Anion2 Excess n-BuLi or High Temp DiAlk Undesired Byproduct: 2,2-Dialkyl-1,3-dithiane Anion2->DiAlk R-X

Caption: Desired mono-alkylation (green) vs. undesired over-alkylation (red).

Key Experimental Protocol: Selective Mono-butylation of 1,3-Dithiane

This protocol provides a representative procedure for achieving selective mono-alkylation.

Reagents & Equipment:

  • 1,3-Dithiane

  • n-Butyllithium (n-BuLi) in hexanes (freshly titrated)

  • 1-Bromobutane

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen inlet.

  • Reagent Preparation: Dissolve 1,3-dithiane (1.0 eq.) in anhydrous THF under a positive pressure of nitrogen.

  • Deprotonation: Cool the solution to -40°C using a dry ice/acetone bath. Slowly add n-BuLi (1.0 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -30°C. A milky white or pale yellow suspension of the lithiated dithiane should form. Stir the mixture at this temperature for 1-2 hours.

  • Alkylation: Cool the suspension to -78°C. Add 1-bromobutane (1.05 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction mixture to stir at -78°C for 30 minutes, then let it slowly warm to room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath and carefully quench the reaction by the slow addition of water.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-butyl-1,3-dithiane.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • CHEMISTRY LEARNING. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane [Video]. YouTube. Retrieved from [Link]

  • Hs, S. (n.d.). Chemistry of 1,3-Dithiane. Scribd. Retrieved from [Link]

  • Learn Chemistry Online. (2020, October 1). B.Sc. III Year | Organic synthesis via enolates | Alkylation of 1,3 - dithiane | एल्किलीकरण [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-Dithiane. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Dithiane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • Dr. S. S. Verma. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Anhydrous Reaction Conditions for the Corey-Seebach Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Corey-Seebach reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful carbon-carbon bond-forming reaction. Here, we will delve into the critical importance of anhydrous reaction conditions and provide practical solutions to common challenges encountered during the procedure.

Introduction: The Imperative of a Water-Free Environment

The Corey-Seebach reaction is a cornerstone of modern organic synthesis, enabling the transformation of an aldehyde into a nucleophilic acyl anion equivalent through the formation of a 1,3-dithiane.[1][2] This "umpolung" or reversal of polarity is what gives the reaction its synthetic power. The key intermediate, a 2-lithio-1,3-dithiane, is a potent nucleophile capable of reacting with a wide array of electrophiles.[2][3]

However, this potent nucleophile is also a strong base. The acidity of the C-H bond at the 2-position of a 1,3-dithiane is characterized by a pKa value of approximately 30.[3] Consequently, the corresponding lithiated carbanion is highly reactive towards any available proton source, with water being a primary culprit in laboratory settings. The presence of even trace amounts of moisture can lead to the immediate quenching of the lithiated intermediate, reverting it to the starting dithiane and resulting in low or no yield of the desired product. Therefore, the scrupulous exclusion of water is not merely a recommendation but a prerequisite for success.

Frequently Asked Questions (FAQs)

Here we address some of the most common queries regarding anhydrous conditions for the Corey-Seebach reaction.

Q1: Why are anhydrous conditions so critical for the Corey-Seebach reaction?

A1: The core of the Corey-Seebach reaction is the generation of a 2-lithio-1,3-dithiane, which acts as the key nucleophile.[2][3] This organolithium species is a very strong base. Water, with a pKa of about 15.7, is a much stronger acid than the C-H bond of the dithiane (pKa ≈ 30).[3] If water is present in the reaction mixture, it will rapidly and irreversibly protonate the lithiated dithiane, quenching the desired nucleophile and preventing it from reacting with the intended electrophile. This results in the recovery of the starting dithiane and a failed reaction.

Q2: What are the primary sources of water contamination in the reaction?

A2: Water can be introduced from several sources:

  • Atmospheric moisture: Air contains a significant amount of water vapor, which can be readily absorbed by hygroscopic solvents and reagents.

  • Improperly dried glassware: Glass surfaces can adsorb a thin film of water.[4]

  • "Anhydrous" solvents from commercial suppliers: While sold as anhydrous, these solvents can absorb moisture over time once the bottle is opened. Their water content should always be verified or they should be freshly dried.

  • Reagents: Some reagents may not be perfectly dry and can introduce moisture.

Q3: What solvents are suitable for the Corey-Seebach reaction, and how should they be dried?

A3: The most common solvent for the lithiation step is anhydrous tetrahydrofuran (THF).[1] Other ethereal solvents like diethyl ether can also be used. For the formation of organolithium reagents in general, pentane or hexane are often employed.[5] It is crucial that these solvents are rigorously dried before use.

SolventDrying MethodComments
Tetrahydrofuran (THF)Distillation from sodium/benzophenone ketyl.The deep blue or purple color of the benzophenone ketyl radical anion serves as a visual indicator that the solvent is anhydrous and oxygen-free.[6]
Diethyl EtherDistillation from sodium/benzophenone ketyl.Similar to THF, the blue ketyl indicates dryness.
Pentane/HexaneDistillation from calcium hydride (CaH₂) or storage over activated molecular sieves (3Å or 4Å).These non-coordinating solvents are often used for the initial preparation of some organolithium reagents.[5]

For routine laboratory use, passing the solvent through a column of activated alumina (a solvent purification system) is also a common and effective method for obtaining anhydrous solvent.

Q4: How should I properly dry my glassware for the reaction?

A4: All glassware must be meticulously dried to remove adsorbed water.[4]

  • Oven Drying: Place the glassware in an oven at a temperature above 120 °C for at least 4 hours, or ideally, overnight.[4][7] Assemble the apparatus while it is still hot and allow it to cool under a stream of dry, inert gas (nitrogen or argon).

  • Flame Drying: For faster drying, the assembled glassware can be heated with a heat gun or a Bunsen burner under a flow of inert gas. Heat the glass until any visible moisture has evaporated, and continue heating for a few more minutes. Allow the apparatus to cool to room temperature under the inert gas flow before adding reagents.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or no yield of the desired product; recovery of starting dithiane. Presence of moisture quenching the lithiated intermediate.- Ensure all glassware is rigorously oven-dried or flame-dried immediately before use.[4] - Use freshly distilled anhydrous solvents.[6] - Maintain a positive pressure of a dry inert gas (nitrogen or argon) throughout the reaction.[8] - Dry all liquid reagents (e.g., the aldehyde for dithiane formation) over an appropriate drying agent if necessary.
Reaction mixture color does not change upon addition of n-butyllithium, or the characteristic color fades quickly. The n-butyllithium is being consumed by a proton source other than the dithiane. This is a strong indication of moisture or other acidic impurities.- Re-check all sources of potential moisture contamination as listed above. - Titrate the n-butyllithium solution before use to confirm its concentration, as it can degrade upon storage.
Side products are observed. Incomplete lithiation or reaction with atmospheric carbon dioxide.- Ensure the reaction is conducted under a strictly inert atmosphere to prevent reaction with CO₂ to form a carboxylic acid side product. - Add the n-butyllithium slowly at low temperature (typically -30 °C to -20 °C) to ensure complete deprotonation before adding the electrophile.[1][3]

Experimental Protocol: A Model Corey-Seebach Reaction

This protocol outlines the alkylation of 2-phenyl-1,3-dithiane with benzyl bromide, emphasizing the critical steps for maintaining anhydrous conditions.

Step 1: Dithiane Formation This step is generally less moisture-sensitive than the lithiation but using anhydrous solvent is good practice.

  • To a solution of benzaldehyde (1 equivalent) in anhydrous dichloromethane, add 1,3-propanedithiol (1.1 equivalents).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (0.1 equivalents), dropwise.[1]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 2-phenyl-1,3-dithiane, which can be purified by crystallization or column chromatography.

Step 2: Lithiation and Alkylation (Strictly Anhydrous)

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen or argon inlet. Allow the apparatus to cool under a positive pressure of the inert gas.[8][9]

  • Reagent Addition: Dissolve 2-phenyl-1,3-dithiane (1 equivalent) in freshly distilled anhydrous THF and transfer it to the reaction flask via a cannula or a syringe.[1]

  • Lithiated Intermediate Formation: Cool the solution to -30 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -20 °C.[1] A color change, often to yellow or orange, indicates the formation of the lithiated species. Stir the mixture at this temperature for 1-2 hours.[1]

  • Electrophile Addition: Add benzyl bromide (1.1 equivalents) dropwise via syringe, again maintaining the temperature below -20 °C.[1]

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

  • Workup: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizing the Workflow and Potential Pitfalls

Diagram 1: Corey-Seebach Reaction Workflow

Corey_Seebach_Workflow cluster_prep Preparation (Anhydrous) cluster_reaction Reaction Sequence Dry_Glassware Oven/Flame Dry Glassware Dithiane 1. Dithiane Formation Dry_Solvent Distill Anhydrous Solvent Lithiation 2. Lithiation (n-BuLi, THF, -30°C) Dithiane->Lithiation Inert Atmosphere Alkylation 3. Add Electrophile (e.g., R-X) Lithiation->Alkylation Key Intermediate Quench 4. Quench (aq. NH4Cl) Alkylation->Quench Workup 5. Workup & Purify Quench->Workup Product Desired Product Workup->Product

Caption: Workflow for the Corey-Seebach reaction, highlighting the critical lithiation step.

Diagram 2: Deleterious Reaction with Water

Quenching_Reaction Lithio_Dithiane 2-Lithio-1,3-dithiane (Strong Base) Dithiane 1,3-Dithiane (Starting Material) Lithio_Dithiane->Dithiane Protonation LiOH LiOH Lithio_Dithiane->LiOH Water H₂O (Proton Source) Water->Dithiane Water->LiOH

Caption: Undesired quenching of the lithiated intermediate by water.

References

  • The Corey-Seebach Reagent in the 21st Century: A Review. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Corey-Seebach Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Corey–Seebach reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • The Corey-Seebach Reagent in the 21st Century: A Review. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Corey-Seebach Reagent in the 21st Century. (2023). Encyclopedia.pub. Retrieved January 22, 2026, from [Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. Retrieved January 22, 2026, from [Link]

  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved January 22, 2026, from [Link]

  • Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Video: Preparing Anhydrous Reagents and Equipment. (2015). JoVE. Retrieved January 22, 2026, from [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Ethyl-1,3-dithiane Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-ethyl-1,3-dithiane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges encountered during the purification of this compound, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to equip you with the necessary knowledge to troubleshoot effectively and ensure the integrity of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurity profile of a crude this compound reaction mixture is largely dependent on the specific reaction conditions, stoichiometry, and work-up procedure. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: The most prevalent impurities are often unreacted 1,3-propanedithiol and propanal. The presence of excess starting materials is a common strategy to drive the reaction to completion, but this necessitates their removal during purification.

  • Linear Thioacetal Oligomers: Under acidic conditions, 1,3-propanedithiol can react with propanal to form linear oligomeric thioacetals instead of the desired cyclic this compound.[1] This side reaction is more pronounced with improper stoichiometry or prolonged reaction times at elevated temperatures.

  • Oxidized Byproducts: 1,3-propanedithiol is susceptible to oxidation, which can lead to the formation of disulfides. These can further react to form a complex mixture of sulfur-containing byproducts.

  • Solvent and Catalyst Residues: Residual organic solvents used in the reaction and extraction steps, as well as any acid catalyst (e.g., BF₃·OEt₂, p-toluenesulfonic acid), must be effectively removed.

Table 1: Common Impurities and Their Characteristics

ImpurityChemical StructureBoiling Point (°C)Key Identification Marker (¹H NMR)
1,3-PropanedithiolHS(CH₂)₃SH169Broad singlet for SH protons
PropanalCH₃CH₂CHO48Aldehydic proton (CHO) singlet ~9.7 ppm
Dithiane Disulfide(C₃H₆S₂)₂HighComplex multiplet signals
This compoundC₆H₁₂S₂~95 (20 mmHg)Triplet for the methine proton (S-CH-S)
Q2: My crude product has a very strong, unpleasant odor. How can I mitigate this during purification?

A2: The intense odor is primarily due to residual 1,3-propanedithiol, a volatile thiol.[2] Effective management of this odor is crucial for a safe and pleasant laboratory environment. Here are some proven strategies:

  • Chemical Quenching: Before concentrating the organic phase, wash it with a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide.[2][3] This will oxidize the residual thiol to less volatile and less odorous disulfides or sulfonic acids.

    • Caution: This is an oxidative quench. Ensure your target molecule, this compound, is stable under these conditions. A preliminary small-scale test is highly recommended.

  • Base Wash: An aqueous wash with a mild base, such as 10% aqueous potassium hydroxide, can help to deprotonate the thiol, forming a water-soluble thiolate that can be partitioned into the aqueous layer.[1]

  • Proper Ventilation: Always handle the crude reaction mixture and isolated product in a well-ventilated fume hood.

  • Waste Management: Quench all glassware and waste solutions that have come into contact with 1,3-propanedithiol with bleach before removal from the fume hood.

II. Troubleshooting Guide

Problem 1: Low Yield of this compound After Work-up
Possible Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction 1. Monitor the reaction progress by TLC or GC-MS. Look for the disappearance of the limiting reagent. 2. Extend the reaction time or gently heat the reaction mixture if progress has stalled. The formation of the thioacetal is an equilibrium process.[4] Ensuring the reaction has reached completion before work-up is critical to maximize the yield.
Loss of Product During Aqueous Work-up 1. Ensure the pH of the aqueous phase is neutral or slightly basic before extraction. 2. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, diethyl ether). This compound is stable under neutral and basic conditions but can be susceptible to hydrolysis under strongly acidic conditions, especially during prolonged contact with an aqueous phase.[5] Multiple extractions will ensure efficient transfer of the product from the aqueous to the organic phase.
Product Volatility 1. Use a rotary evaporator with controlled vacuum and a cold trap. Avoid excessive heating of the water bath. 2. For small-scale purifications, consider removing the solvent under a gentle stream of nitrogen. This compound is a relatively volatile compound.[1] Aggressive removal of the solvent can lead to significant product loss through co-evaporation.
Problem 2: The Purified Product is a Yellowish Oil, Not a Colorless Liquid.
Possible Cause Troubleshooting Action Scientific Rationale
Presence of Sulfur-Containing Impurities 1. Purify the crude product by flash column chromatography on silica gel. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. 2. Consider a final distillation under reduced pressure for highly pure material. Oxidized sulfur byproducts and polymeric materials are often colored and less volatile than the desired product. Column chromatography is effective at separating these polar impurities.[5] Distillation is an excellent final purification step for volatile compounds.[1]
Trace Acidic Residues 1. Incorporate a wash with a saturated aqueous solution of sodium bicarbonate during the work-up. 2. Dry the organic phase thoroughly with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal. Residual acid catalyst can cause slow decomposition or polymerization of the product over time, leading to discoloration. A bicarbonate wash neutralizes any remaining acid.

III. Experimental Protocols & Workflows

Standard Aqueous Work-up and Extraction Protocol
  • Quench the Reaction: Cool the reaction mixture to room temperature. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted organometallic reagents, if used.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF, add water and a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to achieve phase separation.

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • Water (2x)

      • Saturated aqueous sodium bicarbonate (NaHCO₃) (1x) - to neutralize excess acid.

      • Brine (saturated aqueous NaCl) (1x) - to aid in phase separation and remove bulk water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Visualizing the Purification Workflow

Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_final Final Product Crude Crude Reaction Mixture Quench Quench (e.g., NH4Cl) Crude->Quench Step 1 Extract Liquid-Liquid Extraction Quench->Extract Step 2 Wash Aqueous Washes (H2O, NaHCO3, Brine) Extract->Wash Step 3 Dry Drying (MgSO4) Wash->Dry Step 4 Concentrate Solvent Removal (Rotovap) Dry->Concentrate Step 5 Chromatography Column Chromatography (Optional) Concentrate->Chromatography Optional Pure Pure this compound Concentrate->Pure Direct Distill Distillation (Optional, for high purity) Chromatography->Distill Optional Distill->Pure

Caption: General purification workflow for this compound.

IV. Characterization of Pure this compound

The final confirmation of purity should be conducted using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is the most informative. Expect to see characteristic signals for the ethyl group (a triplet and a quartet) and the dithiane ring protons. The methine proton (S-CH-S) will appear as a triplet.

    • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon environments in the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and confirming the molecular weight of the product. A single sharp peak in the gas chromatogram with the correct mass-to-charge ratio in the mass spectrum is indicative of a pure sample.

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the absence of starting materials, such as the strong C=O stretch of propanal (around 1730 cm⁻¹) and the S-H stretch of 1,3-propanedithiol (around 2550 cm⁻¹).

By understanding the potential pitfalls and employing these troubleshooting strategies, researchers can confidently and efficiently purify this compound, ensuring the quality and reliability of their subsequent synthetic endeavors.

V. References

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-Dithiane. Retrieved from [Link]

  • Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry.

  • Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Dithiane. Retrieved from [Link]

  • Wikipedia. (2023, November 16). Propane-1,3-dithiol. Retrieved from [Link]

  • Ganguly, N. G., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399.

Sources

Technical Support Center: Improving Diastereoselectivity in 2-Ethyl-1,3-Dithiane Additions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diastereoselective additions of 2-ethyl-1,3-dithiane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding this powerful carbon-carbon bond-forming reaction. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of controlling stereochemistry in these reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Question: Why am I getting a low diastereomeric ratio (d.r.) in my this compound addition to an aldehyde?

Answer:

A low diastereomeric ratio is a common issue and can stem from several factors related to the reaction conditions and the stability of the intermediates. The stereochemical outcome of this reaction is primarily dictated by the facial selectivity of the electrophilic attack on the 2-lithio-2-ethyl-1,3-dithiane intermediate.

Underlying Causes and Solutions:

  • Reaction Temperature: Temperature is a critical parameter for controlling diastereoselectivity. Higher temperatures can lead to a less selective reaction by providing enough energy to overcome the activation energy barrier for the formation of the minor diastereomer.

    • Solution: Perform the reaction at a lower temperature. The typical range for the deprotonation of this compound with n-BuLi is between -40 °C and -20 °C in THF. For the subsequent addition to the electrophile, it is often beneficial to cool the reaction mixture to -78 °C before adding the aldehyde. This favors the kinetically controlled product, which is often the desired major diastereomer.

  • Solvent Choice: The solvent plays a crucial role in the aggregation state and reactivity of the organolithium reagent, as well as the conformation of the lithiated dithiane intermediate.

    • Solution: Tetrahydrofuran (THF) is the most commonly used solvent for these reactions. Its coordinating ability helps to solvate the lithium cation, leading to a more reactive and often more selective nucleophile. If you are using a less polar solvent like hexanes, consider switching to THF or a mixture of THF and hexanes.

  • Rate of Addition of Electrophile: A rapid addition of the aldehyde can lead to localized warming and a less controlled reaction.

    • Solution: Add the aldehyde solution dropwise to the cooled solution of the 2-lithio-2-ethyl-1,3-dithiane at -78 °C. This ensures that the reaction temperature remains low and constant, maximizing selectivity.

Logical Troubleshooting Workflow

start Low Diastereomeric Ratio Observed temp Is the reaction temperature at -78°C for the addition? start->temp solvent Are you using THF as the solvent? temp->solvent Yes outcome Improved Diastereoselectivity temp->outcome No, adjust temperature addition_rate Was the aldehyde added dropwise? solvent->addition_rate Yes solvent->outcome No, change solvent to THF addition_rate->outcome No, slow down the addition addition_rate->outcome Yes, consider other factors (see FAQs)

Caption: A stepwise guide to troubleshooting low diastereoselectivity.

Question: My reaction is giving the opposite diastereomer to what I expected. What could be the cause?

Answer:

Obtaining the unexpected diastereomer as the major product is often related to the conformational preference of the lithiated intermediate and the nature of the electrophile. The key is to understand the transition state geometry of the reaction.

Underlying Causes and Solutions:

  • Conformation of the Lithiated Intermediate: The 2-lithio-2-ethyl-1,3-dithiane exists in a chair-like conformation. The lithium atom can be either axial or equatorial. The ethyl group will also have a preference for either the axial or equatorial position to minimize steric interactions. The deprotonation of this compound with n-BuLi is believed to occur preferentially from the equatorial position, leading to a lithiated species with the lithium in the equatorial position and the ethyl group in the axial position to avoid steric hindrance with the sulfur lone pairs. However, this can be a dynamic equilibrium.

  • Facial Selectivity of Electrophilic Attack: The electrophile (e.g., an aldehyde) will approach the lithiated dithiane from the less sterically hindered face.

    • Axial Attack: Attack from the axial direction on the intermediate with an equatorial lithium is generally favored, leading to the formation of one diastereomer.

    • Equatorial Attack: Attack from the equatorial direction is generally disfavored due to steric hindrance from the dithiane ring.

  • Chelation Control: If your aldehyde has a chelating group (e.g., an α-alkoxy or α-hydroxy group), the reaction can proceed through a chelation-controlled transition state. The lithium cation can coordinate with the oxygen of the chelating group and one of the sulfur atoms of the dithiane, creating a rigid cyclic transition state. This can completely reverse the diastereoselectivity compared to a non-chelating electrophile.

    • Solution: If you are using a chelating aldehyde and wish to obtain the non-chelated product, consider protecting the chelating group (e.g., silyl ether for a hydroxyl group). Conversely, if you desire the chelation-controlled product, ensure your protecting group is labile enough to be removed or is a group that still allows for chelation.

Transition State Models

cluster_0 Non-Chelation Control cluster_1 Chelation Control a Electrophile approaches from the less hindered axial face b Leads to the 'normal' diastereomer a->b c Lithium coordinates with chelating group on electrophile d Forms a rigid cyclic transition state c->d e Attack from a specific face is enforced d->e f Can lead to the 'opposite' diastereomer e->f

Caption: Comparison of non-chelation and chelation-controlled transition states.

Question: How does the addition of HMPA or other additives affect the diastereoselectivity?

Answer:

Additives like hexamethylphosphoramide (HMPA) can have a profound impact on the reactivity and selectivity of organolithium reactions.

Effects of HMPA:

  • Breaking up Aggregates: Organolithium reagents often exist as aggregates in solution. HMPA is a strong coordinating ligand that can break up these aggregates into more reactive monomers or dimers. This increased reactivity can sometimes lead to lower selectivity.

  • Solvating the Lithium Cation: HMPA strongly solvates the lithium cation, creating a more "naked" and highly reactive carbanion. This can alter the transition state geometry and, consequently, the diastereoselectivity. In some cases, the increased reactivity can lead to a faster reaction at lower temperatures, which might improve selectivity.

Practical Considerations:

  • When to Use HMPA: HMPA is often used when the reaction is sluggish or when the organolithium reagent is not reactive enough. However, its effect on diastereoselectivity can be unpredictable and must be determined empirically for each specific case.

  • Alternatives to HMPA: Due to the toxicity of HMPA, alternatives like DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) are often used and can have similar effects on reactivity and selectivity.

Summary of Parameter Effects on Diastereoselectivity

ParameterChangeEffect on Diastereomeric Ratio (d.r.)Rationale
Temperature Decrease (e.g., to -78 °C)Generally IncreasesFavors the kinetically controlled product.
Solvent More Polar/Coordinating (e.g., THF)Generally IncreasesBetter solvation of Li+, leading to a more defined nucleophile.
Base Strong, non-nucleophilic (e.g., n-BuLi)Optimal for deprotonationEfficiently generates the lithiated intermediate.
Additives (HMPA, DMPU) AdditionVariableCan increase reactivity but may decrease selectivity.
Electrophile Presence of a chelating groupCan reverse selectivityForms a rigid, chelation-controlled transition state.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the deprotonation and alkylation of this compound?

The reaction is a classic example of the Corey-Seebach reaction, which utilizes the concept of "umpolung" or reversal of polarity.

  • Deprotonation: The acidic proton at the C2 position of the this compound (pKa ≈ 31) is removed by a strong base, typically n-butyllithium (n-BuLi), to form a resonance-stabilized carbanion. This 2-lithio-2-ethyl-1,3-dithiane is a nucleophilic acyl anion equivalent.

  • Nucleophilic Addition: The dithiane carbanion then acts as a nucleophile and attacks an electrophile, such as an aldehyde or ketone, to form a new carbon-carbon bond.

  • Hydrolysis (optional): The resulting dithiane adduct can be hydrolyzed back to a carbonyl group using reagents like mercury(II) chloride, revealing the final α-hydroxy ketone product.

A This compound B Deprotonation with n-BuLi A->B C 2-Lithio-2-ethyl-1,3-dithiane (Nucleophile) B->C D Addition to Electrophile (e.g., Aldehyde) C->D E Dithiane Adduct D->E F Hydrolysis (e.g., HgCl2) E->F G α-Hydroxy Ketone Product F->G

Caption: Overall workflow of the Corey-Seebach reaction with this compound.

Q2: Which proton (axial or equatorial) is preferentially removed during deprotonation, and how does this affect the stereochemical outcome?

There has been considerable debate and study on this topic. The current understanding is that the equatorial proton is kinetically favored for deprotonation. This is because the axial C-H bond is parallel to the p-type lone pairs on the adjacent sulfur atoms, leading to destabilizing electronic interactions upon carbanion formation. Deprotonation from the equatorial position avoids this unfavorable interaction.

This leads to a lithiated intermediate where the lithium atom is in the equatorial position and the ethyl group is in the axial position to minimize steric strain. The subsequent approach of the electrophile to this conformation then determines the diastereoselectivity of the product.

Q3: What are the best practices for setting up a reaction to maximize diastereoselectivity?
  • Use Dry Glassware and Solvents: Water will quench the organolithium reagent. Ensure all glassware is oven- or flame-dried and that solvents are anhydrous.

  • Titrate Your Organolithium Reagent: The concentration of commercially available organolithium reagents can vary. Titrating the n-BuLi solution before use ensures accurate stoichiometry.

  • Maintain Low Temperatures: Use an appropriate cooling bath (e.g., dry ice/acetone for -78 °C) and ensure the reaction temperature is maintained throughout the addition of the electrophile.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium reagent by oxygen or moisture.

  • Slow Addition: Add the electrophile slowly and dropwise to the solution of the lithiated dithiane to maintain temperature control and ensure a homogeneous reaction.

Q4: Are there any alternative methods to the Corey-Seebach reaction for achieving similar transformations?

Yes, while the Corey-Seebach reaction is a cornerstone of umpolung chemistry, other methods for generating acyl anion equivalents exist. These include:

  • Cyanohydrin Chemistry: Formation of cyanohydrins from aldehydes, followed by deprotonation and alkylation.

  • Nitroalkane Chemistry (Nef Reaction): Deprotonation of nitroalkanes followed by addition to electrophiles and subsequent conversion of the nitro group to a carbonyl.

  • Thiazolium Salt-Catalyzed Reactions (Stetter Reaction): An umpolung reaction that involves the conjugate addition of an aldehyde to an α,β-unsaturated compound.

Each of these methods has its own advantages and disadvantages in terms of substrate scope, reaction conditions, and stereoselectivity.

References

  • Smith, A. B., III, & Xiang, M. (2006). Anion Relay Chemistry (ARC): A General Strategy for Linchpin Couplings. Journal of the American Chemical Society, 128(1), 66–67. [Link]

  • Paquette, L. A. (Ed.). (2005). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Kerala PSC HSST Chemistry Syllabus 2026. (2026). Umpolung concept-1,3-Dithiane. [Link]

  • Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147–6212. [Link]

  • Chung, S. K., & Dunn, L. B., Jr. (1984). Mechanistic studies of 2-lithio-1,3-dithiane reactions with radical probes. The Journal of Organic Chemistry, 49(5), 935–937. [Link]

  • Roy, R., & Rey, A. W. (1991). Controlled diastereoselection in 2-lithio-1,3-dithiane additions onto α-substituted γ-lactols. Model studies toward bryostatin. Canadian Journal of Chemistry, 69(1), 62–69. [Link]

  • Aggarwal, V. K., & Adams, H. (1995). Anion Reactions of 1,3-Dithiane 1,3-Dioxide with Carbonyl Compounds: High Diastereoselectivity with Aromatic Aldehydes under Conditions of Equilibrium Control. The Journal of Organic Chemistry, 60(20), 6642–6648. [Link]

  • Corey-Seebach Reaction. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis. In Master Organic Chemistry. [Link]

  • Reich, H. J., & Sikorski, W. H. (1999). The effect of HMPA on the reactivity of epoxides, aziridines, and alkyl halides with organolithium reagents. The Journal of Organic Chemistry, 64(1), 14–15. [Link]

  • Aggarwal, V. K., & Thomas, A. (1996). 2-Halogeno-1,3-dithiane 1,3-dioxide: a diastereoselective carbonyl anion equivalent in reactions with aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (18), 2181–2187. [Link]

  • Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. ResearchGate. [Link]

  • da Silva, A. J. M., et al. (2009). High stereoselectivity on low temperature Diels-Alder reactions. Journal of the Brazilian Chemical Society, 20(8), 1540–1544. [Link]

  • Madrid, G., et al. (2001). Rigorous interpretation of electronic density functions of axial and equatorial conformers of dimethylphosphinoylcyclohexane, 2-(dimethylphosphinoyl)-1,3,5-trithiane, and 2-(dimethylphosphinoyl)-1,3-

Technical Support Center: Dithiane Deprotection with Mercuric Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for troubleshooting 1,3-dithiane deprotection using mercuric salts. The dithiane group is a cornerstone of modern organic synthesis, serving as a robust protecting group for carbonyls and a powerful tool for umpolung (polarity inversion) chemistry, famously utilized in the Corey-Seebach reaction.[1] However, the very stability that makes dithianes so useful also renders their cleavage a significant challenge.

Mercuric (Hg(II)) salts are classic and highly effective reagents for this transformation due to the high affinity of the soft Hg(II) cation for the soft sulfur atoms of the thioacetal.[2] This interaction dramatically facilitates hydrolysis back to the desired carbonyl compound. Despite its efficacy, the method is fraught with potential pitfalls, from stalled reactions to cumbersome workups, compounded by the significant toxicity of mercury reagents.[3]

This guide is designed for chemistry professionals engaged in research and drug development. It provides in-depth, experience-driven answers to common problems, detailed protocols, and the fundamental chemical principles behind them to empower you to diagnose and solve issues in your own experiments.

Core Principles: The Reaction Mechanism

Understanding the "how" is critical to troubleshooting the "why not." The deprotection proceeds via a Lewis acid-assisted hydrolysis.

  • Coordination: The Hg(II) salt, a potent thiophile, coordinates to one or both sulfur atoms of the dithiane ring. This coordination weakens the C-S bonds.

  • Hydrolysis: A molecule of water attacks the now highly electrophilic carbon atom.

  • Ring Opening & Elimination: This leads to the formation of a hemi-thioacetal intermediate. Subsequent steps involving further coordination and elimination, driven by the formation of a stable mercury-dithiolate precipitate, release the final carbonyl compound.[2]

G cluster_main Dithiane Deprotection Mechanism with Hg(II) Dithiane 1,3-Dithiane Adduct Lewis Acid-Base Adduct (Activated Complex) Dithiane->Adduct Coordination HgCl2 HgCl2 HgCl2->Adduct Intermediate Hemithioacetal Intermediate Adduct->Intermediate Nucleophilic Attack H2O_1 H₂O H2O_1->Intermediate Carbonyl Carbonyl Product (Ketone/Aldehyde) Intermediate->Carbonyl Elimination/ Rearrangement Precipitate Insoluble Mercury Dithiolate Precipitate Intermediate->Precipitate H2O_2 H₂O (optional path) G Start Problem: Reaction Stalled (No Conversion) CheckReagent 1. Verify Reagent Activity Start->CheckReagent CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckSubstrate 3. Evaluate Substrate Factors Start->CheckSubstrate HgSalt Is the Hg(II) salt appropriate? (e.g., Hg(NO₃)₂ > HgCl₂ > Hg(OAc)₂) CheckReagent->HgSalt Stoich Is stoichiometry correct? (Typically ≥2 eq. Hg(II)) CheckReagent->Stoich Base Is a base (e.g., CaCO₃) present to neutralize acid? CheckReagent->Base Solvent Is the solvent system appropriate? (e.g., aq. MeCN, aq. Acetone) CheckConditions->Solvent Temp Can the temperature be increased? CheckConditions->Temp SolidState Consider solid-state grinding with Hg(NO₃)₂ for rapid reaction. CheckConditions->SolidState Sterics Is the substrate sterically hindered? CheckSubstrate->Sterics Chelation Are other functional groups chelating the Hg(II)? CheckSubstrate->Chelation

Sources

Navigating the Polarity: A Technical Guide to Solvent Selection in Corey-Seebach Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the power of the Corey-Seebach reaction. Here, we delve into one of the most critical, yet often overlooked, parameters for success: the choice of solvent. This document provides in-depth, experience-driven insights into why your solvent selection can make or break your synthesis, offering practical troubleshooting advice and answers to frequently asked questions.

The Heart of the Matter: Why Solvent Choice is Paramount

The Corey-Seebach reaction hinges on the generation and subsequent reaction of a lithiated dithiane, a potent acyl anion equivalent.[1][2] This organolithium intermediate is highly reactive and sensitive to its environment. The solvent system does more than just dissolve the reagents; it actively participates in the reaction by:

  • Stabilizing the Organolithium Intermediate: The solvent must effectively solvate the lithium cation, preventing aggregation and precipitation of the lithiated dithiane.

  • Modulating Reactivity: The degree of solvation can influence the nucleophilicity of the carbanion, affecting reaction rates and even chemoselectivity.

  • Ensuring Reagent Purity: The presence of trace amounts of water or other protic impurities in the solvent can quench the organolithium species, leading to significantly reduced yields.

Troubleshooting Guide: Tackling Common Solvent-Related Issues

This section addresses specific experimental challenges you might encounter and links them to potential solvent-related causes and solutions.

Question: My reaction yield is consistently low, or the reaction fails to initiate. What could be the solvent-related problem?

Answer:

Low or no yield in a Corey-Seebach reaction is frequently traced back to the quality and handling of the solvent. Here’s a checklist of potential culprits and their remedies:

  • Inadequate Solvent Purity: The lithiated dithiane is a strong base and will be rapidly quenched by any protic impurities, primarily water.

    • Causality: Commercially available "anhydrous" solvents may still contain unacceptable levels of water for this sensitive reaction. Peroxides in ethers like THF can also interfere with the reaction.

    • Solution: Always use freshly purified, anhydrous solvent. For tetrahydrofuran (THF), a common and effective solvent, this means distilling from a suitable drying agent such as sodium/benzophenone or lithium aluminum hydride immediately before use.[3] Store the purified solvent under an inert atmosphere (nitrogen or argon) and use it within a few days.[3]

  • Improper Reaction Setup: Air and moisture can easily enter the reaction vessel if not properly assembled.

    • Causality: Even with a pure solvent, a poorly assembled apparatus will compromise the anhydrous and anaerobic conditions required.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before assembly.[4] Assemble the apparatus while hot under a stream of inert gas. Use well-greased joints and rubber septa to maintain a positive pressure of inert gas throughout the reaction.

Question: I am observing significant side product formation. How can the solvent system be optimized to improve selectivity?

Answer:

Side product formation can often be attributed to the reactivity of the lithiated dithiane not being appropriately modulated by the solvent.

  • Uncontrolled Reactivity: In some cases, the lithiated dithiane may be too reactive, leading to undesired side reactions with the electrophile or even the solvent itself.

    • Causality: The aggregation state of the organolithium species plays a crucial role in its reactivity. In a solvent like pure THF, the lithiated dithiane can exist as aggregates, which may have different reactivity profiles.

    • Solution: The addition of a polar aprotic co-solvent can significantly enhance the reaction's selectivity. Hexamethylphosphoramide (HMPA) is a classic additive known to break up organolithium aggregates, leading to more reactive and "naked" anions.[5] This increased reactivity can, in some cases, improve the desired reaction pathway over side reactions. However, due to the carcinogenicity of HMPA, safer alternatives are highly recommended. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has emerged as an excellent substitute, offering similar reactivity-enhancing properties with a much better safety profile.[6][7]

  • 1,2- vs. 1,4-Conjugate Addition: When using α,β-unsaturated carbonyl compounds as electrophiles, the choice of solvent system can dictate the regioselectivity of the addition.

    • Causality: The addition of the lithiated dithiane can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). The "hardness" or "softness" of the nucleophile, which is influenced by the solvent, can direct this selectivity.

    • Solution: In a less coordinating solvent like THF alone, the 1,2-addition product is often favored.[6] The addition of HMPA or DMPU can promote the formation of the 1,4-addition product.[2][6] This is because these additives create a more dissociated, "softer" nucleophile that preferentially attacks the "softer" electrophilic site at the β-carbon.

Frequently Asked Questions (FAQs)

Q1: Why is Tetrahydrofuran (THF) the most commonly used solvent for the Corey-Seebach reaction?

A1: THF is a polar aprotic solvent with several properties that make it well-suited for this reaction.[8] Its oxygen atom can coordinate with the lithium cation of the lithiated dithiane, which helps to dissolve and stabilize this intermediate.[9] This coordination is strong enough to promote the reaction but not so strong that it significantly reduces the nucleophilicity of the carbanion. Additionally, THF has a convenient boiling point for refluxing and is relatively easy to purify to the required anhydrous state.[8]

Q2: What is the role of HMPA and DMPU, and when should I consider using them?

A2: HMPA and its safer alternative, DMPU, are highly polar aprotic co-solvents that are strong Lewis bases.[5][7] Their primary role in the Corey-Seebach reaction is to break down the aggregates of the lithiated dithiane.[5] This de-aggregation leads to the formation of more reactive, monomeric organolithium species. You should consider using DMPU when:

  • You are experiencing low yields with THF alone, as the increased reactivity may drive the reaction to completion.

  • You need to favor 1,4-conjugate addition with α,β-unsaturated electrophiles.[6]

  • You are working with a particularly unreactive electrophile.

Q3: Are there any "greener" or alternative solvents to THF?

A3: Yes, 2-Methyltetrahydrofuran (2-MeTHF) is gaining popularity as a more environmentally friendly alternative to THF.[10] It is derived from renewable resources and has some practical advantages, including a higher boiling point and lower miscibility with water, which can simplify workup procedures.[10] 2-MeTHF has been shown to be a suitable solvent for various organometallic reactions, including those involving organolithium reagents.[11]

Solvent Properties Comparison

Solvent/AdditiveKey PropertiesImpact on Corey-Seebach Reaction
Tetrahydrofuran (THF) Polar aprotic, good coordinating abilityStandard solvent, stabilizes lithiated dithiane
Hexamethylphosphoramide (HMPA) Highly polar aprotic, strong Lewis baseBreaks aggregates, increases reactivity, promotes 1,4-addition. Carcinogenic.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) Highly polar aprotic, strong Lewis baseSafer alternative to HMPA with similar reactivity-enhancing effects.[7]
2-Methyltetrahydrofuran (2-MeTHF) Greener alternative to THF, higher boiling pointSuitable replacement for THF, can improve workup efficiency.[10]

Experimental Protocol: Lithiation of 1,3-Dithiane and Alkylation

This protocol provides a detailed, step-by-step methodology for a typical Corey-Seebach reaction, with a focus on proper solvent handling.

Materials:

  • 1,3-Dithiane

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., an alkyl halide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk line or glovebox for inert atmosphere operations

Workflow Diagram:

Corey_Seebach_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under vacuum B Assemble under inert gas (N2/Ar) A->B C Add 1,3-Dithiane B->C D Add freshly distilled anhydrous THF C->D E Cool to -30°C to -20°C D->E F Add n-BuLi dropwise E->F G Stir for 1-2 hours (Formation of Lithiated Dithiane) F->G H Add electrophile dropwise G->H I Allow to warm to room temperature and stir H->I J Quench with sat. aq. NH4Cl I->J K Extract with diethyl ether J->K L Wash with brine K->L M Dry over MgSO4 L->M N Concentrate in vacuo M->N O Purify by chromatography N->O

Caption: Experimental workflow for a typical Corey-Seebach reaction.

Procedure:

  • Preparation: Under an inert atmosphere of nitrogen or argon, add 1,3-dithiane to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Add freshly distilled, anhydrous THF via cannula or syringe. Stir the mixture until the 1,3-dithiane is completely dissolved.

  • Lithiation: Cool the solution to between -30 °C and -20 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via syringe, ensuring the internal temperature does not rise above -20 °C. A color change is typically observed upon formation of the lithiated species. Stir the reaction mixture at this temperature for 1-2 hours.

  • Alkylation: Slowly add the electrophile dropwise to the solution of the lithiated dithiane, again maintaining the temperature below -20 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Logical Relationships in Solvent Selection

Solvent_Choice_Logic cluster_problem Problem cluster_cause Potential Solvent-Related Cause cluster_solution Solution LowYield Low Yield / No Reaction ImpureSolvent Protic Impurities (e.g., H2O) LowYield->ImpureSolvent Primary Cause Aggregation Sub-optimal Reactivity (Aggregation) LowYield->Aggregation Secondary Cause SideProducts Side Product Formation SideProducts->Aggregation PoorSelectivity Poor Regioselectivity (1,2- vs 1,4-addition) Solvation Incorrect Nucleophile 'Softness' PoorSelectivity->Solvation Purify Distill Solvent (e.g., THF from Na/benzophenone) ImpureSolvent->Purify Solution AddCoSolvent Add DMPU to Increase Reactivity Aggregation->AddCoSolvent Solution TuneSolvent Add DMPU to Favor 1,4-Addition Solvation->TuneSolvent ChangeSolvent Consider 2-MeTHF Purify->ChangeSolvent Alternative

Caption: Decision-making flowchart for troubleshooting solvent-related issues.

References

  • Organic Chemistry Portal. Corey-Seebach Reaction. [Link]

  • Wikipedia. Corey-Seebach reaction. [Link]

  • Khan, A.; et al. The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 2021. [Link]

  • Wikipedia. Organolithium reagent. [Link]

  • Khan, A.; et al. The Corey-Seebach Reagent in the 21st Century: A Review. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • ETH Zürich. N,N'-Dimethylpropyleneurea. [Link]

  • Orango. What Is THF in Organic Chemistry? Key Properties & Uses. [Link]

  • Collum, D. B.; et al. Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms. National Center for Biotechnology Information. [Link]

  • ResearchGate. Solvent for Lithiation?. [Link]

  • Organic Syntheses. Purification of Tetrahydrofuran. [Link]

  • Taylor & Francis Online. Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. [Link]

  • Google Patents. Method for purifying high-purity organic solvent tetrahydrofuran for scientific research.
  • Journal of the American Chemical Society. Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms. [Link]

  • ResearchGate. Corey–Seebach reaction and the use of dithianes as substrate in different catalytic systems. [Link]

  • Wikipedia. Hexamethylphosphoramide. [Link]

  • ResearchGate. Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. [Link]

  • Chemistry LibreTexts. Grignard and Organolithium Reagents. [Link]

  • Google Groups.
  • ResearchGate. Effects of HMPA on the Structure and Reactivity of the Lithium Enolate of Cyclopentanone in THF: The Dimer is Responsible for Alkylation and Proton Exchange Reactions. [Link]

  • Organic Process Research & Development. Optimization of Organolithium Reactions. [Link]

  • ResearchGate. A comparative study of the effect of different solvents on the ring opening/closing of 7a. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • ResearchGate. Comparative Study of Solvents for the Extraction of Aromatics from Naphtha. [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Journal of the American Chemical Society. Hemilabile Ligands in Organolithium Chemistry: Substituent Effects on Lithium Ion Chelation. [Link]

  • ResearchGate. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • Mettler Toledo. Lithiation and Organolithium Reactions. [Link]

  • ResearchGate. The Regioselectivity of Addition of Organolithium Reagents to Enones and Enals: The Role of HMPA. [Link]

  • National Center for Biotechnology Information. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. [Link]

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Validation & Comparative

A Comparative Guide to Propanoyl Anion Equivalents: 2-Ethyl-1,3-Dithiane and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds is paramount. The concept of "umpolung," or the reversal of polarity, has unlocked novel disconnections in retrosynthetic analysis, enabling the construction of complex molecular architectures.[1] At the heart of this strategy lies the use of acyl anion equivalents, which allow for the nucleophilic introduction of an acyl group.[2] This guide provides a detailed comparison of 2-ethyl-1,3-dithiane, a classical propanoyl anion equivalent, with other notable alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic planning.

The Archetype: this compound

First introduced in the seminal work of Corey and Seebach, 1,3-dithianes have become stalwart reagents in the synthetic chemist's toolbox.[3][4] this compound serves as a masked propanoyl group, where the typically electrophilic carbonyl carbon is transformed into a nucleophilic center upon deprotonation.

Synthesis and Deprotonation

This compound is readily prepared by the thioacetalization of propanal with 1,3-propanedithiol, typically under acidic catalysis.[5] The acidity of the C2 proton (pKa ≈ 31) allows for its facile removal by a strong base, most commonly n-butyllithium (n-BuLi), to generate the corresponding 2-lithio-2-ethyl-1,3-dithiane.[6] This nucleophilic species is stabilized by the adjacent sulfur atoms.

cluster_synthesis Synthesis of this compound cluster_deprotonation Deprotonation Propanal Propanal This compound This compound Propanal->this compound + 1,3-Propanedithiol, H+ 1,3-Propanedithiol 1,3-Propanedithiol Dithiane This compound Lithio-dithiane 2-Lithio-2-ethyl-1,3-dithiane Dithiane->Lithio-dithiane + n-BuLi

Figure 1: Synthesis and deprotonation of this compound.

Reactivity and Applications

The lithiated this compound is a versatile nucleophile that reacts with a wide array of electrophiles, including alkyl halides, epoxides, aldehydes, ketones, and esters.[7] This reactivity allows for the construction of various carbon skeletons, which upon deprotection, yield the corresponding ketones.

Figure 2: Reactivity of 2-lithio-2-ethyl-1,3-dithiane.

Deprotection

A critical step in the use of dithianes is the final deprotection to unveil the carbonyl group. This has traditionally been a limitation, often requiring harsh and toxic reagents like mercury(II) salts.[8] However, numerous milder methods have been developed, including oxidative cleavage with reagents like N-bromosuccinimide (NBS) or ceric ammonium nitrate (CAN), and metal-free methods employing hypervalent iodine reagents or even electrochemical oxidation.[5][9] A particularly mild and environmentally friendly protocol utilizes 30% aqueous hydrogen peroxide with a catalytic amount of iodine in a micellar system.[9][10]

Alternative Propanoyl Anion Equivalents

While this compound is a powerful tool, several other classes of compounds can also serve as propanoyl anion equivalents, each with its own set of advantages and disadvantages.

Cyanohydrins Derived from Propanal

Cyanohydrins, formed by the addition of cyanide to an aldehyde, can be protected and then deprotonated to form a nucleophilic species. For a propanoyl anion equivalent, propanal is the starting material.

Formation and Reactivity: Propanal reacts with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide (TMSCN), to form the corresponding cyanohydrin.[11] The hydroxyl group is typically protected, for example, as a trimethylsilyl (TMS) or ethoxyethyl (EE) ether, to prevent unwanted side reactions during deprotonation. The resulting protected cyanohydrin can then be deprotonated at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the carbanion. This nucleophile can then react with various electrophiles.

Deprotection: The deprotection of the resulting alkylated or acylated cyanohydrin to the corresponding ketone involves hydrolysis of the nitrile and removal of the protecting group, which can often be achieved under acidic or basic conditions.[12]

1-Nitropropane

Nitroalkanes are another important class of acyl anion precursors. The α-protons of nitroalkanes are acidic and can be removed with a suitable base to form a nitronate anion.

Formation and Reactivity: 1-Nitropropane is commercially available. Deprotonation is typically achieved with bases such as sodium ethoxide or potassium carbonate to generate the nitronate anion. This nucleophile can undergo Michael additions to α,β-unsaturated carbonyl compounds and can also be alkylated with alkyl halides, although C- vs. O-alkylation can be a competing pathway.[13]

Deprotection: The conversion of the resulting nitroalkane to the corresponding ketone is most commonly achieved via the Nef reaction, which traditionally involves treatment of the nitronate salt with strong acid.[14][15][16] Milder, oxidative methods have also been developed, for instance, using potassium permanganate or ozone.[17] A visible-light photocatalysis-hydrolysis sequence provides a one-pot transformation under mild conditions.[18]

Silyl Propenyl Ethers

Silyl enol ethers are widely used as enolate equivalents. For a propanoyl anion equivalent, a silyl ether of the enol of propanal can be employed.

Formation and Reactivity: Silyl propenyl ethers can be prepared by treating propanal with a silylating agent, such as trimethylsilyl chloride, in the presence of a base like triethylamine.[19] These compounds are generally not deprotonated but rather act as nucleophiles in the presence of a Lewis acid catalyst, such as titanium tetrachloride, in reactions like the Mukaiyama aldol and Michael additions.[19][20]

Deprotection: The silyl enol ether adducts are typically hydrolyzed under mild acidic or basic conditions during workup to reveal the carbonyl functionality.

Comparative Performance: A Data-Driven Overview

Acyl Anion EquivalentPrecursorDeprotonation/ActivationTypical ElectrophilesDeprotection ConditionsTypical Yields
This compound Propanaln-BuLi, THF, -20 to 0 °CAlkyl halides, epoxides, aldehydes, ketones, enonesHgCl₂, CaCO₃; NBS; IBX; H₂O₂/I₂Good to excellent (70-95%)
Protected Propanal Cyanohydrin PropanalLDA, THF, -78 °CAlkyl halides, aldehydes, ketonesAcid or base hydrolysisModerate to good (60-85%)
1-Nitropropane 1-NitropropaneNaOEt, EtOH or K₂CO₃α,β-Unsaturated carbonyls, alkyl halidesNef reaction (strong acid); KMnO₄; O₃; PhotocatalysisModerate to good (50-80%)
Silyl Propenyl Ether PropanalLewis acid (e.g., TiCl₄)Aldehydes, ketones, enonesMild acid/base workupGood to excellent (70-90%)

Experimental Protocols

Protocol 1: Alkylation of 2-Lithio-2-ethyl-1,3-dithiane
  • To a solution of this compound (1.0 eq) in anhydrous THF at -20 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Allow the solution to warm to 0 °C and stir for 2 hours.

  • Cool the resulting solution of the lithiated dithiane to 0 °C and add a solution of the alkyl halide (1.1 eq) in anhydrous THF.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Michael Addition of 1-Nitropropane Anion
  • To a solution of 1-nitropropane (1.2 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base such as sodium ethoxide.

  • Add the α,β-unsaturated carbonyl compound (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of an acyl anion equivalent is dictated by several factors, including the nature of the electrophile, the presence of other functional groups in the substrate, and the desired reaction conditions.

  • This compound is often favored for its reliability and the high nucleophilicity of its lithiated form, making it suitable for reactions with less reactive electrophiles like alkyl halides. The development of mild deprotection protocols has significantly enhanced its utility.[8][9] A self-validating system for dithiane chemistry involves confirming the formation of the lithiated species (often by a color change to yellow or orange) and monitoring the disappearance of the starting materials by TLC. Successful deprotection is confirmed by the appearance of the carbonyl stretch in the IR spectrum of the product.

  • Protected cyanohydrins offer an alternative when the harsh basic conditions of dithiane deprotonation are a concern. The use of LDA at low temperatures allows for precise control over the deprotonation. The final hydrolysis to the ketone is generally straightforward.

  • 1-Nitropropane is particularly well-suited for Michael additions, where the nitronate anion acts as a soft nucleophile. However, its use with hard electrophiles like alkyl halides can be complicated by O-alkylation. The success of a Nef reaction is often indicated by a color change and the evolution of gas (N₂O).

  • Silyl propenyl ethers are ideal for Lewis acid-catalyzed additions, offering a milder alternative to the use of strongly basic enolates. The reaction conditions are often compatible with a wide range of functional groups.

Conclusion

This compound remains a robust and versatile propanoyl anion equivalent, with a wealth of literature supporting its application. However, for specific synthetic challenges, such as the presence of base-sensitive functional groups or the need for milder reaction conditions, alternatives like protected cyanohydrins, 1-nitropropane, and silyl propenyl ethers offer valuable complementary strategies. A thorough understanding of the reactivity, scope, and limitations of each of these reagents is crucial for the modern synthetic chemist to navigate the complexities of molecular design and construction.

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A Comparative Guide to 1,3-Dithianes and 1,3-Dithiolanes in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic manipulation of functional groups is paramount. Among the arsenal of protective groups and synthetic intermediates, 1,3-dithianes and 1,3-dithiolanes have carved out a significant niche. Both are cyclic thioacetals, primarily employed to mask the reactivity of carbonyl compounds or to serve as versatile acyl anion equivalents through the principle of "umpolung" or polarity inversion. While structurally similar—differing only by a single methylene unit in their backbone—their performance in the laboratory can diverge in subtle yet critical ways. This guide provides an in-depth comparison of these two synthetic mainstays, supported by experimental data and mechanistic rationale to inform your selection in complex synthetic endeavors.

At a Glance: Key Differences and Considerations

Feature1,3-Dithiane (from 1,3-Propanedithiol)1,3-Dithiolane (from 1,2-Ethanedithiol)Key Considerations for Selection
Ring Size 6-membered ring5-membered ringRing strain and conformational preferences can influence stability and reactivity.
Formation Generally straightforward under acidic conditions.Formation can be faster due to the Thorpe-Ingold effect, but may be more susceptible to side reactions.Dithiolanes may be favored for sterically hindered ketones.
Stability Generally more stable to a wider range of reaction conditions.[1][2][3]Less stable, particularly towards some oxidative and reductive conditions.Dithianes are often preferred for multi-step syntheses requiring robust protection.
Deprotection Often requires harsher conditions for cleavage.[4]Generally easier to deprotect under milder conditions.The choice depends on the lability of other functional groups in the molecule.
Acyl Anion Reactivity The classic choice for Corey-Seebach type reactions; the lithiated anion is well-stabilized and highly reactive.[5]Can also be used as acyl anion equivalents, but are less common for this purpose.1,3-Dithianes are the more established and reliable choice for umpolung strategies.

The Dual Roles: Protection and Polarity Inversion

Both 1,3-dithianes and 1,3-dithiolanes are primarily formed by the acid-catalyzed reaction of a carbonyl compound with the corresponding dithiol (1,3-propanedithiol for dithianes and 1,2-ethanedithiol for dithiolanes).[4] This transformation converts the electrophilic carbonyl carbon into a neutral, sterically hindered thioacetal, rendering it inert to nucleophiles and many reducing agents.[1][2]

Beyond their protective capacity, these molecules are central to the concept of umpolung. The protons on the carbon atom between the two sulfur atoms are sufficiently acidic to be removed by a strong base, such as n-butyllithium. This generates a stabilized carbanion that acts as an acyl anion equivalent—a nucleophilic carbonyl moiety. This powerful synthetic strategy, pioneered by Corey and Seebach, allows for the formation of carbon-carbon bonds at the carbonyl carbon, a transformation not possible with the parent carbonyl compound.[5]

Formation and Stability: A Structural Perspective

The formation of both cyclic thioacetals is typically efficient. However, the five-membered ring of a 1,3-dithiolane can sometimes form more readily from sterically hindered ketones due to the relief of steric strain in the transition state, an example of the Thorpe-Ingold effect.

Once formed, the six-membered ring of the 1,3-dithiane generally confers greater thermodynamic stability compared to the five-membered dithiolane ring.[1][2][3] This enhanced stability makes 1,3-dithianes a more robust protecting group, capable of withstanding a broader array of synthetic transformations.[3]

The Critical Step: Deprotection

The choice between a dithiane and a dithiolane often hinges on the conditions required for their removal. The greater stability of the 1,3-dithiane necessitates more forcing conditions for deprotection.[4] This can be a double-edged sword: while it ensures the protecting group remains intact throughout a lengthy synthesis, its eventual removal might compromise sensitive functional groups elsewhere in the molecule.

Conversely, 1,3-dithiolanes are generally more labile and can be cleaved under milder conditions. This makes them a more attractive option when the overall molecular architecture is delicate.

A wide variety of reagents have been developed for the deprotection of both systems, often involving oxidative or hydrolytic methods. Common reagents include mercury(II) salts, N-bromosuccinimide (NBS), and various oxidizing agents like iodine in the presence of hydrogen peroxide.[2][6] The development of milder, more chemoselective deprotection methods remains an active area of research.[1]

Experimental Protocols

Protocol 1: Protection of Cyclohexanone with 1,3-Propanedithiol (Formation of a 1,3-Dithiane)

Objective: To protect the carbonyl group of cyclohexanone as its 1,3-dithiane derivative.

Materials:

  • Cyclohexanone

  • 1,3-Propanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of cyclohexanone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add 1,3-propanedithiol (1.1 eq).

  • Add BF₃·OEt₂ (0.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 1,3-dithiane.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: Deprotection of a 1,3-Dithiane using Iodine and Hydrogen Peroxide

Objective: To regenerate the carbonyl group from its 1,3-dithiane derivative.

Materials:

  • 1,3-Dithiane derivative

  • Acetone

  • Water

  • Iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the 1,3-dithiane (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of iodine (0.1 eq).

  • To this stirred solution, add 30% hydrogen peroxide (2.0-3.0 eq) dropwise at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate to consume excess iodine.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford the deprotected carbonyl compound.

  • Purify as necessary by column chromatography.

Visualizing the Synthetic Pathways

Formation and Deprotection Cycles

G cluster_0 1,3-Dithiane Cycle cluster_1 1,3-Dithiolane Cycle carbonyl_dithiane Carbonyl Compound dithiane 1,3-Dithiane carbonyl_dithiane->dithiane + 1,3-Propanedithiol, H⁺ lithio_dithiane Lithiated 1,3-Dithiane dithiane->lithio_dithiane + n-BuLi functionalized_dithiane Functionalized 1,3-Dithiane lithio_dithiane->functionalized_dithiane + Electrophile (E⁺) functionalized_dithiane->carbonyl_dithiane Deprotection carbonyl_dithiolane Carbonyl Compound dithiolane 1,3-Dithiolane carbonyl_dithiolane->dithiolane + 1,2-Ethanedithiol, H⁺ lithio_dithiolane Lithiated 1,3-Dithiolane dithiolane->lithio_dithiolane + n-BuLi functionalized_dithiolane Functionalized 1,3-Dithiolane lithio_dithiolane->functionalized_dithiolane + Electrophile (E⁺) functionalized_dithiolane->carbonyl_dithiolane Deprotection

Caption: Synthetic cycles of 1,3-dithianes and 1,3-dithiolanes.

Umpolung Strategy Workflow

Umpolung start Start: Aldehyde protection Protection React with 1,3-propanedithiol start->protection deprotonation Deprotonation Add strong base (n-BuLi) protection->deprotonation alkylation C-C Bond Formation Add electrophile (e.g., R-X) deprotonation->alkylation deprotection Deprotection Hydrolytic workup alkylation->deprotection product Product: Ketone deprotection->product

Caption: Workflow of the Corey-Seebach reaction using a 1,3-dithiane.

Conclusion: A Strategic Choice

The selection between 1,3-dithianes and 1,3-dithiolanes is not a matter of inherent superiority but of strategic application. The greater stability of 1,3-dithianes makes them the preferred choice for robust protection in complex, multi-step syntheses and as the cornerstone of umpolung strategies. In contrast, the milder deprotection conditions for 1,3-dithiolanes make them advantageous when working with sensitive substrates where harsh deprotection is not feasible. A thorough understanding of the stability, reactivity, and deprotection nuances of each system is essential for the modern synthetic chemist to navigate the challenges of drug discovery and development effectively.

References

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Introduction: The Stereochemical Challenge of 2-Substituted 1,3-Dithianes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Stereochemical Assignment of 2-Ethyl-1,3-Dithiane Adducts

The 1,3-dithiane moiety is a cornerstone of modern organic synthesis, serving as a versatile acyl anion equivalent. When a substituent, such as an ethyl group, is introduced at the C2 position, a stereocenter is created. The subsequent reactions of these 2-substituted dithianes often lead to the formation of a second stereocenter, resulting in diastereomeric products. The precise determination of the relative and absolute stereochemistry of these adducts is paramount, as the stereochemical outcome can have profound implications for the biological activity and physical properties of the target molecule in drug development and materials science.

This guide provides a comprehensive comparison of the primary analytical techniques employed for the stereochemical assignment of this compound adducts: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their strengths and limitations, supported by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Stereochemistry in Solution

NMR spectroscopy is arguably the most powerful and accessible tool for determining the relative stereochemistry of diastereomers in solution. The key to its application lies in the rigid chair-like conformation of the 1,3-dithiane ring and the resulting anisotropic effects, which cause protons in different spatial orientations to have distinct chemical shifts and coupling constants.

The Underlying Principle: Conformational Analysis and Anisotropic Effects

The 1,3-dithiane ring predominantly adopts a chair conformation. A substituent at the C2 position can exist in either an axial or an equatorial orientation. The relative orientation of the C2-substituent and other groups in the molecule will dictate the chemical shifts of the protons on the dithiane ring, particularly the C2, C4, and C6 protons.

A key diagnostic feature is the chemical shift of the C2 proton. An axial C2 proton is typically found at a lower chemical shift (more shielded) compared to an equatorial C2 proton. This is due to the shielding effect of the C-S bonds. Furthermore, the coupling constants between the C2 proton and the protons on the adjacent carbon can provide valuable stereochemical information.

For diastereomeric adducts, the presence of a second stereocenter will influence the conformational equilibrium of the dithiane ring and the local electronic environment of its protons, leading to distinct NMR spectra for each diastereomer. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering definitive proof of their relative stereochemistry.

Experimental Protocol: 1D and 2D NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified dithiane adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD) in a standard 5 mm NMR tube.

    • Ensure the sample is free of particulate matter.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • Pay close attention to the chemical shifts and coupling constants of the C2-H and the protons at C4 and C6.

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

    • The chemical shift of the C2 carbon can also be diagnostic of the stereochemistry.

  • 2D NMR Acquisition (NOESY/ROESY):

    • If the 1D spectra are insufficient for an unambiguous assignment, acquire a 2D NOESY or ROESY spectrum.

    • These experiments reveal through-space correlations between protons that are close to each other. The presence or absence of specific cross-peaks can provide definitive evidence for the relative configuration.

    • Optimize the mixing time to observe the desired nOe correlations.

Data Interpretation and Comparative Analysis
Parameter Diastereomer A (e.g., syn) Diastereomer B (e.g., anti) Rationale
¹H NMR δ (C2-H) Typically downfieldTypically upfieldThe local electronic environment and conformational preferences differ between diastereomers.
¹H NMR J (C2-H, Cα-H) Varies based on dihedral angleVaries based on dihedral angleThe Karplus relationship relates coupling constants to dihedral angles, providing conformational insights.
NOESY Correlations e.g., Correlation between C2-H and a specific proton on the adductAbsence of the same correlationThe presence of a NOESY cross-peak indicates spatial proximity (< 5 Å) between two protons.

Advantages of NMR:

  • Non-destructive technique.

  • Provides detailed structural information in solution, which is often more relevant to the compound's behavior in biological systems.

  • Relatively fast and widely available.

Limitations of NMR:

  • Requires pure samples.

  • Can be challenging to interpret for conformationally flexible molecules.

  • Does not directly provide the absolute stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC): Separating Enantiomers and Diastereomers

Chiral HPLC is a powerful technique for both the analytical separation and preparative isolation of stereoisomers. It is particularly useful when NMR analysis is inconclusive or when the absolute stereochemistry needs to be determined by comparison to a standard of known configuration.

The Underlying Principle: Chiral Stationary Phases

Chiral HPLC relies on the use of a chiral stationary phase (CSP). The CSP contains a single enantiomer of a chiral selector that can form transient, diastereomeric complexes with the enantiomers of the analyte. The different stabilities of these diastereomeric complexes lead to different retention times on the column, allowing for their separation. For diastereomers, their inherently different shapes and polarities can often be exploited for separation on either chiral or achiral stationary phases.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection:

    • Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are a good starting point for many applications.

  • Mobile Phase Screening:

    • Begin with a standard mobile phase, such as a mixture of hexane and isopropanol.

    • Screen different mobile phase compositions to optimize the separation (resolution and retention time).

    • Additives, such as trifluoroacetic acid or diethylamine, can sometimes improve peak shape and resolution.

  • Method Optimization:

    • Optimize the flow rate and column temperature to achieve the best possible separation.

    • Monitor the separation using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • The retention time (t R) is the key parameter. Each stereoisomer will have a characteristic retention time under a given set of conditions.

    • The peak area can be used to determine the diastereomeric or enantiomeric ratio.

Comparative Data Presentation
Parameter Diastereomer A Diastereomer B
Retention Time (t R) e.g., 12.5 mine.g., 15.2 min
Resolution (R s) > 1.5 (baseline separation)

Advantages of Chiral HPLC:

  • High resolving power for separating stereoisomers.

  • Can be used for both analytical and preparative purposes.

  • Can be used to determine the absolute stereochemistry by comparison to a known standard.

Limitations of Chiral HPLC:

  • Method development can be time-consuming and expensive.

  • Does not provide direct structural information.

  • Requires a chromophore for UV detection.

Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.

The Underlying Principle: Diffraction of X-rays by a Crystal Lattice

When a beam of X-rays is passed through a single crystal, the electrons in the atoms of the molecule diffract the X-rays in a specific pattern. By analyzing the intensities and positions of the diffracted beams, it is possible to construct a three-dimensional electron density map of the molecule, from which the positions of the atoms can be determined with high precision. For molecules containing a heavy atom, anomalous dispersion effects can be used to determine the absolute stereochemistry.

Experimental Protocol: From Crystal to Structure
  • Crystal Growth:

    • Grow a single crystal of the purified dithiane adduct of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step. Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.

  • Data Collection:

    • Mount the crystal on a goniometer and place it in an X-ray diffractometer.

    • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using specialized software.

    • Refine the structural model to obtain the final atomic coordinates, bond lengths, bond angles, and torsional angles.

Key Data from X-ray Crystallography
  • Unambiguous determination of relative and absolute stereochemistry.

  • Precise bond lengths, bond angles, and torsional angles.

  • Detailed information about the conformation of the molecule in the solid state.

Advantages of X-ray Crystallography:

  • Provides an unambiguous and definitive determination of the three-dimensional structure.

  • Can reveal subtle conformational details and intermolecular interactions.

Limitations of X-ray Crystallography:

  • Requires a single crystal of suitable quality, which can be difficult or impossible to obtain.

  • The structure in the solid state may not be the same as the conformation in solution.

  • The technique is relatively slow and requires specialized equipment and expertise.

Comparative Summary and Recommendations

Technique Information Provided Sample Requirements Speed Cost Key Advantage Key Limitation
NMR Spectroscopy Relative stereochemistry, solution conformationPurified sample (5-10 mg)FastModerateProvides detailed structural information in solution.Does not directly provide absolute stereochemistry.
Chiral HPLC Separation of stereoisomers, determination of stereoisomeric puritySmall amount of sampleModerateHigh (columns can be expensive)Excellent for separation and quantification.Does not provide direct structural information.
X-ray Crystallography Absolute and relative stereochemistry, solid-state conformationHigh-quality single crystalSlowHighUnambiguous and definitive structural determination.Crystal growth can be a major bottleneck.

Recommendations for Researchers:

  • Start with NMR: For any new this compound adduct, ¹H and ¹³C NMR should be the first analytical techniques employed. They are fast, non-destructive, and often provide sufficient information to determine the relative stereochemistry.

  • Use Chiral HPLC for Separation and Purity Assessment: If the NMR data is ambiguous or if you need to separate the diastereomers or enantiomers, chiral HPLC is the method of choice. It is also essential for determining the diastereomeric or enantiomeric excess of a reaction.

  • Employ X-ray Crystallography for Definitive Proof: When an unambiguous determination of the absolute and relative stereochemistry is required, or when the solution-state conformation is unclear from NMR, single-crystal X-ray crystallography is the ultimate tool, provided that suitable crystals can be obtained.

By judiciously applying these three powerful analytical techniques, researchers can confidently and accurately determine the stereochemistry of this compound adducts, a critical step in the journey from chemical synthesis to functional application.

Visualizing the Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_results Outcome synthesis Synthesis of This compound Adduct purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, NOESY) purification->nmr Initial Analysis hplc Chiral HPLC purification->hplc Separation xray X-ray Crystallography purification->xray If Crystalline rel_stereo Relative Stereochemistry nmr->rel_stereo abs_stereo Absolute Stereochemistry hplc->abs_stereo vs. Standard purity Diastereomeric/Enantiomeric Purity hplc->purity xray->abs_stereo

Caption: A typical workflow for the synthesis and stereochemical analysis of this compound adducts.

References

  • Stereochemical Control in Organic Synthesis. Eliel, E. L., & Wilen, S. H. (1994). John Wiley & Sons. [Link]

  • Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]

  • Chiral Separations by Liquid Chromatography. Ahuja, S. (2007). American Chemical Society. [Link]

  • Crystal Structure Determination. Clegg, W. (2015). Oxford University Press. [Link]

A Comparative Guide to the Validation of Reaction Mechanisms Involving 2-Ethyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Power of Polarity Inversion in Synthesis

In the landscape of organic synthesis, the ability to form carbon-carbon bonds is paramount. Traditionally, this is achieved by reacting a nucleophilic carbon (carbanion) with an electrophilic carbon (carbocation or carbonyl). However, the inherent electrophilicity of a carbonyl carbon limits its synthetic connections. The concept of Umpolung , or polarity inversion, provides a powerful solution by temporarily reversing the normal reactivity of a functional group.[1][2]

The Corey-Seebach reaction, a cornerstone of Umpolung chemistry, utilizes 1,3-dithianes as "masked" acyl anions.[2][3][4] By converting an aldehyde into a 1,3-dithiane, the normally electrophilic carbonyl carbon is transformed into an acidic C-H bond. Deprotonation with a strong base generates a potent carbon nucleophile, an acyl anion equivalent, ready to react with a wide array of electrophiles.[2][5] This guide focuses on 2-Ethyl-1,3-dithiane , a key reagent that serves as a nucleophilic propanoyl anion equivalent, and provides a framework for validating its reaction mechanism against alternative synthetic strategies.

The Core Reaction Mechanism: A Step-by-Step Dissection

The synthetic utility of this compound hinges on a reliable, multi-step sequence. Understanding the causality behind each step is crucial for troubleshooting and optimization.

  • Formation (Thioacetalization): The journey begins with the protection of propanal with 1,3-propanedithiol, typically under acidic catalysis (Brønsted or Lewis acid), to form the stable this compound.[3][6] This step masks the aldehyde's reactivity and installs the key C-H group for the subsequent Umpolung.

  • Deprotonation (Anion Formation): This is the critical polarity-inversion step. The proton at the C2 position of the dithiane ring is acidic (pKa ≈ 31-38) due to the ability of the adjacent sulfur atoms to stabilize the resulting negative charge through polarization and the larger C-S bond length.[2][5] A strong, non-nucleophilic base like n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) is required to quantitatively deprotonate this position, generating the nucleophilic 2-lithio-2-ethyl-1,3-dithiane.[2][7][8] The reaction is performed at low temperatures (e.g., -30 °C to 0 °C) to ensure the stability of the organolithium intermediate.[2]

  • Alkylation (C-C Bond Formation): The generated dithianyl anion is a soft nucleophile that readily attacks a variety of electrophiles in an Sₙ2 fashion.[7] This includes primary alkyl halides, arenesulfonates, epoxides, and even other carbonyl compounds.[1][2][9] This step forges the new carbon-carbon bond, building the core of the target molecule.

  • Hydrolysis (Deprotection): The final step is the "unmasking" of the carbonyl group. Cleavage of the robust thioacetal requires specific conditions, often involving reagents that coordinate strongly with sulfur.[10] A common method uses mercury(II) salts (e.g., HgCl₂) in aqueous acetonitrile, which facilitates hydrolysis to reveal the final ketone product.[4][5][7] Due to the toxicity of mercury salts, alternative methods using reagents like N-bromosuccinimide (NBS) or bis(trifluoroacetoxy)iodobenzene have also been developed.[11][12]

Corey-Seebach_Mechanism Corey-Seebach Reaction Pathway for this compound cluster_0 Step 1: Formation cluster_1 Step 2: Deprotonation (Umpolung) cluster_2 Step 3: Alkylation cluster_3 Step 4: Hydrolysis Propanal Propanal Dithiane This compound Propanal->Dithiane  1,3-Propanedithiol, H+ LithioDithiane 2-Lithio-2-ethyl-1,3-dithiane (Acyl Anion Equivalent) Dithiane->LithioDithiane  n-BuLi, THF, -30°C AlkylatedDithiane 2-Ethyl-2-substituted- 1,3-dithiane LithioDithiane->AlkylatedDithiane Electrophile Electrophile (E+) e.g., R-X Electrophile->AlkylatedDithiane Ketone Final Ketone Product AlkylatedDithiane->Ketone  HgCl₂, H₂O/CH₃CN Experimental_Workflow Experimental Validation Workflow start Start: this compound deprotonation 1. Deprotonation with n-BuLi in dry THF (-20°C to 0°C, 2h under Argon) start->deprotonation validation1 Characterization Point 1: Quench aliquot with D₂O, analyze by ¹H NMR & MS to confirm deuteration at C2. deprotonation->validation1 alkylation 2. Alkylation with Isobutyl Bromide (0°C to RT, 12-24h) deprotonation->alkylation workup 3. Aqueous Work-up & Extraction (Purify via column chromatography) alkylation->workup intermediate Isolate: 2-Ethyl-2-isobutyl-1,3-dithiane workup->intermediate validation2 Characterization Point 2: ¹H NMR, ¹³C NMR, IR, MS to confirm structure of alkylated intermediate. intermediate->validation2 hydrolysis 4. Hydrolysis with HgCl₂/CaCO₃ (Aqueous Acetonitrile, reflux) intermediate->hydrolysis final_workup 5. Final Work-up & Purification (Distillation or Chromatography) hydrolysis->final_workup product Product: 2-Methyl-4-heptanone final_workup->product validation3 Characterization Point 3: Confirm final product structure and purity with full spectroscopic analysis (NMR, IR, MS). product->validation3 Comparison_Diagram Comparison of Ketone Synthesis Routes cluster_dithiane Dithiane (Umpolung) Route cluster_grignard Grignard Route d1 Propanal (Carbonyl Precursor) d2 This compound d1->d2 Protect d3 Lithio-dithiane (Nucleophile) d2->d3 Deprotonate product 2-Methyl-4-heptanone d3->product + Isobutyl Bromide (Electrophile) then Hydrolyze g1 Propyl Bromide (Nucleophile Precursor) g2 Propylmagnesium Bromide (Nucleophile) g1->g2 Add Mg⁰ g2->product + Isobutyryl Chloride (Electrophile) e1 Isobutyl Bromide (Electrophile Precursor) e2 Isobutyryl Chloride (Electrophile) e1->e2 Oxidize, Chlorinate

Sources

A Senior Application Scientist's Guide to Acyl Anion Equivalents: The Efficacy of 2-Ethyl-1,3-dithiane in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of complex molecule synthesis, the strategic formation of carbon-carbon bonds is paramount. Traditional organic chemistry dictates that carbonyl carbons are electrophilic centers. However, the ability to invert this reactivity—a concept known as "umpolung"—transforms a carbonyl carbon into a potent nucleophile, unlocking synthetic pathways that are otherwise inaccessible.[1] This guide provides an in-depth analysis of 1,3-dithianes as premier acyl anion synthons, with a specific focus on the utility and performance of 2-Ethyl-1,3-dithiane, comparing it with other alternatives to inform strategic decisions in research and development.

The Principle of Umpolung: Why Dithianes Excel

The concept of umpolung, or polarity inversion, was notably advanced by the pioneering work of E.J. Corey and Dieter Seebach.[2][3] They recognized that the protons on the C2 carbon of a 1,3-dithiane are rendered acidic (pKa ≈ 31) due to the stabilizing effect of the adjacent sulfur atoms.[1] This acidity allows for deprotonation by a strong base, typically n-butyllithium (n-BuLi), to generate a highly nucleophilic carbanion. This lithiated dithiane serves as a robust acyl anion equivalent, capable of reacting with a wide array of electrophiles.[1][4]

The choice of the dithiane platform over other potential acyl anion synthons is rooted in several key advantages:

  • Stability: The 1,3-dithiane ring is exceptionally stable to a wide range of acidic and basic conditions, making it an excellent protecting group that can be carried through multiple synthetic steps.[5][6]

  • Anion Stabilization: The polarizability of sulfur and the geometry of the six-membered ring effectively stabilize the negative charge on the C2 carbon following deprotonation.[1]

  • Versatile Reactivity: The resulting carbanion is a soft nucleophile, reacting efficiently with primary alkyl halides, epoxides, carbonyl compounds, and other electrophiles, often with minimal competing side reactions like elimination.[7][8]

The overall synthetic sequence, from aldehyde to the final ketone product, is a cornerstone of modern organic synthesis.

Umpolung_Workflow cluster_start Reactants cluster_main Corey-Seebach Reaction Sequence cluster_end Product start_aldehyde Propanal dithiane This compound start_aldehyde->dithiane  Lewis Acid (e.g., BF₃·OEt₂) start_dithiol 1,3-Propanedithiol start_dithiol->dithiane  Lewis Acid (e.g., BF₃·OEt₂) lithiation Deprotonation dithiane->lithiation anion 2-Lithio-2-ethyl- 1,3-dithiane lithiation->anion  n-BuLi, THF  -30 °C to -78 °C alkylation Alkylation anion->alkylation product_dithiane 2-Alkyl-2-ethyl- 1,3-dithiane alkylation->product_dithiane  Electrophile (R'-X) hydrolysis Hydrolysis product_dithiane->hydrolysis end_ketone Final Ketone hydrolysis->end_ketone  HgCl₂/CaCO₃ or IBX

Caption: General workflow of the Corey-Seebach reaction using this compound.

Comparative Analysis of Acyl Anion Equivalents

While 2-alkyl-1,3-dithianes are formidable tools, the synthetic chemist has other options. The choice of reagent is dictated by factors such as substrate compatibility, desired reactivity, and the conditions required for anion generation and subsequent cleavage. The ethyl substituent in this compound serves as a simple alkyl group, making it a synthon for a propionyl anion.

Reagent ClassAnion Generation ConditionsTypical ElectrophilesDeprotection/Cleavage MethodAdvantagesLimitations
2-Alkyl-1,3-Dithianes Strong, non-nucleophilic base (e.g., n-BuLi, LDA), THF, -78 to -30 °C.[1]Alkyl halides, epoxides, aldehydes, ketones, acid chlorides.[7][9]Oxidative or heavy-metal assisted hydrolysis (e.g., HgCl₂, IBX, NBS, H₂O₂/I₂).[10]High stability of intermediate; broad electrophile scope; well-established protocols.Requires stoichiometric strong base; deprotection can require toxic heavy metals or harsh conditions; malodorous precursors.
Cyanohydrins Base (e.g., KCN, LDA) for formation; deprotonation of O-protected variants with LDA.Alkyl halides, carbonyls.Acid or base hydrolysis to α-hydroxy acids; base-induced retro-cyanation.Readily available starting materials; can be used for ketone synthesis.Toxicity of cyanide; limited to specific product classes (α-hydroxy ketones/acids).[11]
N,N-Dimethylhydrazones Strong base (LDA, s-BuLi), THF, 0 °C.[12]Alkyl halides, carbonyls.Mild acid hydrolysis or ozonolysis.Milder deprotection conditions compared to dithianes; avoids sulfur reagents.Potential for N-alkylation side reactions; anion may be less stable.[11]
Enol Ethers (Silyl/Alkyl) Deprotonation of α-proton requires strong base (e.g., t-BuLi).Aldehydes, ketones (Stork annulation).Acid hydrolysis.Key reagents in many named reactions; excellent for enolate chemistry.Anion generation can be difficult; primarily used as enolate equivalents, not direct acyl anions.
Thiazolium Salts (via Thiamine) Catalytic base (e.g., NaOH, DBU) in protic solvent.Aldehydes (Benzoin/Stetter reactions).Product is formed directly; no deprotection needed.Biocatalytic-mimic; catalytic in base; mild conditions.Scope largely limited to aldehydes as both nucleophile and electrophile.[13]

Field-Proven Insight: The choice to use a 2-ethyl versus a 2-methyl or the parent (2-H) dithiane is a strategic one. Starting with this compound provides a direct route to α-ethyl ketones after alkylation and hydrolysis. If the synthetic target requires a simple ketone without an α-substituent, one would start with the parent 1,3-dithiane, perform a double alkylation, and then hydrolyze. The pre-installed ethyl group streamlines the synthesis by one step if that specific moiety is desired in the final product.

Applications in Complex Molecule Synthesis: A Case Study

The true measure of a synthetic method is its successful application in the construction of complex molecular architectures. While numerous syntheses employ the parent 1,3-dithiane, the strategic use of 2-substituted variants is also prevalent. For instance, in a synthetic approach towards aspidospermidine alkaloids, a tandem conjugate addition-alkylation was performed where the lithiated anion of an indolyldithiane was first added to a methylenelactam, and the resulting enolate was trapped with ethyl iodide.[8] This sequence demonstrates the robustness of the dithiane anion in complex, multi-step transformations. Although this example involves introducing the ethyl group as the electrophile, it highlights the compatibility of the dithiane methodology with such fragments, which is directly relevant to the reactivity of a pre-formed this compound anion.

Detailed Experimental Protocols

The following protocols are representative of the key steps in utilizing this compound. These are self-validating systems designed for reproducibility.

Protocol 1: Synthesis of this compound

  • Causality: This reaction forms the thioacetal from propanal and 1,3-propanedithiol. A Lewis acid like boron trifluoride etherate is used to activate the aldehyde carbonyl towards nucleophilic attack by the thiol groups. The reaction is typically driven to completion by removal of water.

  • Materials: Propanal (1 equiv.), 1,3-propanedithiol (1 equiv.), Boron trifluoride etherate (BF₃·OEt₂, 0.1 equiv.), Dichloromethane (CH₂Cl₂), Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of propanal in CH₂Cl₂ at 0 °C under an inert atmosphere (N₂ or Ar), add 1,3-propanedithiol.

    • Add BF₃·OEt₂ dropwise. The reaction is often mildly exothermic.

    • Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting aldehyde is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash chromatography or distillation to yield pure this compound.

Protocol 2: Lithiation and Alkylation of this compound

  • Causality: The acidic C2 proton is removed by n-BuLi at low temperature to prevent side reactions. The resulting nucleophilic anion then displaces a leaving group on an electrophile, such as an alkyl iodide, in a classic Sₙ2 reaction.

  • Materials: this compound (1 equiv.), n-Butyllithium (n-BuLi, 1.05 equiv.), Anhydrous Tetrahydrofuran (THF), Alkyl Halide (e.g., Benzyl Bromide, 1.1 equiv.).

  • Procedure:

    • Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -30 °C.

    • Add n-BuLi dropwise. A color change (often to yellow/orange) may be observed. Stir for 1-2 hours at this temperature.

    • Cool the solution further to -78 °C.

    • Add the electrophile (e.g., benzyl bromide) dropwise.

    • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

    • Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting 2-ethyl-2-benzyl-1,3-dithiane by flash chromatography.

Protocol 3: Hydrolytic Cleavage (Deprotection)

  • Causality: Heavy metal salts like Hg(II) have a high affinity for sulfur. They coordinate to the sulfur atoms, facilitating hydrolysis to regenerate the carbonyl group. Calcium carbonate is added to buffer the acid generated during the reaction.

  • Materials: 2-Alkyl-2-ethyl-1,3-dithiane (1 equiv.), Mercury(II) chloride (HgCl₂, 2.5 equiv.), Calcium carbonate (CaCO₃, 5 equiv.), Acetonitrile/Water (9:1 v/v).

  • Procedure:

    • Dissolve the substituted dithiane in a 9:1 mixture of acetonitrile and water.

    • Add HgCl₂ and CaCO₃ to the solution.

    • Stir the resulting slurry vigorously at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours, monitoring by TLC.

    • Upon completion, filter the mixture through a pad of Celite® to remove the mercury salts and CaCO₃. Wash the pad thoroughly with ether or CH₂Cl₂.

    • Combine the filtrates, wash with saturated aqueous ammonium chloride, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ketone, which can be purified by chromatography.

Trustworthiness Note: The use of mercury salts is highly effective but poses significant toxicity and disposal challenges. Modern protocols often favor alternatives like bis(trifluoroacetoxy)iodobenzene (PIFA) or o-iodoxybenzoic acid (IBX) in DMSO/water, which are more environmentally benign while still being highly efficient.[10]

Conclusion

This compound and its 2-alkylated congeners remain indispensable tools in the synthesis of complex molecules. Their stability, predictable reactivity, and the wealth of established protocols make them a reliable choice for implementing umpolung strategies. While the requirement of strong bases for anion formation and often harsh conditions for deprotection are valid considerations, the sheer synthetic power and versatility of this methodology ensure its continued relevance. For researchers and drug development professionals, mastering the application of dithiane chemistry is not merely an academic exercise; it is the key to unlocking novel and efficient routes to the architecturally complex molecules that drive innovation.

References

  • Gaunt, M. J., Sneddon, H. F., Hewitt, P. R., Orsini, P., Hook, D. F., & Ley, S. V. (2003). β-Keto 1,3-dithianes as masked 1,3-dicarbonyl systems for the synthesis of functionalised oxygen-containing heterocycles. Organic & Biomolecular Chemistry, 1(1), 15-16. [Link]

  • Wikipedia. (n.d.). Dithiane. Retrieved from [Link]

  • Suma H.S. (n.d.). Chemistry of 1,3-Dithiane. Scribd. Retrieved from [Link]

  • Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (2011). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 23(11), 4881-4884. [Link]

  • Chem Academy. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane [Video]. YouTube. [Link]

  • Seebach, D., & Corey, E. J. (1975). 1,3-Dithiane. Organic Syntheses, 55, 111. [Link]

  • Unknown. (2014, October 22). Synthetic applications of 1,2 dithiane. [PowerPoint slides]. Slideshare. [Link]

  • Yus, M., González-Gómez, J. C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical activity of 2-substituted 1,3-dithianes [Table]. Retrieved from [Link]

  • Enders, D., & Zieger, H. E. (2000). Basic equivalents 1 – 3 of acyl anion synthon 4. European Journal of Organic Chemistry, 2000(13), 2211-2221. [Link]

  • Paquette, L. A. (Ed.). (2001). 2-Lithio-1,3-dithiane. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • SynArchive. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Sharma, A., & Kumar, P. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. Mini-Reviews in Organic Chemistry, 18(5), 586-601. [Link]

  • LibreTexts Chemistry. (2021). 23.4: Alkanoyl (Acyl) Anion Equivalents: Preparation of a-Hydroxyketones. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Analysis of 2-Ethyl-1,3-dithiane Reaction Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control and understanding of synthetic reactions are paramount. The Corey-Seebach reaction, which utilizes 2-substituted-1,3-dithianes as masked acyl anions, is a cornerstone of modern organic synthesis for constructing complex carbon skeletons.[1][2] The pivotal intermediate in these reactions, the 2-lithio-1,3-dithiane anion, is highly reactive and its formation and subsequent reactions must be carefully monitored to ensure optimal yields and purity.[2][3]

This guide provides an in-depth comparison of spectroscopic techniques for the analysis of the reaction intermediates derived from 2-ethyl-1,3-dithiane. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to differentiate between the starting material and its crucial lithiated intermediate. This document is structured to provide not just procedural steps, but the scientific rationale behind the choice of analytical methods, empowering you to troubleshoot and adapt these protocols for your specific synthetic challenges.

The Synthetic Significance of this compound

This compound serves as a pro-nucleophile. The acidity of the C-2 proton is significantly enhanced by the two adjacent sulfur atoms, allowing for deprotonation by a strong base, typically n-butyllithium, to form a nucleophilic carbanion.[2] This "umpolung" or reversal of polarity of the carbonyl carbon equivalent is what makes this reagent so powerful.[2] The resulting 2-lithio-2-ethyl-1,3-dithiane can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to form new carbon-carbon bonds.[3][4]

Comparative Spectroscopic Analysis

The choice of spectroscopic method is critical for monitoring the formation of the 2-lithio-2-ethyl-1,3-dithiane intermediate. Due to the air and moisture sensitivity of organolithium compounds, in situ analytical techniques are often preferred.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for characterizing the lithiated intermediate. Both ¹H and ¹³C NMR provide detailed structural information, allowing for unambiguous confirmation of the anion's formation.

  • ¹H NMR: The deprotonation at C-2 results in the disappearance of the methine proton signal. Changes in the chemical shifts of the adjacent ethyl and dithiane ring protons will also be observed due to the change in the electronic environment.

  • ¹³C NMR: A significant upfield shift of the C-2 carbon is expected upon lithiation, which is a hallmark of carbanion formation. Low-temperature ¹³C NMR studies on related 2-lithio-1,3-dithianes have been instrumental in understanding their structure.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

In situ FT-IR spectroscopy is an excellent technique for real-time reaction monitoring. The change in the vibrational modes of the C-H bonds and the overall molecular fingerprint upon deprotonation can be tracked. While less structurally detailed than NMR, FT-IR provides valuable kinetic data and can readily indicate the consumption of the starting material and the appearance of the intermediate.

Mass Spectrometry (MS)

Mass spectrometry is typically used for the analysis of stable compounds. However, with specialized ionization techniques, it can be adapted to detect reactive intermediates. For the analysis of the this compound reaction, MS is most useful for confirming the mass of the starting material and the final product after quenching the reaction. Direct analysis of the lithiated intermediate is challenging due to its instability.

Quantitative Spectroscopic Data Comparison

The following table summarizes the expected spectroscopic data for this compound and its lithiated intermediate. The data for the lithiated species is projected based on known trends for similar organolithium compounds.

Spectroscopic Data This compound 2-Lithio-2-ethyl-1,3-dithiane (Intermediate)
¹H NMR (ppm) ~3.8 (t, 1H, S-CH-S), ~2.8 (m, 4H, S-CH₂), ~1.9 (m, 2H, CH₂), ~1.7 (q, 2H, CH₂-CH₃), ~1.0 (t, 3H, CH₃)Signal at ~3.8 ppm disappears. Upfield shifts for adjacent protons.
¹³C NMR (ppm) ~50 (S-C-S), ~30 (S-CH₂), ~25 (CH₂), ~12 (CH₃)Significant upfield shift of S-C-S carbon (e.g., to ~10-20 ppm).
FT-IR (cm⁻¹) ~2960-2850 (C-H stretch), ~1450 (C-H bend), ~700-600 (C-S stretch)Disappearance of the C-H stretch associated with the C-2 proton. Shifts in the fingerprint region.
Mass Spec (m/z) 148 (M⁺)[6]Not typically analyzed directly. Quenched product will have a different mass.

Experimental Protocols

The successful spectroscopic analysis of the 2-lithio-2-ethyl-1,3-dithiane intermediate hinges on rigorous anhydrous and anaerobic techniques.

Protocol 1: In Situ NMR Analysis of Deprotonation

Objective: To monitor the formation of 2-lithio-2-ethyl-1,3-dithiane from this compound using ¹H and ¹³C NMR spectroscopy.

Materials:

  • This compound

  • n-Butyllithium (in hexanes, titrated)

  • Anhydrous THF-d₈

  • NMR tubes with J. Young valves

  • Schlenk line or glovebox

Procedure:

  • Dry the NMR tube and J. Young valve in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a glovebox antechamber.

  • In a glovebox or under a positive pressure of argon, add this compound (e.g., 10 mg) to the NMR tube.

  • Add 0.5 mL of anhydrous THF-d₈ to the NMR tube.

  • Seal the NMR tube with the J. Young valve and acquire a preliminary ¹H and ¹³C NMR spectrum of the starting material at room temperature.

  • Cool the NMR probe to -78 °C.

  • Once the temperature has equilibrated, carefully inject a stoichiometric amount of n-butyllithium solution into the NMR tube via syringe through the septum of the J. Young valve.

  • Immediately begin acquiring a series of ¹H and ¹³C NMR spectra to observe the changes as the reaction proceeds.

  • Monitor for the disappearance of the C-2 proton signal in the ¹H NMR spectrum and the upfield shift of the C-2 carbon in the ¹³C NMR spectrum.

Protocol 2: In Situ FT-IR Monitoring of the Reaction

Objective: To track the consumption of this compound and the formation of its lithiated intermediate in real-time.

Materials:

  • This compound

  • n-Butyllithium (in hexanes)

  • Anhydrous THF

  • ReactIR probe or similar in situ IR probe

  • Jacketed reactor with overhead stirring

Procedure:

  • Set up the jacketed reactor under an inert atmosphere and charge it with a solution of this compound in anhydrous THF.

  • Cool the reactor to the desired temperature (e.g., -20 °C).

  • Insert the in situ FT-IR probe into the reaction mixture and begin collecting a background spectrum.

  • Slowly add n-butyllithium to the stirred solution.

  • Continuously collect FT-IR spectra throughout the addition and for a period afterward to monitor the reaction progress.

  • Analyze the resulting data to trend the disappearance of characteristic peaks of the starting material and the appearance of new peaks corresponding to the intermediate.

Visualizing the Process

Reaction Pathway

Reaction_Pathway Start This compound Intermediate 2-Lithio-2-ethyl-1,3-dithiane (Acyl Anion Equivalent) Start->Intermediate Deprotonation Base n-BuLi Base->Intermediate Product Alkylated Dithiane Intermediate->Product Alkylation Electrophile Electrophile (E+) Electrophile->Product

Caption: Formation of the key lithiated intermediate.

Analytical Workflow Comparison

Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy cluster_MS Mass Spectrometry NMR_Start ¹H & ¹³C of Starting Material NMR_Reaction In Situ Reaction (-78 °C in NMR Tube) NMR_Start->NMR_Reaction NMR_Intermediate ¹H & ¹³C of Intermediate NMR_Reaction->NMR_Intermediate FTIR_Start Spectrum of Starting Solution FTIR_Reaction Real-time Monitoring (ReactIR Probe) FTIR_Start->FTIR_Reaction FTIR_Kinetics Kinetic Profile FTIR_Reaction->FTIR_Kinetics MS_Start MS of Starting Material MS_Quench Reaction Quench MS_Start->MS_Quench MS_Product MS of Final Product MS_Quench->MS_Product

Caption: Comparison of analytical workflows.

Conclusion

The successful synthesis using this compound relies heavily on the ability to confirm the formation of the crucial 2-lithio intermediate. While FT-IR offers excellent real-time monitoring capabilities, NMR spectroscopy provides the most definitive structural evidence. Mass spectrometry remains a valuable tool for confirming the identity of the starting materials and final products. By understanding the principles and practical considerations of each technique, researchers can confidently navigate the intricacies of Corey-Seebach and related organolithium chemistries, leading to more efficient and successful synthetic outcomes.

References

  • Reich, H. J. (2002). Recent developments in the use of organolithium reagents in synthesis. Chemical Reviews, 102(5), 1431-1528.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Fraenkel, G., & Martin, K. (1998). Selected topics from recent NMR studies of organolithium compounds. Accounts of Chemical Research, 31(1), 1-10.
  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-dithiane. National Center for Biotechnology Information. Retrieved from [Link]

  • Yadav, V. K., & Sriram, M. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 26(21), 6479. Retrieved from [Link]

  • Bailey, W. F., & Luderer, M. R. (2005). A Rapid Injection NMR Study of the Reaction of Organolithium Reagents with Esters, Amides, and Ketones. Organic Letters, 7(23), 5241-5244. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • Jopling, J. K., & Moore, J. S. (2011). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. *Journal of Visualized Experiments, (57), e3234. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Acyl Anion Equivalents: A Computational and Experimental Comparison of 2-Lithio-1,3-Dithiane and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic organic chemistry, the strategic disconnection of target molecules often leads to the conceptualization of synthons that defy standard chemical reactivity. Among these, the acyl anion synthon—a species that would allow for the nucleophilic introduction of a carbonyl group—stands as a cornerstone of modern synthetic strategy. The inherent electrophilicity of the carbonyl carbon makes the direct generation of a stable acyl anion a formidable challenge. This has led to the development of a diverse array of "umpolung" reagents, which mask the acyl group and invert its polarity, enabling it to react as a nucleophile.

For decades, 2-lithio-1,3-dithiane has been the quintessential acyl anion equivalent, a testament to its versatility and reliability. However, the landscape of synthetic methodology is ever-evolving, and a new generation of reagents promises to overcome some of the limitations associated with this classic tool. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth computational and experimental comparison of 2-lithio-1,3-dithiane with two prominent alternatives: silyl-protected cyanohydrins and N-heterocyclic carbene (NHC)-stabilized boryl anions. Through a blend of theoretical insights and practical considerations, we aim to equip the modern chemist with the knowledge to make informed decisions in the strategic design of complex molecules.

The Archetype: Understanding the Reactivity of 2-Lithio-1,3-dithiane

The utility of 2-lithio-1,3-dithiane stems from the acidification of the C2-proton of the 1,3-dithiane ring by the two adjacent sulfur atoms. Deprotonation with a strong base, typically n-butyllithium, generates the nucleophilic organolithium species. This reagent readily participates in reactions with a wide range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds.[1][2] Subsequent hydrolysis of the dithiane moiety unmasks the carbonyl group, completing the formal nucleophilic acylation.

Computational Insights into the Structure and Stability of 2-Lithio-1,3-dithiane

The reactivity of 2-lithio-1,3-dithiane is intrinsically linked to its structure and the surrounding solvent environment. Density Functional Theory (DFT) calculations have been instrumental in elucidating the conformational preferences of this reagent. In the gas phase, the equatorial conformer of 2-lithio-1,3-dithiane is significantly more stable than the axial conformer. This preference is attributed to favorable hyperconjugative interactions between the carbon-lithium bond and the anti-periplanar carbon-sulfur bonds in the equatorial arrangement.

A seminal DFT study at the Becke3LYP/6-31G(d,p) level of theory quantified this energy difference, providing crucial data for understanding the reagent's ground state.[3]

Conformer ComparisonCalculated Energy Difference (kcal·mol⁻¹)
2-Lithio-1,3-dithiane (axial vs. equatorial)14.2
2-Lithio-2-phenyl-1,3-dithiane (axial vs. equatorial)4.10

These computational findings underscore the strong preference for the equatorial lithium, which has significant implications for its reactivity with sterically demanding electrophiles. The solvent, typically tetrahydrofuran (THF), plays a crucial role in solvating the lithium cation and influencing the aggregation state of the organolithium species, which in turn affects its reactivity. While often depicted as a monomer, organolithium reagents are known to exist as aggregates in solution, and the reactive species may be a monomer, dimer, or a higher-order aggregate depending on the specific conditions.

The Alternatives: Expanding the Synthetic Toolkit

While 2-lithio-1,3-dithiane is a powerful tool, its use is not without drawbacks. The deprotection step often requires harsh conditions and the use of toxic heavy metal salts, such as mercury(II) chloride, which can be incompatible with sensitive functional groups. This has spurred the development of alternative acyl anion equivalents.

Silyl-Protected Cyanohydrins: A Milder Approach

Silyl-protected cyanohydrins offer a compelling alternative to dithiane-based reagents.[4] These compounds are readily prepared from aldehydes by treatment with a cyanide source and a silylating agent.[5] Deprotonation of the α-carbon with a strong, non-nucleophilic base generates a stabilized carbanion that can react with various electrophiles. A key advantage of this methodology is the mild deprotection conditions, typically involving fluoride-based reagents, to unveil the carbonyl functionality.

N-Heterocyclic Carbene (NHC)-Stabilized Boryl Anions: A New Frontier

A more recent and highly innovative class of acyl anion equivalents is the N-heterocyclic carbene (NHC)-stabilized boryl anions.[6] These species feature a boron atom with a formal negative charge, rendering it nucleophilic. The NHC ligand plays a crucial role in stabilizing the anionic boron center. These boryl anions have demonstrated remarkable reactivity with a range of electrophiles, offering a novel and powerful method for nucleophilic acylation.[7][8]

A Head-to-Head Comparison: Reactivity with a Prototypical Electrophile

To provide a direct comparison of these three classes of acyl anion equivalents, we will consider their reaction with a simple, unhindered electrophile: formaldehyde. This reaction serves as a benchmark for assessing the intrinsic nucleophilicity and reaction kinetics of each reagent.

Experimental Protocols

Below are detailed, step-by-step methodologies for the reaction of each acyl anion equivalent with formaldehyde.

Experimental Protocol 1: Reaction of 2-Lithio-1,3-dithiane with Formaldehyde

  • Materials: 1,3-Dithiane (1.0 mmol), anhydrous Tetrahydrofuran (THF, 10 mL), n-Butyllithium (1.6 M in hexanes, 1.1 mmol), Paraformaldehyde (1.5 mmol), Saturated aqueous Ammonium Chloride solution, Diethyl ether, Anhydrous Magnesium Sulfate.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dithiane (1.0 mmol) and anhydrous THF (10 mL).

    • Cool the solution to -20 °C in a cryocool bath.

    • Slowly add n-butyllithium (1.1 mmol) dropwise via syringe. The solution may turn pale yellow. Stir the mixture at this temperature for 2 hours.

    • In a separate flask, heat paraformaldehyde (1.5 mmol) under vacuum to generate gaseous formaldehyde, and pass the gas through the cooled solution of 2-lithio-1,3-dithiane. Alternatively, add freshly dried paraformaldehyde directly to the reaction mixture.

    • Allow the reaction to stir at -20 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Reaction of a Silyl-Protected Cyanohydrin Anion with Formaldehyde

  • Materials: O-Trimethylsilyl-mandelonitrile (1.0 mmol), anhydrous Tetrahydrofuran (THF, 10 mL), Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.1 mmol), Paraformaldehyde (1.5 mmol), Saturated aqueous Ammonium Chloride solution, Diethyl ether, Anhydrous Magnesium Sulfate.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add O-trimethylsilyl-mandelonitrile (1.0 mmol) and anhydrous THF (10 mL).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add LDA (1.1 mmol) dropwise. Stir the mixture at -78 °C for 30 minutes.

    • Add a solution of freshly depolymerized formaldehyde in THF to the reaction mixture at -78 °C.

    • Stir the reaction at -78 °C for 2 hours.

    • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The resulting protected cyanohydrin can be deprotected using tetrabutylammonium fluoride (TBAF) in THF to yield the corresponding α-hydroxy ketone.

Experimental Protocol 3: Reaction of an NHC-Boryl Anion with Formaldehyde

  • Materials: (NHC)BH₂Bpin (1.0 mmol), Potassium tert-butoxide (KOtBu, 1.1 mmol), anhydrous Tetrahydrofuran (THF, 10 mL), Paraformaldehyde (1.5 mmol), Hexane, Celite.

  • Procedure:

    • In a glovebox, to a vial containing a stir bar, add (NHC)BH₂Bpin (1.0 mmol) and KOtBu (1.1 mmol).

    • Add anhydrous THF (10 mL) and stir the mixture at room temperature for 1 hour to generate the NHC-boryl anion in situ.[7]

    • In a separate, flame-dried flask, add paraformaldehyde (1.5 mmol) and heat under vacuum to generate gaseous formaldehyde.

    • Bubble the generated formaldehyde gas through the solution of the NHC-boryl anion at room temperature.

    • Stir the reaction mixture for 4 hours at room temperature.

    • Remove the solvent under reduced pressure.

    • The residue can be purified by extraction with hexane and filtration through a pad of Celite to remove inorganic salts. Further purification can be achieved by crystallization.

Visualization of Experimental Workflows

To better illustrate the procedural flow, the following diagrams outline the key steps in each experimental protocol.

G cluster_dithiane Protocol 1: 2-Lithio-1,3-dithiane A1 Dissolve 1,3-dithiane in THF B1 Cool to -20 °C A1->B1 C1 Add n-BuLi B1->C1 D1 React with Formaldehyde C1->D1 E1 Quench with NH4Cl (aq) D1->E1 F1 Workup and Purification E1->F1

Figure 1: Experimental workflow for the reaction of 2-lithio-1,3-dithiane.

G cluster_cyanohydrin Protocol 2: Silyl-Protected Cyanohydrin A2 Dissolve silyl cyanohydrin in THF B2 Cool to -78 °C A2->B2 C2 Add LDA B2->C2 D2 React with Formaldehyde C2->D2 E2 Quench with NH4Cl (aq) D2->E2 F2 Workup and Deprotection E2->F2

Figure 2: Workflow for the reaction of a silyl-protected cyanohydrin anion.

G cluster_boryl Protocol 3: NHC-Boryl Anion A3 Generate boryl anion in situ B3 React with Formaldehyde at RT A3->B3 C3 Solvent Removal B3->C3 D3 Purification C3->D3

Figure 3: Experimental workflow for the reaction of an NHC-boryl anion.

Computational Comparison of Reactivity

DFT calculations on the reaction of 2-lithio-1,3-dithiane with electrophiles generally show a concerted, four-centered transition state where the lithium cation coordinates to the electrophile's heteroatom, facilitating nucleophilic attack. The activation barriers are typically moderate, consistent with the observed reactivity at low temperatures.

For silyl-protected cyanohydrin anions, the reaction mechanism is also expected to proceed through a lithium-coordinated transition state. The presence of the silyl group and the nitrile likely influences the electronic structure and steric environment of the nucleophile.

Computational studies on NHC-boryl anions reveal a highly nucleophilic boron center.[3] Their reactions with carbonyls are predicted to have low activation barriers, suggesting high reactivity even at room temperature. This is in line with experimental observations.

ReagentTypical Reaction TemperatureKey Computational Insight
2-Lithio-1,3-dithiane-78 to 0 °CEquatorial conformer is highly favored.
Silyl-protected cyanohydrin anion-78 °CAnion stability is key to preventing side reactions.
NHC-boryl anionRoom TemperatureBoron center is highly nucleophilic.

Conclusion: Choosing the Right Tool for the Job

The choice of an acyl anion equivalent is a critical decision in synthetic planning, with each reagent offering a unique set of advantages and disadvantages.

  • 2-Lithio-1,3-dithiane remains a robust and reliable choice for a wide range of applications. Its chemistry is well-understood, and it is effective for reacting with a broad spectrum of electrophiles. However, the often harsh deprotection conditions can be a significant drawback.

  • Silyl-protected cyanohydrins provide a milder alternative, particularly with respect to the deprotection step. They are especially useful in the synthesis of α-hydroxy ketones. The stability of the lithiated intermediate can be a concern, sometimes leading to side reactions.

  • NHC-stabilized boryl anions represent a new and exciting frontier in umpolung chemistry. Their high nucleophilicity allows for reactions under mild conditions, even at room temperature. The development of this class of reagents is still in its early stages, and their full synthetic potential is yet to be explored.

Ultimately, the optimal choice of reagent will depend on the specific synthetic context, including the nature of the electrophile, the presence of other functional groups, and the desired reaction conditions. By understanding the fundamental principles of reactivity, guided by both experimental and computational insights, chemists can navigate this diverse landscape of acyl anion equivalents and devise more efficient and elegant synthetic routes.

References

  • Corey, E. J.; Seebach, D. Synthesis of 1,2-Diketones and α-Hydroxy Ketones from 1,3-Dithianes. Angewandte Chemie International Edition in English1965 , 4 (12), 1077–1078. [Link]

  • Yus, M.; Nájera, C.; Foubelo, F. The role of 1,3-dithianes in natural product synthesis. Tetrahedron2003 , 59 (33), 6147–6212. [Link]

  • Seebach, D.; Corey, E. J. Generation and synthetic applications of 2-lithio-1,3-dithianes. The Journal of Organic Chemistry1975 , 40 (2), 231–237. [Link]

  • Cuevas, G.; Juaristi, E. A Density Functional Study of 2-Lithio-1,3-dithiane and 2-Lithio-2-phenyl-1,3-dithiane: Conformational Preference of the C−Li Bond and Structural Analysis. Journal of the American Chemical Society1997 , 119 (32), 7545–7549. [Link]

  • Fleming, F. F.; Yao, L.; Ravikumar, P. C.; Funk, L.; Shook, B. C. Acyl Anion Equivalents: A Review of Recent Developments. Journal of Organic Chemistry2010 , 75 (1), 1–18. [Link]

  • Seebach, D. Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English1979 , 18 (4), 239–258. [Link]

  • Smith, A. B., III; Adams, C. M. The Corey–Seebach Reaction. In Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010. [Link]

  • Lyu, H.; Sun, W.; Zhang, P. Mild generation of highly nucleophilic N-heterocyclic carbene boryl anion from neutral sp2-sp3 diboron. ChemRxiv2023 . [Link]

  • Johnson, J. S. Advances in acyl anion and homoenolate catalysis. Current Opinion in Drug Discovery & Development2007 , 10 (6), 691–703. [Link]

  • Zhang, L.; Cao, Z. Formation and reactivity of NHC-boryl radicals: insight into substituent effect from theoretical calculations. Physical Chemistry Chemical Physics2023 , 25 (17), 12072–12080. [Link]

  • Seebach, D.; Wilka, E.-M. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synthesis1976 , 1976 (07), 476–477. [Link]

  • Yamashita, M.; Nozaki, K. Chemistry of Boryllithium: Synthesis, Structure, and Reactivity. Accounts of Chemical Research2012 , 45 (8), 1159–1168. [Link]

  • Boche, G. Structure of Lithium Compounds of Sulfones, Sulfoximides, Sulfoxides, Thioethers and 1,3-Dithianes, Nitriles, Nitro Compounds and Hydrazones. Angewandte Chemie International Edition in English1989 , 28 (3), 277–297. [Link]

  • Reich, H. J. Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews2013 , 113 (9), 7130–7178. [Link]

  • Smith, K.; El-Hiti, G. A.; Alshammari, M. B. Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Journal of Sulfur Chemistry2021 , 42 (6), 603–616. [Link]

  • Segawa, Y.; Yamashita, M.; Nozaki, K. Boryllithium: A Boryl Anion in a Crystalline Form. Science2006 , 314 (5796), 113–115. [Link]

  • Vale, J. R.; Rimpiläinen, T.; Sievänen, E.; Candeias, N. R. Pot-Economy Autooxidative Condensation of 2-Aryl-2-lithio-1,3-dithianes. The Journal of Organic Chemistry2018 , 83 (3), 1401–1409. [Link]

  • Pratt, L. M. A Computational Study of Lithium Carbamate Synthetic Intermediate Structures and Aggregation. Journal of Organic Chemistry2012 , 77 (17), 7437–7444. [Link]

  • Bailey, W. F.; Luderer, M. R.; Jordan, K. P.; Bailey, S. N. Pathways for decomposition of THF by organolithiums: The role of HMPA. Journal of Organometallic Chemistry2006 , 691 (21), 4443–4449. [Link]

  • Seebach, D.; Corey, E. J. Generation and Synthetic Applications of 2-Lithio-1,3-dithianes. The Journal of Organic Chemistry1975 , 40 (2), 231–237. [Link]

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A Senior Application Scientist's Guide: Navigating Carbon-Carbon Bond Formation with 2-Ethyl-1,3-dithiane and Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the creation of carbon-carbon bonds remains a cornerstone of molecular construction. For decades, Grignard reagents have been the workhorse for this task, valued for their potent nucleophilicity. However, their high reactivity is a double-edged sword, often leading to a lack of selectivity and intolerance of common functional groups. This guide provides a comparative analysis for researchers and drug development professionals on the strategic advantages of employing 2-alkyl-1,3-dithianes, exemplified by 2-ethyl-1,3-dithiane, as a sophisticated alternative. We will delve into the fundamental chemical principles that grant dithiane chemistry superior chemoselectivity and explore practical applications through experimental data and protocols.

Pillar 1: The Classic Nucleophile - Understanding Grignard Reagents

Grignard reagents (R-MgX) are organomagnesium halides formed by the reaction of magnesium metal with an alkyl or aryl halide.[1][2] The significant difference in electronegativity between carbon and magnesium polarizes the C-Mg bond, imparting carbanionic character to the carbon atom. This makes them powerful nucleophiles and extremely strong bases.[3][4]

Their primary utility lies in the nucleophilic addition to carbonyl compounds. For instance, reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, after an acidic workup.[5][6] This reactivity is direct, potent, and synthetically valuable for building molecular complexity quickly.

The Limitations of Brute Force Reactivity

The very strength of Grignard reagents imposes significant limitations. Their powerful basicity means they are incompatible with any molecule containing acidic protons, such as alcohols, carboxylic acids, or even water.[1][3] The reaction must be conducted under strictly anhydrous conditions, as any trace of moisture will protonate and destroy the reagent.[2]

Furthermore, their high nucleophilicity results in poor chemoselectivity. In a molecule with multiple electrophilic sites (e.g., a ketone and an ester), a Grignard reagent will often react unselectively. Notably, they add twice to esters and acid chlorides, making the synthesis of ketones from these precursors challenging.[3][6]

G1 reagents Grignard Reagent (R-MgX) + Ketone (R'COR'') intermediate Tetrahedral Alkoxide Intermediate reagents->intermediate Nucleophilic Attack workup Acidic Workup (H3O+) intermediate->workup Protonation product Tertiary Alcohol workup->product

Caption: Grignard reaction mechanism with a ketone.

Pillar 2: The Acyl Anion Equivalent - Dithianes and the Finesse of Umpolung

The chemistry of 1,3-dithianes offers a paradigm shift from the direct nucleophilicity of Grignard reagents. This strategy, pioneered by E.J. Corey and Dieter Seebach, utilizes the concept of Umpolung, or polarity inversion.[7] Normally, a carbonyl carbon is electrophilic. By converting an aldehyde into its 1,3-dithiane derivative (a thioacetal), the polarity of this carbon is effectively reversed.

The C-H proton at the C2 position of the dithiane ring (originally the aldehyde proton) is rendered acidic (pKa ≈ 31) by the two adjacent electron-withdrawing sulfur atoms.[7] Treatment with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) easily deprotonates this position to form a stabilized carbanion. This lithiated dithiane is a nucleophile that serves as a masked acyl anion—a synthetic equivalent that is otherwise impossible to generate directly.[7][8]

This nucleophile can then react with a wide range of electrophiles, such as alkyl halides or epoxides. The final step involves hydrolysis of the dithiane back to a carbonyl group, typically using reagents like mercury(II) salts, or oxidative methods, to reveal the newly synthesized ketone.[9][10]

Key Advantages of the Dithiane Strategy
  • Exceptional Functional Group Tolerance: The lithiated dithiane is a "softer" nucleophile and less basic than a Grignard reagent. It does not readily react with esters, amides, or other less reactive carbonyls, allowing for highly chemoselective transformations in complex molecules.

  • Controlled Ketone Synthesis: Unlike Grignard reagents that add twice to esters, the dithiane route provides a robust and controlled method for synthesizing ketones. The reaction sequence involves forming a C-C bond with an alkyl halide, followed by deprotection.

  • Stability: The dithiane protecting group itself is highly stable to both acidic and basic conditions, making it a reliable choice for multi-step syntheses.[7][8]

G2 start This compound deprotonation Deprotonation (n-BuLi) start->deprotonation anion Lithiated Dithiane (Acyl Anion Equivalent) deprotonation->anion Umpolung alkylation Alkylation (R'-X) anion->alkylation Nucleophilic Attack intermediate Alkylated Dithiane alkylation->intermediate hydrolysis Hydrolysis/Deprotection (e.g., HgCl2, H2O) intermediate->hydrolysis product Ketone hydrolysis->product

Caption: Corey-Seebach reaction workflow using a dithiane.

Head-to-Head Comparison: Performance Metrics

The choice between these two powerful reagents hinges on the specific synthetic challenge at hand. The following table summarizes their performance based on key experimental parameters.

FeatureGrignard Reagents (e.g., EtMgBr)This compound (Lithiated)Advantage
Reactivity Extremely high; reacts with a wide range of electrophiles.[1]High, but more moderate and selective.[7]Application Dependent
Basicity Very strong base (pKa of ethane ≈ 50).[3]Strong, but significantly weaker base (pKa ≈ 31).[7]Dithiane
Functional Group Tolerance Very low. Reacts with -OH, -NH, -SH, -COOH, esters, amides, etc.[3][6]High. Tolerates esters, amides, nitriles, and protected alcohols.Dithiane
Chemoselectivity Low. Will attack multiple carbonyl sites.High. Can differentiate between aldehydes/ketones and less reactive carbonyls.[9]Dithiane
Reaction with Esters Double addition to form tertiary alcohols.[6]No reaction, allowing their presence in the substrate.Dithiane
Synthesis of Ketones Difficult; requires special conditions or less reactive organometallics.Straightforward via alkylation and deprotection.[11]Dithiane
Operational Simplicity One-pot addition (after formation). Requires strict anhydrous conditions.[2]Multi-step process (protection, lithiation, alkylation, deprotection).[8]Grignard
Toxicity/Waste Magnesium salts.Requires strong base (n-BuLi) and often toxic deprotection reagents (e.g., Hg(II) salts).[10]Context Dependent

Case Study: Synthesis of a Keto-Ester

Objective: Synthesize ethyl 4-acetyl-5-phenylpentanoate, a molecule containing both a ketone and an ester functional group.

Approach 1: The Grignard Limitation

A retrosynthetic analysis using a Grignard reagent is problematic. Disconnecting the acetyl group to reveal an ester and an acetylide equivalent (or its synthetic surrogate) is not feasible. A more conventional Grignard approach, such as reacting ethyl 4-formyl-5-phenylpentanoate with methylmagnesium bromide, would be complicated by the reagent's likely attack on the existing ester group. This lack of selectivity makes the Grignard route inefficient and low-yielding for this target.

Approach 2: The Dithiane Solution (Experimental Protocol)

The dithiane strategy provides a clear and efficient pathway. The key is to use a substrate already containing the ester and introduce the ketone precursor via the dithiane method.

Workflow Diagram:

G3 sub Substrate: Ethyl 4-(bromomethyl)-5-phenylpentanoate couple SN2 Coupling sub->couple dith 2-Lithio-1,3-dithiane dith->couple inter Protected Keto-Ester couple->inter deprot Deprotection (N-chlorosuccinimide/AgNO3) inter->deprot prod Product: Ethyl 4-acetyl-5-phenylpentanoate deprot->prod

Caption: Workflow for keto-ester synthesis via dithiane.

Step-by-Step Protocol:

  • Preparation of 2-Lithio-1,3-dithiane:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and 1,3-dithiane (1.20 g, 10 mmol).

    • Cool the solution to -30 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise via syringe over 15 minutes, maintaining the internal temperature below -25 °C.

    • Stir the resulting white suspension at -30 °C for 2 hours.

  • Alkylation:

    • In a separate flask, dissolve ethyl 4-(bromomethyl)-5-phenylpentanoate (2.97 g, 10 mmol) in anhydrous THF (20 mL).

    • Add this solution dropwise to the cold (-30 °C) suspension of 2-lithio-1,3-dithiane over 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Workup and Isolation:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected keto-ester.

  • Deprotection to Form the Ketone:

    • Dissolve the crude product in a mixture of acetonitrile (80 mL) and water (20 mL).

    • Add N-chlorosuccinimide (NCS, 2.94 g, 22 mmol) and silver nitrate (AgNO₃, 3.74 g, 22 mmol) to the solution.

    • Stir the mixture vigorously at room temperature for 1 hour, monitoring by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove silver salts, washing the pad with diethyl ether.

    • Dilute the filtrate with water and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford ethyl 4-acetyl-5-phenylpentanoate.

This protocol demonstrates a self-validating system where the dithiane's inertness to the ester group is the cornerstone of the synthetic strategy, a feat unachievable with a standard Grignard reagent.

Conclusion

While Grignard reagents are indispensable for their raw power and simplicity in many applications, their utility diminishes in the face of complex substrates laden with sensitive functional groups. The 2-alkyl-1,3-dithiane methodology, rooted in the elegant concept of Umpolung, provides a masterful solution for overcoming these challenges. It grants the synthetic chemist a level of precision and chemoselectivity that is often required in the intricate pathways of pharmaceutical and natural product synthesis. The choice is not about which reagent is "better," but which is smarter for the task. For robust, selective, and controlled C-C bond formation in multifunctional settings, the dithiane strategy is a demonstrably superior and more reliable tool.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. Retrieved from [Link]

  • Shivaprasad Hs. (n.d.). Chemistry of 1,3-Dithiane. Scribd. Retrieved from [Link]

  • Martinez-Nunez, L., et al. (2024). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X-Ray Spectroscopy. Chemistry – A European Journal. Retrieved from [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • Zarei, A. (2009). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules. Retrieved from [Link]

  • Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron. Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide to the Scalability of 2-Ethyl-1,3-dithiane Chemistry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reliable formation of carbon-carbon bonds is paramount. While numerous methods exist, challenges arise when transitioning from bench-scale synthesis to pilot plant or manufacturing scales. Nucleophilic acylation, a key transformation for building ketones, often requires specialized reagents that invert the natural electrophilic reactivity of a carbonyl carbon—a concept known as "umpolung."[1] Among the reagents developed for this purpose, 2-substituted-1,3-dithianes have long been a cornerstone of synthetic strategy.[2][3]

This guide provides an in-depth analysis of the scalability of reactions using 2-ethyl-1,3-dithiane, a prominent acyl anion equivalent for introducing the propionyl group.[4] We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, evaluate critical process bottlenecks, and objectively compare this classic methodology against viable alternatives in the context of large-scale chemical synthesis.

The this compound Workflow: A Scalability Perspective

The utility of this compound lies in a three-stage process: its formation, its deprotonation to form a nucleophilic anion for reaction, and the final deprotection to reveal the ketone. Each stage presents unique challenges and considerations for scalability.

Stage 1: Formation of this compound

This initial step involves the acid-catalyzed reaction of propionaldehyde with 1,3-propanedithiol to form the cyclic thioacetal.[1][5]

  • Scientific Rationale: The thioacetal serves two purposes. First, it protects the carbonyl group, rendering it stable to a wide range of nucleophilic and basic conditions.[2] Second, and more importantly, the presence of two sulfur atoms acidifies the adjacent C-H bond (pKa ≈ 31 in DMSO), making it accessible for deprotonation by a strong base.[4]

  • Scalability Considerations:

    • Reagents: 1,3-propanedithiol is associated with a powerful and persistent stench, necessitating specialized engineering controls (e.g., closed systems, scrubbers) in a large-scale setting.

    • Catalysis: Lewis or Brønsted acids are typically used. While effective, their removal during workup can complicate the process. Heterogeneous acid catalysts could offer a more streamlined, scalable alternative.

    • Workup: The reaction is generally high-yielding, but purification via distillation requires high vacuum and can be energy-intensive.

Stage 2: Deprotonation and C-C Bond Formation

This is the core "umpolung" step where the dithiane is converted into a potent nucleophile.

  • Scientific Rationale: A strong organolithium base, typically n-butyllithium (n-BuLi), is used to abstract the proton at the C2 position.[6] The resulting 2-lithio-2-ethyl-1,3-dithiane anion is stabilized by the adjacent sulfur atoms, which can accommodate the negative charge through their polarizability and the involvement of d-orbitals.[4] This stabilized carbanion readily attacks a wide range of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds.[1][7]

  • Scalability Considerations:

    • Base Selection: While n-BuLi is the most common choice due to its commercial availability and cost-effectiveness, its use at scale requires stringent safety protocols. It is highly pyrophoric and reactions must be conducted under a strictly inert atmosphere.

    • Cryogenics: These reactions are typically performed at low temperatures (-78 °C to -30 °C) to prevent side reactions, such as the base attacking the solvent (THF) or reacting with the electrophile. Maintaining such low temperatures in large-volume reactors is a significant engineering and cost challenge.

    • Reaction Control: The addition rate of the base and the electrophile must be carefully controlled to manage the reaction exotherm and prevent undesired byproducts.

Stage 3: Deprotection to Unveil the Ketone

The final step, removing the dithiane protecting group to reveal the target ketone, is often the most significant bottleneck for scalability.[2][5]

  • Scientific Rationale: Cleavage of the robust C-S bonds requires specific reagents that can facilitate hydrolysis. Historically, toxic heavy metal salts like mercury(II) chloride were used, which coordinate to the sulfur atoms and promote the reaction.[2][8] Modern methods have focused on less toxic oxidative or electrophilic reagents.

  • Scalability Considerations:

    • Toxicity and Waste: Mercury-based reagents are unacceptable in pharmaceutical manufacturing due to extreme toxicity and the generation of hazardous waste.

    • Stoichiometric Reagents: Many deprotection methods require stoichiometric or excess amounts of reagents (e.g., o-iodoxybenzoic acid (IBX), N-bromosuccinimide), which increases cost and creates significant waste streams.

    • Harsh Conditions: Some protocols require strongly acidic or oxidative conditions that may not be compatible with sensitive functional groups elsewhere in the molecule, limiting the overall synthetic utility.[5]

Below is a comparison of common deprotection methods with a focus on their suitability for large-scale synthesis.

Deprotection MethodKey Reagent(s)Scalability AdvantagesScalability Disadvantages & Risks
Mercury-Based HgCl₂, Hg(NO₃)₂·3H₂OHigh efficacy and reliability on many substrates.[8]Extremely toxic, generates hazardous mercury sulfide waste, unacceptable for pharmaceutical applications.
Alkylative Methyl Iodide (MeI)Effective for certain substrates.Requires harsh follow-up hydrolysis, MeI is a toxic and volatile reagent.[2]
Oxidative (Halogen) N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)Metal-free, relatively inexpensive.Stoichiometric, can lead to over-oxidation or side reactions with sensitive functional groups.
Oxidative (Hypervalent Iodine) o-Iodoxybenzoic acid (IBX), Dess-Martin PeriodinaneMetal-free, often mild conditions.Stoichiometric, can be expensive, potential explosive hazard with IBX under certain conditions.[5]
Oxidative (Catalytic) H₂O₂ with I₂ catalystCatalytic in iodine, uses inexpensive H₂O₂, environmentally benign (water byproduct).[9]May require surfactants (micellar conditions), potential for runaway reaction if H₂O₂ decomposition is not controlled.[9]
Electrochemical Anodic OxidationCan be very "green" with no reagent waste.Requires specialized electrochemical reactors, optimization can be complex.

Given these factors, catalytic oxidative methods, such as the H₂O₂/I₂ system, represent a more promising avenue for scalable and environmentally responsible deprotection.[9]

Comparative Performance: Dithianes vs. Other Acyl Anion Equivalents

While effective, the dithiane methodology is not the only option. A responsible process chemist must consider alternatives that may offer advantages in safety, cost, or operational simplicity.

Reagent ClassPrinciple of OperationKey ReagentsScalability ProsScalability Cons
This compound Thioacetal deprotonation (Umpolung)1,3-propanedithiol, n-BuLiWell-established, predictable reactivity, stable intermediate.Thiol stench, pyrophoric base, cryogenic temperatures, challenging deprotection.
Cyanohydrins Deprotonation of O-protected cyanohydrinAcetone cyanohydrin, base (e.g., LDA), protecting groupAvoids thiols, deprotection is often a simple hydrolysis.Cyanide toxicity is a major safety concern, requires protection/deprotection steps.
Nitroalkanes (Nef Reaction) Deprotonation of α-nitroalkane followed by Nef reactionNitropropane, base (e.g., DBU), strong acid for Nef reactionAvoids thiols and organometallics for C-C bond formation.The final Nef reaction to reveal the ketone often requires harsh, strongly acidic conditions and can have variable yields.
Enol Ethers/Enamines Formation of a nucleophilic enolate equivalentGrignard reagents, Weinreb amidesCan be highly efficient and avoid many of the issues of other methods.May require more complex starting materials (e.g., Weinreb amides), Grignard reactions can be sensitive.

Visualizing the Process

To better understand the workflow and chemical logic, the following diagrams illustrate the key stages.

G cluster_prep Stage 1: Reagent Formation cluster_reaction Stage 2: C-C Bond Formation cluster_deprotection Stage 3: Deprotection Propionaldehyde Propionaldehyde Dithiane This compound Propionaldehyde->Dithiane H+ cat. Propanedithiol 1,3-Propanedithiol Propanedithiol->Dithiane Anion Lithiated Dithiane Anion Dithiane->Anion n-BuLi, THF, -78 °C Adduct Dithiane Adduct Anion->Adduct Electrophile Electrophile (E+) Electrophile->Adduct Ketone Target Ketone Adduct->Ketone Deprotection (e.g., H2O2/I2)

Caption: High-level workflow for ketone synthesis using this compound.

Sources

Safety Operating Guide

Navigating the Disposal of 2-Ethyl-1,3-dithiane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Ethyl-1,3-dithiane, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety Considerations: Hazard Profile and Personal Protective Equipment (PPE)

Understanding the hazard profile of a compound is the bedrock of safe laboratory practice. Based on data from its analogue, this compound is anticipated to be a flammable liquid and harmful if swallowed.[1][2] The dithiane functional group also warrants attention due to the potential for the release of sulfur compounds upon combustion or degradation.

Table 1: Hazard Profile and Recommended PPE for this compound (Inferred)

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Flammable Liquid Flame-retardant lab coat, safety glasses with side shields or chemical splash goggles, nitrile gloves.
Acute Oral Toxicity (Harmful if Swallowed) Standard laboratory PPE to prevent ingestion. Do not eat, drink, or smoke in the laboratory.
Potential for Hazardous Decomposition Products Work in a well-ventilated area or a chemical fume hood, especially when handling open containers or during disposal procedures.

This information is inferred from the Safety Data Sheet for Ethyl 1,3-dithiane-2-carboxylate.[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a clear, actionable plan for laboratory personnel.

DisposalWorkflow Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal Steps cluster_disposal_procedure Disposal Procedure cluster_documentation Documentation A Step 1: Segregate Waste Isolate this compound waste from incompatible materials. B Step 2: Select Appropriate Waste Container Use a properly labeled, leak-proof container made of compatible material. A->B Ensure chemical compatibility C Step 3: Transfer Waste Carefully transfer the waste into the designated container within a fume hood. D Step 4: Secure and Label Container Seal the container tightly and affix a hazardous waste label. C->D Prevent spills and exposure E Step 5: Store Temporarily in a Designated Area Place the container in a satellite accumulation area for hazardous waste. D->E Maintain clear identification F Step 6: Arrange for Professional Disposal Contact your institution's Environmental Health & Safety (EHS) office for pickup and disposal by a licensed contractor. E->F Adhere to institutional protocols G Step 7: Maintain Disposal Records Keep a detailed log of the disposed chemical, including quantity and date. F->G Ensure regulatory compliance

Caption: A flowchart illustrating the key stages of the disposal process for this compound.

Experimental Protocol: Detailed Steps for Safe Disposal
  • Segregation of Waste:

    • Rationale: Preventing accidental mixing with incompatible materials, such as strong oxidizing agents, is crucial to avoid exothermic reactions or the release of toxic gases.[1]

    • Procedure: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a dedicated, separate waste stream.

  • Selection of Waste Container:

    • Rationale: The container must be able to safely hold a flammable liquid without leaking or degrading. Proper labeling is a regulatory requirement and essential for the safety of waste handlers.

    • Procedure: Choose a container made of a material chemically resistant to this compound (e.g., glass or a suitable plastic). The container must have a secure, tight-fitting lid. Affix a temporary label identifying the contents as "Hazardous Waste: this compound".

  • Transfer of Waste:

    • Rationale: Performing the transfer in a fume hood minimizes the inhalation of any vapors.

    • Procedure: Carefully pour or transfer the waste into the designated container. Avoid splashing. If any material is spilled, clean it up immediately with an appropriate absorbent material and dispose of the contaminated absorbent as hazardous waste.

  • Securing and Labeling the Container:

    • Rationale: A securely sealed container prevents the escape of flammable vapors. A complete hazardous waste label provides essential information for safe handling and disposal.

    • Procedure: Tightly seal the waste container. Complete a full hazardous waste label as required by your institution and the U.S. Environmental Protection Agency (EPA). This label should include the chemical name, concentration, and associated hazards (flammable, toxic).

  • Temporary Storage:

    • Rationale: Designated satellite accumulation areas are designed for the safe, temporary storage of hazardous waste, away from general laboratory traffic and potential ignition sources.

    • Procedure: Store the sealed and labeled waste container in your laboratory's designated satellite accumulation area. This area should be secure and have secondary containment.

  • Arranging for Professional Disposal:

    • Rationale: this compound, as a flammable and potentially toxic chemical, must be disposed of through a licensed hazardous waste disposal company.[1][3] This ensures compliance with all federal, state, and local regulations.

    • Procedure: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate any potential hazards.

  • Small Spills: For minor spills, absorb the material with a non-combustible absorbent, such as vermiculite or sand.[3] Place the contaminated absorbent in a sealed, labeled container for disposal as hazardous waste. Ventilate the area thoroughly.

  • Large Spills: In the case of a large spill, evacuate the immediate area and alert your laboratory supervisor and EHS department. If there is a fire or a significant risk of one, activate the fire alarm and evacuate the building.

Conclusion: A Commitment to Safety and Environmental Stewardship

The responsible disposal of chemical waste is a cornerstone of a safe and sustainable research enterprise. By adhering to these procedures for this compound, you are not only ensuring your own safety and that of your colleagues but also upholding your institution's commitment to environmental stewardship. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions or clarification.

References

  • Molbase. (n.d.). Ethyl 1,3-dithiane-2-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and manipulation of novel chemical entities are daily necessities. Among these, organosulfur compounds like 2-Ethyl-1,3-dithiane play a crucial role as versatile intermediates. However, their utility is matched by the imperative for stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Understanding the Hazard Profile of this compound

Before donning any PPE, a thorough understanding of the substance's intrinsic hazards is paramount. This knowledge informs every aspect of the safety protocol, ensuring that the chosen protective measures are commensurate with the risks.

Based on available data, this compound is a liquid with the following known and inferred hazards:

  • Acute Oral Toxicity: Classified as harmful if swallowed.[1]

  • Flammability: While a specific flashpoint for this compound is listed as 87°C, its structural analog, Ethyl 1,3-dithiane-2-carboxylate, is a flammable liquid.[2][3] Therefore, it is prudent to treat this compound as a flammable liquid and take appropriate precautions against ignition sources.

  • Eye and Skin Irritation: Organosulfur compounds can cause irritation upon contact with skin and eyes. While specific data for this compound is lacking, the SDS for a related compound recommends avoiding skin and eye contact.[2][4]

  • Inhalation: Inhalation of vapors may cause respiratory tract irritation.[4]

This hazard profile dictates a multi-faceted PPE strategy that protects against ingestion, skin and eye contact, and inhalation.

Core Personal Protective Equipment (PPE) Ensemble

The following table outlines the essential PPE for handling this compound in a laboratory setting. The selection of specific items should always be guided by a task-specific risk assessment.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene Gloves: Ensure gloves are of a suitable thickness and are regularly inspected for signs of degradation or puncture. Change gloves immediately if contaminated.To prevent skin contact with the chemical, which may cause irritation. Nitrile and neoprene offer good resistance to a range of organic chemicals.[4]
Eye and Face Protection Chemical Safety Goggles: Must provide a complete seal around the eyes. Face Shield: To be worn in conjunction with goggles when there is a significant splash risk (e.g., during transfers of larger volumes).To protect the eyes from splashes, which can cause serious damage. A face shield provides an additional layer of protection for the entire face.[2][5]
Body Protection Flame-Resistant Laboratory Coat: Worn fully buttoned with sleeves rolled down.To protect the skin and personal clothing from splashes and to provide a degree of protection in the event of a fire.
Respiratory Protection Chemical Fume Hood: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.To control vapors at the source, providing the primary line of defense against inhalation of potentially harmful fumes.[5][6]
Step-by-Step Guide to PPE Usage: A Self-Validating Protocol

The efficacy of PPE is not solely dependent on its selection but critically on its correct use. The following protocol ensures a self-validating system of protection.

1. Pre-Operational Inspection:

  • Gloves: Before each use, visually inspect gloves for any tears, pinholes, or signs of degradation (e.g., discoloration, swelling).

  • Goggles and Face Shield: Ensure they are clean and free from scratches that could impair vision. Check that the strap on goggles is intact and provides a snug fit.

  • Lab Coat: Confirm that it is clean and free from chemical contamination from previous work.

2. Donning Procedure:

  • Wash hands thoroughly with soap and water.

  • Don the laboratory coat, ensuring it is fully fastened.

  • Don chemical safety goggles.

  • If required, don a face shield over the goggles.

  • Don gloves, ensuring the cuffs of the gloves are pulled over the cuffs of the lab coat sleeves to create a seal.

3. During Operations:

  • Maintain awareness of your actions to avoid accidental splashes and contact with contaminated surfaces.

  • If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands before donning a new glove.

  • Never touch your face, eyes, or personal items with gloved hands.

4. Doffing Procedure (to be performed in an area free from contamination):

  • Remove gloves using a "glove-in-glove" technique to avoid touching the outer contaminated surface with bare skin.

  • Remove the face shield (if used) by handling the headband.

  • Remove the laboratory coat, turning it inside out as you remove it to contain any surface contamination.

  • Remove safety goggles.

  • Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5][6]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and explosion-proof equipment where necessary.[2][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4][6]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

1. Immediate Actions:

  • Alert personnel in the immediate vicinity.

  • If the spill is large or involves a significant release of vapor, evacuate the area and follow your institution's emergency procedures.

2. Small Spill Cleanup (to be performed only by trained personnel with appropriate PPE):

  • Containment: Confine the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Absorption: Carefully apply the absorbent material over the spill, working from the outside in.

  • Collection: Once the liquid is fully absorbed, use non-sparking tools to collect the material into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect in a clearly labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and disposable lab coats should be double-bagged in labeled hazardous waste bags.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][7]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the nature of the task involving this compound.

PPE_Decision_Workflow cluster_assessment Task Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedural Controls start Handling this compound task_scale Scale of Operation? start->task_scale splash_risk Significant Splash Risk? task_scale->splash_risk Small Scale (e.g., <10 mL) task_scale->splash_risk Large Scale (e.g., >10 mL) base_ppe Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Flame-Resistant Lab Coat - Work in Fume Hood splash_risk->base_ppe No enhanced_ppe Enhanced PPE: - Standard PPE + Face Shield splash_risk->enhanced_ppe Yes handling_protocol Follow Safe Handling & Disposal Protocols base_ppe->handling_protocol enhanced_ppe->handling_protocol

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.